SID 3712249
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,8-diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c18-10-12-11-9-13(23-5-1-2-6-23)21-15(19)14(11)16(20)22-17(12)24-7-3-4-8-24/h9H,1-8H2,(H2,19,21)(H2,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWVPYMSHHEYAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C3C(=C2)C(=C(N=C3N)N4CCCC4)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Biological Activities of Schisandrin C (SID 3712249)
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Schisandrin C (Sch C), a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, is a bioactive compound with a wide spectrum of pharmacological activities.[1][2] This document provides a comprehensive technical overview of the biological effects of Schisandrin C, focusing on its anticancer, anti-inflammatory, antioxidant, hepatoprotective, and metabolic regulatory properties. It summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways modulated by this compound. The information presented is collated from a range of in vitro and in vivo studies to serve as a foundational guide for further research and development.
Quantitative Biological Data
The biological effects of Schisandrin C have been quantified across various experimental models. The following tables summarize its cytotoxic activity against cancer cell lines, its mechanistic effects in vitro, and its efficacy in vivo.
Table 1.1: In Vitro Cytotoxicity of Schisandrin C
| Cell Line | Cancer Type | IC50 (μM) | Exposure Time (h) | Assay | Reference |
|---|---|---|---|---|---|
| Bel-7402 | Human Hepatocellular Carcinoma | 81.58 ± 1.06 | 48 | MTT | [3][4] |
| KB-3-1 | Human Nasopharyngeal Carcinoma | 108.00 ± 1.13 | 48 | MTT | [4] |
| Bcap37 | Human Breast Cancer | 136.97 ± 1.53 | 48 | MTT | [4] |
| U937 | Human Leukemia | Not specified (growth inhibition) | 72 | Not specified |[1] |
Table 1.2: Summary of In Vitro Mechanistic Data
| Cell Line / System | Concentration(s) | Observed Effect | Duration | Reference |
|---|---|---|---|---|
| U937 Cells | 25-100 μM | Induces apoptosis; activates caspase-3 and -9; down-regulates Bcl-2. | 48 hours | [1] |
| U937 Cells | 25-100 μM | Induces G1 arrest; down-regulates cyclin D1/E and Cdk4. | 72 hours | [1] |
| Bel-7402 Cells | 100 μM | Induces apoptosis in 40.61 ± 1.43% of cells. | 24 hours | [3][4] |
| HUVECs (ox-LDL induced) | < 25 μM | Promotes autophagy; increases Beclin1, ATG5, LC3 II/LC3 I; down-regulates p62. | Not specified | [5] |
| L02 Cells (APAP primed) | 10, 20, 40 μM | Inhibits acetaminophen-induced oxidative stress; reduces LDH and MDA release. | 6h pre-treatment | [6] |
| 3T3-L1 Adipocytes | Not specified | Inhibits triglyceride accumulation; increases AMPK phosphorylation. | Not specified | [7] |
| C2C12 Skeletal Muscle | Not specified | Inhibits inflammatory molecules (TNF-α, IL-1β); reduces ROS; inhibits MAPK pathway. | Not specified | [8][9] |
| RAW 264.7 Macrophages | Not specified | Inhibits NO and PGE2 production; inhibits COX-2 and iNOS expression. | Not specified |[10] |
Table 1.3: Summary of In Vivo Efficacy Data
| Animal Model | Dosage | Route | Key Findings | Duration | Reference |
|---|---|---|---|---|---|
| Aβ1-42-induced Amnesic Mice | 15-150 μg/kg | i.c.v. | Reduces memory deficits; neuroprotective effects; increases SOD and GSHPx. | 5 days | [1] |
| Chronic Stress + HFD Mice | 2.5, 5 mg/kg | Not specified | Reduces TG, LDL-c; increases HDL-c; reduces NLRP3, IL-1β, IL-18. | 12 weeks | [11] |
| Gentamicin-induced Zebrafish | Not specified | Not specified | Exhibits significant anti-fibrotic activity. | Not specified |[12] |
Signaling Pathways Modulated by Schisandrin C
Schisandrin C exerts its diverse biological effects by modulating a network of intracellular signaling pathways. The following diagrams illustrate its key molecular interactions.
Cell Proliferation, Autophagy, and Apoptosis
Schisandrin C has been shown to interfere with pathways that control cell survival and proliferation, making it a compound of interest in oncology and cardiovascular disease.
In the context of atherosclerosis, Schisandrin C promotes autophagy in vascular endothelial cells by inhibiting the PI3K/AKT/mTOR pathway.[5][13] mTOR is a negative regulator of autophagy; its inhibition by Schisandrin C leads to the upregulation of autophagy-related proteins like Beclin1 and LC3, helping to clear lipid deposits.[5]
Caption: Schisandrin C promotes autophagy by inhibiting the PI3K/AKT/mTOR pathway.
In cancer cells, Schisandrin C induces apoptosis through the intrinsic pathway. It down-regulates anti-apoptotic proteins like Bcl-2 and activates executioner caspases, leading to programmed cell death.[1]
Caption: Schisandrin C induces apoptosis via caspase activation and Bcl-2 inhibition.
Anti-inflammatory and Antioxidant Pathways
A significant part of Schisandrin C's activity lies in its ability to suppress inflammation and oxidative stress. It achieves this by inhibiting the NF-κB and MAPK pathways and modulating the Nrf-2 antioxidant response.[8][9][14]
Caption: Schisandrin C inhibits NF-κB and MAPK pro-inflammatory signaling pathways.
Anti-Fibrotic Pathway
In models of hepatic and renal fibrosis, Schisandrin C demonstrates protective effects by inhibiting the TGF-β/Smad pathway, which is a central driver of fibrosis and extracellular matrix (ECM) deposition.[6][12]
Caption: Schisandrin C counteracts fibrosis by inhibiting the TGF-β/Smad pathway.
Antiviral Pathway
Schisandrin C has been found to enhance the innate immune response to viral infections by potentiating the cGAS-STING pathway. This leads to increased production of type I interferons (IFN-β), which are critical for antiviral defense.[15]
Caption: Schisandrin C enhances antiviral immunity via the cGAS-STING pathway.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature for evaluating the biological activities of Schisandrin C.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is widely used to assess the cytotoxic effects of Schisandrin C on cancer cells.[3]
-
Cell Seeding: Cells (e.g., Bel-7402, Bcap37, KB-3-1) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.[3]
-
Attachment: Cells are allowed to attach for 24 hours before treatment.
-
Treatment: Cells are treated with various concentrations of Schisandrin C (typically ranging from 12.5 to 200 μM) or a vehicle control (e.g., 0.5% DMSO) for a specified duration (e.g., 48 hours).[3]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution is added to each well, and plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Quantification: The formazan product is solubilized, and the absorbance is measured using a microplate reader at 550 nm.[3] Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection
Apoptosis induction is a key anticancer mechanism of Schisandrin C. It is commonly evaluated by flow cytometry and fluorescence microscopy.
-
Flow Cytometry (Sub-G1 Analysis):
-
Treatment: Bel-7402 cells are treated with Schisandrin C (e.g., 100 μM) for 24 hours.[3][4]
-
Staining: Cells are harvested, fixed, and stained with a DNA-intercalating dye like propidium iodide.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. Apoptotic cells, which have fragmented DNA, appear as a "sub-G1" peak with DNA content less than that of G1 cells.[3][4] Ten thousand cells per sample are typically analyzed.[4]
-
-
Hoechst 33258 Staining:
-
Treatment: Cells are treated with Schisandrin C (e.g., 75 μM) for 24 hours.[3]
-
Staining: Cells are stained with Hoechst 33258, a fluorescent dye that binds to DNA.
-
Visualization: Nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by characteristic changes such as chromatin condensation and nuclear fragmentation.[3]
-
Oxidative Stress Measurement in Hepatocytes
Schisandrin C's protective effect against drug-induced liver injury is assessed by measuring markers of oxidative stress.[6]
-
Cell Model: L02 human hepatocytes are primed with an insulting agent like acetaminophen (APAP, e.g., 20 mM) for 12 hours. Cells are pre-treated with Schisandrin C (10-40 μM) for 6 hours.[6]
-
Lactate Dehydrogenase (LDH) Assay: LDH released from damaged cells into the culture medium is quantified using a commercial LDH assay kit as a measure of cytotoxicity.[6]
-
Malondialdehyde (MDA) Assay: MDA, a marker of lipid peroxidation, is measured in cell lysates.[6]
-
Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are detected using probes like MitoSOX and analyzed by flow cytometry.[6]
In Vivo Model of Chronic Stress-Induced Dyslipidemia
This model is used to evaluate the metabolic regulatory effects of Schisandrin C.[11]
-
Model Induction: Mice are subjected to a combination of a high-fat diet (HFD) and chronic unpredictable stress for 12 weeks to induce a dyslipidemic and depressive-like phenotype.[11]
-
Treatment: Schisandrin C (e.g., 2.5 and 5 mg/kg) or a positive control (e.g., Simvastatin 20 mg/kg) is administered during the final weeks of the model induction.[11]
-
Endpoint Analysis:
-
Behavioral Tests: Y-maze and forced swim tests are performed to assess cognitive function and depressive-like behavior.[11]
-
Biochemical Analysis: Serum levels of triglycerides (TG), low-density lipoprotein cholesterol (LDL-c), and high-density lipoprotein cholesterol (HDL-c) are measured.[11]
-
Tissue Analysis: Livers are harvested for Western blot or immunohistochemical analysis of proteins involved in pyroptosis (NLRP3, IL-1β) and autophagy (LC3, p62).[11]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Review of Extraction and Purification, Biological Properties, Structure-Activity Relationships and Future Prospects of Schisandrin C: A Major Active Constituent of Schisandra Chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Curdione and Schisandrin C Synergistically Reverse Hepatic Fibrosis via Modulating the TGF-β Pathway and Inhibiting Oxidative Stress [frontiersin.org]
- 7. Schisandrin C isolated from Schisandra chinensis fruits inhibits lipid accumulation by regulating adipogenesis and lipolysis through AMPK signaling in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Schisandrin C enhances mitochondrial biogenesis and autophagy in C2C12 skeletal muscle cells: potential involvement of anti-oxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schisandrin C Improves Chronic Stress-Induced Dyslipidemia in Mice by Regulating Pyroptosis and Autophagy Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic insights into Schisandrin C as the active anti-renal fibrosis ingredient of Schisandra chinensis: a network pharmacology analysis and transcriptomics integrated experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Schisandrin C enhances cGAS-STING pathway activation and inhibits HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Schisandrin C: A Technical Guide for Researchers
Introduction
Schisandrin C is a prominent dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine. Emerging scientific evidence has illuminated the multifaceted pharmacological properties of Schisandrin C, positioning it as a compound of significant interest for drug discovery and development. This technical guide provides an in-depth overview of the pharmacological activities of Schisandrin C, with a focus on its molecular mechanisms, quantitative data, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Pharmacological Activities and Mechanisms of Action
Schisandrin C exhibits a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, hepatoprotective, and neuroprotective effects. These therapeutic potentials are underpinned by its ability to modulate multiple signaling pathways.
Anti-inflammatory and Antioxidant Properties
Schisandrin C has demonstrated potent anti-inflammatory and antioxidant effects. It has been shown to inhibit the production of pro-inflammatory mediators.[1] The underlying mechanisms for these activities involve the modulation of key signaling pathways:
-
MAPK/Nrf-2/HO-1 Pathway: Schisandrin C can suppress the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which in turn modulates the Nuclear factor erythroid 2-related factor 2 (Nrf-2)/heme oxygenase-1 (HO-1) signaling pathway.[2] This action enhances the cellular antioxidant capacity and reduces oxidative stress.
-
NF-κB Pathway: Schisandrin C can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of the inflammatory response.[3] This inhibition leads to a decrease in the expression of pro-inflammatory cytokines.
Anticancer Activity
Schisandrin C has been shown to possess anticancer properties, primarily through the induction of apoptosis in cancer cells.[4] Studies have indicated its efficacy against various cancer cell lines.
Hepatoprotective Effects
Schisandrin C has been investigated for its protective effects on the liver. It has shown potential in mitigating liver injury induced by toxins such as carbon tetrachloride (CCl4).[5]
Neuroprotective Effects
The neuroprotective potential of Schisandrin C has been explored in the context of neurodegenerative diseases like Alzheimer's. It is believed to exert its effects by counteracting oxidative stress and neurotoxicity.[6]
Antiviral Activity
Recent studies have revealed the antiviral properties of Schisandrin C, particularly against the Hepatitis B virus (HBV). This activity is mediated through the activation of the cGAS-STING signaling pathway, which enhances the innate immune response.[7]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological properties of Schisandrin C.
Table 1: In Vitro Cytotoxicity of Schisandrin C
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Bel-7402 | Human Hepatocellular Carcinoma | 81.58 ± 1.06 | 48 |
| KB-3-1 | Human Nasopharyngeal Carcinoma | 108.00 ± 1.13 | 48 |
| Bcap37 | Human Breast Cancer | 136.97 ± 1.53 | 48 |
Table 2: Pharmacokinetic Parameters of Schisandrin C in Rats
| Administration Route | Dose | Cmax (µg/mL) | Tmax (min) | AUC (min·ng/mL) |
| Intravenous (i.v.) | 10 mg/kg | - | - | 43.11 |
| Oral (p.o.) | 10 mg/kg | 0.06 ± 0.03 | 22 - 200 | 6.71 ± 4.51 |
| Oral (p.o.) - S. chinensis product | 3 g/kg | 0.08 ± 0.07 | 22 - 200 | 17.58 ± 12.31 |
| Oral (p.o.) - S. chinensis product | 10 g/kg | 0.15 ± 0.09 | 22 - 200 | 28.03 ± 14.29 |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of Schisandrin C.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Schisandrin C for the desired duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample.
Protocol for NF-κB Pathway Analysis:
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for NF-κB pathway proteins (e.g., p-p65, IκBα).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
Animal Models
Carbon Tetrachloride (CCl4)-Induced Liver Injury Model:
-
Administer CCl4 (e.g., intraperitoneally) to induce liver damage in rodents.
-
Treat the animals with Schisandrin C (e.g., orally) before or after CCl4 administration.
-
Collect blood and liver tissue samples for biochemical and histological analysis.[4]
Lipopolysaccharide (LPS)-Induced Inflammation Model:
-
Induce a systemic inflammatory response in mice by intraperitoneal injection of LPS.
-
Administer Schisandrin C prior to the LPS challenge.
-
Measure inflammatory markers in serum and tissues.[8]
Amyloid-β (Aβ)-Induced Alzheimer's Disease Model:
-
Induce neurotoxicity and cognitive deficits in rodents by intracerebroventricular injection of Aβ peptides.
-
Treat the animals with Schisandrin C.
-
Assess cognitive function using behavioral tests (e.g., Morris water maze) and analyze brain tissue for pathological markers.[9]
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to Schisandrin C's pharmacological properties.
Caption: Schisandrin C's anti-inflammatory and antioxidant mechanism.
Caption: Schisandrin C's modulation of the PI3K/AKT/mTOR pathway.
Caption: Schisandrin C's enhancement of the cGAS-STING antiviral pathway.
Caption: Experimental workflow for evaluating hepatoprotective effects.
Conclusion
Schisandrin C is a pharmacologically active natural product with a diverse range of therapeutic properties. Its ability to modulate multiple key signaling pathways, including those involved in inflammation, oxidative stress, and antiviral responses, underscores its potential for the development of novel therapeutics. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers seeking to further investigate and harness the pharmacological potential of Schisandrin C. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications.
References
- 1. Schisandrin ameliorates cognitive impairment and attenuates Aβ deposition in APP/PS1 transgenic mice: involvement of adjusting neurotransmitters and their metabolite changes in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Schisandrin B protects rat cortical neurons against Abeta1-42-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisandrin C enhances cGAS-STING pathway activation and inhibits HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schizandrin B protects LPS-induced sepsis via TLR4/NF-κB/MyD88 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schisandrin ameliorates cognitive deficits, endoplasmic reticulum stress and neuroinflammation in streptozotocin (STZ)-induced Alzheimer’s disease rats - PMC [pmc.ncbi.nlm.nih.gov]
Schisandrin C: A Deep Dive into its Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin C, a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the core signaling pathways modulated by Schisandrin C, presenting key quantitative data, detailed experimental protocols, and visual pathway diagrams to support further research and drug development endeavors. Its multifaceted effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties, are rooted in its ability to interact with and modulate a range of intracellular signaling cascades.[1][3]
Core Signaling Pathways Modulated by Schisandrin C
Schisandrin C exerts its biological effects by influencing several key signaling pathways. This section details these pathways, supported by quantitative data and visual diagrams.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and autophagy. Schisandrin C has been shown to interfere with this pathway, particularly in the context of atherosclerosis and cancer.[4][5] In ox-LDL-induced Human Umbilical Vein Endothelial Cells (HUVECs), Schisandrin C promotes autophagy by regulating this pathway.[4][5] Molecular docking studies have indicated that Schisandrin C exhibits a strong binding affinity for key targets like AKT and PI3K.[4][6]
Quantitative Data: Effects of Schisandrin C on the PI3K/Akt/mTOR Pathway
| Cell Line | Treatment | Concentration | Effect | Reference |
| HUVECs | ox-LDL and Schisandrin C | < 25 µM | Interferes with the PI3K/AKT/mTOR autophagy pathway. | [4][6] |
| HUVECs | Schisandrin C | > 25 µM | Exhibits significant toxic effects. | [6] |
Signaling Pathway Diagram: PI3K/Akt/mTOR
Nrf2/Keap1 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway is a primary regulator of cellular defense against oxidative stress. Schisandrin C demonstrates potent antioxidant effects by activating this pathway.[3][7] It targets Keap1, a negative regulator of Nrf2, leading to the translocation of Nrf2 to the nucleus and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[7][8][9] This mechanism has been observed in various cell types, including vascular endothelial cells and human dental pulp cells.[7][10]
Quantitative Data: Effects of Schisandrin C on the Nrf2/Keap1 Pathway
| Cell Line/Model | Treatment | Effect | Reference |
| Ang II-challenged mice | Schisandrin C | Prevents aorta oxidative stress and improves relaxation. | [7] |
| Rat aortic endothelial cells | Schisandrin C | Ameliorates Ang II-induced oxidative stress. | [7] |
| C2C12 skeletal muscle cells | Schisandrin C | Enhances antioxidant activity and reduces reactive oxygen species (ROS). | [9] |
| Human dental pulp cells | Schisandrin C | Increases expression of superoxide dismutase enzymes, HO-1, and PGC-1α. | [10] |
Signaling Pathway Diagram: Nrf2/Keap1
NF-κB and MAPK Inflammatory Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Schisandrin C exhibits significant anti-inflammatory properties by inhibiting these pathways.[3][11] It has been shown to suppress the phosphorylation of MAPK family members (p38, ERK, and JNK) and inhibit the translocation of NF-κB to the nucleus.[8][10][11] This leads to a reduction in the production of pro-inflammatory molecules such as TNF-α, IL-1β, and IL-6.[10][11]
Quantitative Data: Effects of Schisandrin C on Inflammatory Pathways
| Cell Line/Model | Treatment | Effect | Reference |
| CCl4-induced liver fibrosis in mice | Schizandrin C | Reduced phosphorylation of p38 MAPK and ERK. Downregulated mRNA levels of inflammation factors. | [11] |
| LPS-stimulated human dental pulp cells | Schisandrin C | Inhibited inflammatory molecules (IL-1β, TNF-α, etc.), NO production, and ROS formation through the MAPK pathway. | [10] |
| C2C12 skeletal muscle cells | Schisandrin C | Inhibited inflammatory molecules and regulated the translocation of NF-κB. | [9] |
Signaling Pathway Diagram: NF-κB and MAPK
Apoptosis and Cell Cycle Regulation
Schisandrin C has demonstrated pro-apoptotic and cell cycle regulatory effects in cancer cells.[1] In human leukemia U937 cells, it induces apoptosis in a dose-dependent manner by down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, and activating caspases-3 and -9.[1] It also causes G1 phase arrest by down-regulating cyclins and cyclin-dependent kinases (CDKs).[1]
Quantitative Data: Effects of Schisandrin C on Apoptosis and Cell Cycle
| Cell Line | Treatment Duration | Concentration | Effect | Reference |
| U937 | 48 hours | 25-100 µM | Induces apoptosis in a dose-dependent manner. Down-regulates Bcl-2, Bcl-xL; activates caspase-3 and -9. | [1] |
| U937 | 72 hours | 25-100 µM | Induces G1 arrest. Down-regulates cyclin D1, cyclin E, Cdk4, and E2Fs. | [1] |
| Bel-7402 | 48 hours | IC50 = 81.58 ± 1.06 µM | Cytotoxic effect. | [12][13] |
| Bel-7402 | 24 hours | 100 µM | 40.61 ± 1.43% of cells become hypodiploid (apoptotic). | [12][13] |
| KB-3-1 | 48 hours | IC50 = 108.00 ± 1.13 µM | Cytotoxic effect. | [12][13] |
| Bcap37 | 48 hours | IC50 = 136.97 ± 1.53 µM | Cytotoxic effect. | [12][13] |
Logical Relationship Diagram: Apoptosis Induction
cGAS-STING Pathway
Recent studies have highlighted the role of Schisandrin C in modulating the cGAS-STING pathway, a critical component of the innate immune response to cytosolic DNA.[14][15] Schisandrin C has been shown to enhance the activation of the cGAS-STING pathway, leading to an increased type I interferon (IFN) response.[14][15] This has significant implications for its anti-tumor and anti-viral activities. In tumor models, this activation leads to enhanced infiltration of T cells and NK cells, suppressing tumor growth.[14]
Quantitative Data: Effects of Schisandrin C on the cGAS-STING Pathway
| Cell Line/Model | Treatment | Concentration | Effect | Reference |
| MC38 cells | Schisandrin C | 15 µM | Minimal toxicity; used for assessing impact on cisplatin-induced cGAS-STING pathway. | [14] |
| 4T1 breast cancer and MC38 colon cancer mouse models | Schisandrin C | Not specified | Significantly inhibited tumor growth. | [14] |
Signaling Pathway Diagram: cGAS-STING
Detailed Experimental Protocols
This section provides an overview of common methodologies used in the cited research to investigate the effects of Schisandrin C.
Cell Culture and Treatments
-
Cell Lines: A variety of cell lines have been utilized, including Human Umbilical Vein Endothelial Cells (HUVECs), human leukemia U937 cells, human hepatocellular carcinoma Bel-7402 cells, human breast cancer Bcap37 cells, human nasopharyngeal carcinoma KB-3-1 cells, C2C12 skeletal muscle cells, and human dental pulp cells.[1][4][9][10][12][13]
-
General Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[13]
-
Schisandrin C Preparation: Schisandrin C is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.[2]
-
Treatment Protocols: Cells are seeded in plates or dishes and allowed to adhere. They are then treated with various concentrations of Schisandrin C for specified durations (e.g., 24, 48, or 72 hours), often in the presence or absence of a stimulus (e.g., ox-LDL, H2O2, LPS, cisplatin).[1][6][9][14]
Cytotoxicity and Cell Viability Assays
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay is commonly used to assess cell viability.[13]
-
Cells are seeded in 96-well plates and treated with Schisandrin C.
-
After the incubation period, the medium is replaced with fresh medium containing MTT (e.g., 100 µg/mL).
-
Following a further incubation (e.g., 3 hours), the medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability.[16]
-
Western Blotting
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, mTOR, Nrf2, NF-κB, caspases) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are often quantified using densitometry software.[11]
Flow Cytometry for Apoptosis Analysis
-
Cell Staining: Apoptosis is frequently quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Cells are harvested, washed with cold PBS, and resuspended in binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry.
-
-
Hypodiploid Peak Analysis: Alternatively, cells can be fixed, stained with a DNA-binding dye like PI, and analyzed for DNA content. The appearance of a sub-G0/G1 peak is indicative of apoptotic cells.[12][13]
Immunofluorescence
-
Cell Preparation: Cells are grown on coverslips or in confocal dishes.
-
Fixation and Permeabilization: After treatment, cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100).
-
Staining: Cells are incubated with a primary antibody against the protein of interest (e.g., Beclin1, NF-κB p65), followed by a fluorescently labeled secondary antibody. Nuclei are often counterstained with DAPI.
-
Imaging: The stained cells are visualized using a confocal laser scanning microscope.[4][5]
Conclusion
Schisandrin C is a promising natural compound with a complex mechanism of action that involves the modulation of multiple key signaling pathways. Its ability to influence the PI3K/Akt/mTOR, Nrf2/Keap1, NF-κB, MAPK, and cGAS-STING pathways underscores its potential for the development of novel therapeutics for a wide range of diseases, including cancer, inflammatory disorders, cardiovascular diseases, and neurodegenerative conditions. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of Schisandrin C.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Schisandrin C enhances mitochondrial biogenesis and autophagy in C2C12 skeletal muscle cells: potential involvement of anti-oxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schizandrin C regulates lipid metabolism and inflammation in liver fibrosis by NF-κB and p38/ERK MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. e-nps.or.kr [e-nps.or.kr]
A Technical Guide to Schisandrin C in Cancer Research: Mechanisms, Data, and Protocols
Executive Summary: Schisandrin C, a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, is emerging as a promising multi-target agent in oncology research. Traditionally used in herbal medicine, its potent anticancer properties are now being elucidated through rigorous scientific investigation. This technical guide provides an in-depth overview of Schisandrin C's core mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of the tumor immune microenvironment via the cGAS-STING pathway. We present collated quantitative data on its efficacy, detailed experimental protocols for its study, and visual diagrams of key signaling pathways to support researchers, scientists, and drug development professionals in this field.
Introduction
Schisandra chinensis, a plant native to Northeast Asia, has a long history in traditional medicine for its wide-ranging therapeutic effects.[1] Its primary bioactive constituents, lignans, are the focus of modern pharmacological research. Among these, Schisandrin C (SC) has garnered significant attention for its anticancer potential.[2] Preclinical studies demonstrate that Schisandrin C exerts cytotoxic and anti-proliferative effects across various cancer cell lines. Its multifaceted mechanism of action, which involves targeting intrinsic cancer cell pathways and enhancing antitumor immunity, positions it as a valuable candidate for further preclinical and clinical development, both as a standalone agent and in combination with existing therapies.[2][3]
Core Anticancer Mechanisms of Action
Schisandrin C combats cancer through several interconnected mechanisms, primarily by inducing programmed cell death and by activating the host's immune system against the tumor.
Induction of Apoptosis and G1 Cell Cycle Arrest
A primary anticancer strategy of Schisandrin C is the direct induction of apoptosis in malignant cells. In human leukemia U937 cells, Schisandrin C triggers the intrinsic apoptotic pathway.[4] This is characterized by the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, which leads to mitochondrial instability and the proteolytic activation of initiator caspase-9 and executioner caspase-3.[4][5] Activated caspase-3 then cleaves critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), culminating in the systematic dismantling of the cell.[4][5]
Concurrently, Schisandrin C imposes a halt on cancer cell proliferation by inducing cell cycle arrest at the G1 phase.[4] This arrest is mediated by the significant downregulation of key cell cycle progression proteins, including cyclin D1, cyclin E, and cyclin-dependent kinase 4 (Cdk4).[4] This leads to the inhibition of retinoblastoma protein (pRB) phosphorylation. Furthermore, Schisandrin C upregulates the Cdk inhibitor p21(WAF1/CIP1), which reinforces the G1 blockade.[4]
Caption: Schisandrin C induces G1 cell cycle arrest and intrinsic apoptosis.
Modulation of the Tumor Immune Microenvironment via cGAS-STING
Beyond its direct effects on tumor cells, Schisandrin C is a potent modulator of antitumor immunity.[6] A key mechanism is its ability to enhance the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[1][6] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often present in the tumor microenvironment due to cancer cell instability and death.[6][7]
Schisandrin C facilitates the interaction between STING and TANK-binding kinase 1 (TBK1), a crucial step for the phosphorylation of interferon regulatory factor 3 (IRF3).[1] This enhanced signaling cascade leads to robust production of type I interferons (IFNs).[1][6] Type I IFNs, in turn, orchestrate a powerful antitumor response by promoting the recruitment and activation of cytotoxic T cells and Natural Killer (NK) cells into the tumor.[3][6] This immune-stimulatory effect not only inhibits tumor growth but also sensitizes cancer cells to conventional chemotherapy, such as cisplatin.[3][6]
Caption: Schisandrin C enhances antitumor immunity via the cGAS-STING pathway.
Quantitative Efficacy Data
The anticancer effects of Schisandrin C have been quantified in numerous studies, providing a clear indication of its potency.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. Schisandrin C has demonstrated dose-dependent cytotoxicity against a panel of human cancer cell lines.[2][8]
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Citation |
| Bel-7402 | Human Hepatocellular Carcinoma | 81.58 ± 1.06 | 48 | [2][8] |
| KB-3-1 | Human Nasopharyngeal Carcinoma | 108.00 ± 1.13 | 48 | [8] |
| Bcap37 | Human Breast Cancer | 136.97 ± 1.53 | 48 | [8] |
Cellular Effects
Beyond cell death, Schisandrin C's impact can be quantified by measuring specific cellular events like apoptosis.
| Cell Line | Treatment | Effect | Result | Citation |
| Bel-7402 | 100 µM Schisandrin C for 24h | Apoptosis (Hypodiploid Cells) | 40.61 ± 1.43% | [2][8] |
In Vivo Antitumor Activity
In animal models, Schisandrin C significantly inhibits tumor growth, particularly when combined with other agents. In a murine model using MC38 colon cancer cells, the combination of Schisandrin C and cisplatin resulted in greater tumor growth inhibition than cisplatin alone, an effect attributed to an enhanced Type I IFN response and stronger antitumor immunity.[3]
Key Experimental Protocols
Reproducible and robust experimental design is crucial for evaluating the anticancer potential of compounds like Schisandrin C. Below are detailed methodologies for key assays.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., Bel-7402) in a 96-well plate at a density of 4x10⁴ cells per well and allow them to adhere for 24 hours.[5]
-
Treatment: Treat cells with a range of Schisandrin C concentrations (e.g., 12.5–200 µM) for the desired duration (e.g., 48 hours).[2] Include vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot the results to determine the IC50 value.
Apoptosis Detection by Flow Cytometry (DNA Content)
This method quantifies apoptotic cells by identifying those with fractional DNA content (the sub-G0/G1 peak).
-
Treatment: Culture cells in 60-mm dishes and treat with the desired concentration of Schisandrin C (e.g., 100 µM) for a specified time (e.g., 24 hours).[2]
-
Cell Collection: Harvest both adherent and floating cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The sub-G0/G1 peak, located to the left of the G1 peak on the DNA content histogram, represents the apoptotic cell population.[8]
Murine Xenograft Tumor Model
In vivo models are essential for evaluating a compound's therapeutic efficacy in a complex biological system.
-
Cell Preparation: Harvest cancer cells (e.g., 5 x 10⁶ MC38 cells) during their exponential growth phase. Wash and resuspend the cells in a sterile, serum-free medium or PBS. For improved tumor take, cells can be mixed with a basement membrane extract.[9][10]
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., C57BL/6 or NSG mice).[6][11]
-
Tumor Growth & Randomization: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined volume (e.g., 200-250 mm³), randomize the mice into treatment and control cohorts.[11]
-
Treatment Administration: Administer Schisandrin C (e.g., 30 mg/kg), other drugs (e.g., cisplatin 2 mg/kg), or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the planned schedule.[6]
-
Monitoring: Measure tumor volume with calipers and record mouse body weight regularly (e.g., 3 times per week) to assess efficacy and toxicity.[11]
-
Endpoint Analysis: At the end of the study, excise tumors for further analysis, such as qRT-PCR, immunoblotting, or flow cytometry to assess immune cell infiltration.[3][6]
Caption: A general experimental workflow for evaluating Schisandrin C.
Conclusion and Future Directions
Schisandrin C has demonstrated significant potential as a multi-faceted anticancer agent. Its ability to induce apoptosis and cell cycle arrest in tumor cells, combined with its unique capacity to enhance antitumor immunity through the cGAS-STING pathway, makes it a compelling candidate for further research. The synergistic effects observed with conventional chemotherapy highlight its potential utility in combination therapy regimens.
Future research should focus on several key areas:
-
Clinical Translation: Well-designed clinical trials are needed to validate the preclinical efficacy and safety of Schisandrin C in human patients.
-
Pharmacokinetics and Bioavailability: Studies to optimize the delivery and bioavailability of Schisandrin C, potentially through novel formulations, are warranted.
-
Biomarker Discovery: Identifying biomarkers that predict sensitivity to Schisandrin C could enable a personalized medicine approach.
-
Expanded Mechanistic Studies: Further investigation into its effects on other cancer-related pathways, such as autophagy and metastasis, will provide a more complete understanding of its therapeutic potential.
References
- 1. Schisandrin C enhances cGAS-STING pathway activation and inhibits HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of G1 arrest and apoptosis by schisandrin C isolated from Schizandra chinensis Baill in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Anti-inflammatory Properties of Schisandrin C
Executive Summary: Schisandrin C, a primary bioactive lignan isolated from the fruit of Schisandra chinensis, has demonstrated potent anti-inflammatory effects across a range of preclinical models. Its therapeutic potential stems from its ability to modulate key signaling pathways central to the inflammatory response. This document provides a comprehensive technical overview of the mechanisms of action, quantitative effects on inflammatory mediators, and detailed experimental protocols for evaluating the anti-inflammatory properties of Schisandrin C. The primary mechanisms include the robust inhibition of the NF-κB and MAPK signaling pathways, attenuation of NLRP3 inflammasome activation, and the promotion of antioxidant pathways. These actions collectively suppress the production of pro-inflammatory cytokines, chemokines, and other inflammatory mediators, highlighting its promise as a lead compound for the development of novel anti-inflammatory therapeutics.
Core Mechanisms of Anti-inflammatory Action
Schisandrin C exerts its anti-inflammatory effects by targeting multiple, interconnected signaling cascades. The primary mechanisms involve the suppression of pro-inflammatory transcription factors and the inhibition of inflammasome complexes.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][2][3]
Schisandrin C effectively inhibits this pathway by preventing the phosphorylation of key upstream kinases and the degradation of IκBα.[1][4] This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of target inflammatory genes.[1][5][6]
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family, including p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK), plays a critical role in transducing extracellular signals into cellular responses, including inflammation.[7] Activation of these kinases via phosphorylation leads to the activation of transcription factors like AP-1, which also drive the expression of inflammatory mediators.[8] Schisandrin C has been shown to significantly block the phosphorylation of p38, ERK1/2, and JNK in response to inflammatory stimuli.[1][2][7][9] This inhibition prevents the downstream activation of inflammatory transcription factors, contributing to its broad anti-inflammatory profile.
Attenuation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the cleavage of pro-caspase-1 into its active form.[10][11] Active caspase-1 then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[12][13] Schisandrin C significantly prevents the activation of the NLRP3 inflammasome.[11][14] It has been shown to inhibit the expression of NLRP3 and the activation of caspase-1, thereby suppressing the secretion of mature IL-1β and IL-18.[10][11][13] This mechanism is crucial for its efficacy in inflammasome-driven diseases.[10]
Quantitative Effects on Inflammatory Mediators
The mechanistic actions of Schisandrin C translate into measurable, dose-dependent reductions in key inflammatory biomarkers in both cellular and animal models.
In Vitro Studies
Schisandrin C has been extensively evaluated in various cell-based assays, most commonly using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) to model bacterial inflammation.
| Cell Line | Inflammatory Stimulus | Schisandrin C Concentration (μM) | Measured Mediator | Result | Citation(s) |
| RAW 264.7 Macrophages | LPS | 1, 10, 100 | Nitric Oxide (NO) | Dose-dependent reduction | [7] |
| RAW 264.7 Macrophages | LPS | 1, 10, 100 | TNF-α, IL-1β, IL-6 (mRNA & Protein) | Significant, dose-dependent reduction | [11][14] |
| RAW 264.7 Macrophages | LPS | Not specified | iNOS, COX-2 | Inhibition of expression | [2] |
| Human Dental Pulp Cells | LPS | Not specified | IL-1β, TNF-α, ICAM-1, VCAM-1 | Significant inhibition | [15] |
| Human Dental Pulp Cells | LPS | Not specified | MMP-2, MMP-9 | Significant inhibition | [15] |
| THP-1 Monocytes | P. acnes | 5, 10, 20 | IL-1β | Significant inhibition (Potency: Sch C > Sch B > Sch A) | [10][16] |
| HUVECs | ox-LDL | Not specified | TNF-α, IL-1β | Notably reduced levels | [17] |
In Vivo Studies
The anti-inflammatory efficacy of Schisandrin C is confirmed in various animal models of acute and chronic inflammation.
| Animal Model | Schisandrin C Dosage (mg/kg) | Key Outcome | Effect on Biomarkers | Citation(s) |
| Carrageenan-Induced Paw Edema (Mice) | Not specified | Significant inhibition of paw edema | - | [2] |
| LPS-Induced Sepsis (Mice) | 100, 200 | Protective effect | Reduced plasma nitrite concentration | [2][18] |
| CCl₄-Induced Liver Fibrosis (Mice) | Not specified | Ameliorated liver fibrosis | Reduced mRNA levels of IL-6, Tgfβ-1, Tnfα, and Cox-2 | [1] |
| DSS-Induced Ulcerative Colitis (Mice) | 20, 40, 80 | Alleviated severity of colitis (weight gain, reduced DAI) | Decreased serum levels of TNF-α, IL-1β, IL-18, IL-6 | [13] |
| Chronic Stress-Induced Dyslipidemia (Mice) | 2.5, 5 | - | Reduced hepatic expression of NLRP3, IL-1β, IL-18 | [12] |
Key Experimental Protocols
Standardized protocols are essential for the consistent evaluation of anti-inflammatory compounds. The following sections detail common methodologies used in the study of Schisandrin C.
In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages
This model is the gold standard for screening compounds for anti-inflammatory activity against bacterial endotoxins.
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction). After reaching 70-80% confluency, they are pre-treated with various concentrations of Schisandrin C (e.g., 1, 10, 100 μM) for 1-2 hours.[11][18]
-
Inflammatory Stimulation: Inflammation is induced by adding LPS (e.g., 1 μg/mL) to the media and incubating for a specified period (e.g., 18-24 hours).[11][18][19]
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[7] Absorbance is read at ~540 nm.
-
Cytokine Measurement (ELISA): Levels of secreted cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13][17]
-
Western Blot Analysis: Cell lysates are collected for protein analysis. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., p-p65, p-p38, NLRP3, Caspase-1) and loading controls (e.g., β-actin).[1][11][14]
-
Gene Expression Analysis (qPCR): Total RNA is extracted from cells, reverse-transcribed to cDNA, and subjected to quantitative real-time PCR (qPCR) using specific primers for inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2).[11]
In Vivo: Carrageenan-Induced Paw Edema
This model is widely used to assess the efficacy of anti-inflammatory drugs against acute, localized edema.[2][20][21][22]
-
Animals: Male ICR or Sprague-Dawley rats/mice are used.[2][21] Animals are acclimatized and fasted overnight before the experiment.
-
Dosing: Schisandrin C (e.g., 100, 200 mg/kg) or a vehicle control is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes prior to the carrageenan injection.[2][18][20] A positive control group receiving a known NSAID (e.g., indomethacin) is typically included.[20]
-
Induction of Edema: A subplantar injection of 1% carrageenan solution (e.g., 50-100 μL) is made into the right hind paw of each animal.[2][20]
-
Measurement of Paw Volume: The volume of the injected paw is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5 hours) using a digital plethysmometer.[20]
-
Data Analysis: The degree of edema is calculated as the increase in paw volume from baseline. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.
In Vivo: Dextran Sulfate Sodium (DSS)-Induced Colitis
This is a robust and highly reproducible model of inflammatory bowel disease (IBD), particularly ulcerative colitis.[13][23][24]
-
Animals: C57BL/6 mice are commonly used due to their susceptibility to DSS.[13]
-
Induction of Colitis: Acute colitis is induced by administering 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[4][13]
-
Treatment: Schisandrin C (e.g., 20, 40, 80 mg/kg/day) is administered daily by oral gavage, often starting a few days before DSS administration and continuing throughout the induction period.[13]
-
Monitoring: Animals are monitored daily for body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate a Disease Activity Index (DAI) score.
-
Endpoint Analysis: At the end of the study, animals are euthanized. The colon is excised, and its length is measured (a shorter colon indicates more severe inflammation). Spleen weight is also measured as an indicator of systemic inflammation.[13]
-
Histology and Biomarker Analysis: Colon tissue segments are fixed in formalin for histological analysis (H&E staining) to assess mucosal damage and inflammatory cell infiltration.[23][25] Serum and colon tissue homogenates are used to measure levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) by ELISA.[4][13]
Conclusion and Future Directions
Schisandrin C is a compelling natural product with well-documented anti-inflammatory properties. Its multi-target action on the NF-κB, MAPK, and NLRP3 inflammasome pathways provides a strong mechanistic basis for its observed efficacy in diverse preclinical models of inflammation. The quantitative data consistently demonstrate a dose-dependent reduction in pro-inflammatory mediators.
For drug development professionals, Schisandrin C represents a promising scaffold for the design of novel anti-inflammatory agents. Future research should focus on:
-
Pharmacokinetics and Bioavailability: Detailed studies to optimize delivery and ensure adequate exposure at target tissues.
-
Clinical Trials: Progression into human clinical trials for inflammatory conditions such as inflammatory bowel disease, rheumatoid arthritis, or neuroinflammation.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify compounds with improved potency, selectivity, and drug-like properties.
-
Chronic Disease Models: Further evaluation in long-term models of chronic inflammatory diseases to assess its disease-modifying potential.
References
- 1. Schizandrin C regulates lipid metabolism and inflammation in liver fibrosis by NF-κB and p38/ERK MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of MAPK and NF-κ B pathways by schisandrin B contributes to attenuation of DSS-induced mice model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisandrin C enhances mitochondrial biogenesis and autophagy in C2C12 skeletal muscle cells: potential involvement of anti-oxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Comparative effects of schisandrin A, B, and C on Propionibacterium acnes-induced, NLRP3 inflammasome activation-mediated IL-1β secretion and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Schisandrin C Improves Chronic Stress-Induced Dyslipidemia in Mice by Regulating Pyroptosis and Autophagy Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Schisandrin protects against ulcerative colitis by inhibiting the SGK1/NLRP3 signaling pathway and reshaping gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation. | Semantic Scholar [semanticscholar.org]
- 15. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Anti-inflammatory Effects of Schisandra chinensis (Turcz.) Baill Fruit Through the Inactivation of Nuclear Factor-κB and Mitogen-activated Protein Kinases Signaling Pathways in Lipopolysaccharide-stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Deoxyschizandrin suppresses dss-induced ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Deoxyschizandrin Suppresses DSS-Induced Ulcerative Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Schisandrin C and Oxidative Stress: A Technical Guide to Mechanisms and Methodologies
Audience: Researchers, scientists, and drug development professionals.
Abstract: Oxidative stress is a critical pathogenic factor in a multitude of diseases, including cardiovascular, neurodegenerative, and hepatic disorders. Schisandrin C, a primary bioactive lignan isolated from the fruit of Schisandra chinensis, has emerged as a potent antioxidant agent with significant therapeutic potential. This technical guide provides an in-depth exploration of the molecular mechanisms by which Schisandrin C mitigates oxidative stress, focusing on its interaction with the Keap1-Nrf2 signaling pathway. We present a compilation of quantitative data from key studies, detailed experimental protocols for assessing its activity, and visual diagrams of the core signaling pathways and workflows to facilitate further research and development.
Core Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
The primary mechanism for the antioxidant effects of Schisandrin C involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular defense against oxidative stress.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's ubiquitination and subsequent degradation by the proteasome.[4][5]
Schisandrin C directly targets Keap1, disrupting the Nrf2-Keap1 interaction.[1][6] This prevents Nrf2 degradation, allowing it to accumulate and translocate into the nucleus.[1][4] Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, initiating the transcription of a suite of phase II detoxifying and antioxidant enzymes.[3][7] These enzymes, including heme oxygenase-1 (HO-1) and NADPH dehydrogenase quinone-1 (NQO-1), constitute the core of the cellular antioxidant defense system.[3][8]
Modulation of Key Signaling Pathways and Antioxidant Enzymes
Schisandrin C's influence extends beyond the direct Nrf2-Keap1 axis, intersecting with other critical cellular signaling pathways involved in inflammation and cell survival.
-
MAPK Pathway: Schisandrin C has been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is often activated during oxidative stress and inflammation.[2][3][8] This inhibition contributes to its anti-inflammatory and antioxidant effects.
-
NF-κB Pathway: By mitigating reactive oxygen species (ROS) production, Schisandrin C indirectly suppresses the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines.[3][8][9]
-
PI3K/Akt Pathway: In some cell types, the antioxidant effects of Schisandrin C are mediated through the PI3K/Akt pathway, which can lead to the activation of Nrf2 and subsequent expression of antioxidant enzymes like HO-1.[10]
-
cAMP/PKA/CREB Pathway: In microglia, Schisandrin C activates the cAMP/PKA/CREB signaling pathway, which contributes to the induction of phase II detoxifying enzymes and exerts anti-neuroinflammatory effects.[3]
References
- 1. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisandrin C enhances mitochondrial biogenesis and autophagy in C2C12 skeletal muscle cells: potential involvement of anti-oxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schizandrin C exerts anti-neuroinflammatory effects by upregulating phase II detoxifying/antioxidant enzymes in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisandrin C and the PI3K/AKT/mTOR Pathway: A Technical Guide
Introduction
Schisandrin C is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine for treating a variety of ailments.[1] Modern pharmacological research has increasingly focused on its molecular mechanisms, particularly its interaction with key cellular signaling pathways. One of the most critical pathways implicated in Schisandrin C's activity is the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a central regulator of diverse cellular functions, including cell growth, proliferation, survival, metabolism, and autophagy.[2][3] Aberrant activation of the PI3K/AKT/mTOR cascade is a common feature in many human cancers and other diseases, making it a prime target for therapeutic intervention.[2][4][5] This technical guide provides an in-depth analysis of the interaction between Schisandrin C and the PI3K/AKT/mTOR pathway, summarizing quantitative data, detailing experimental protocols, and visualizing the core mechanisms for researchers, scientists, and drug development professionals.
Core Mechanism: Modulation of PI3K/AKT/mTOR Signaling
Schisandrin C primarily exerts its effects by inhibiting the phosphorylation cascade of the PI3K/AKT/mTOR pathway. This inhibitory action has been observed to be dose-dependent in various experimental models.[6] The canonical pathway begins with the activation of PI3K, which then phosphorylates and converts Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol 3,4,5-triphosphate (PIP3).[2][5] PIP3 acts as a docking site for the serine/threonine kinase AKT, leading to its phosphorylation and activation.[2][5] Activated AKT, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex, a master regulator of protein synthesis and cell growth.[2]
In the context of atherosclerosis, studies using human umbilical vein endothelial cells (HUVECs) induced with oxidized low-density lipoprotein (ox-LDL) have shown that Schisandrin C significantly inhibits the phosphorylation of PI3K, AKT, and mTOR.[6] This inhibition disrupts the signaling cascade, leading to downstream effects such as the promotion of autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[6] By inhibiting mTOR, which is a key negative regulator of autophagy, Schisandrin C effectively enhances autophagic flux, a mechanism believed to be protective against the formation of atherosclerotic plaques.[6]
Interestingly, the effect of Schisandrin C on this pathway can be context-dependent. While it generally acts as an inhibitor, one study on a neuroprotective model reported that a combination of Schisandrin (a related compound) and Nootkatone activated the PI3K/AKT/mTOR pathway, suggesting a complex, potentially synergistic or tissue-specific mode of action.[7]
Data Presentation
Table 1: Molecular Docking and Binding Affinity
Molecular docking simulations predict the binding affinity between a ligand (Schisandrin C) and a target protein (e.g., PI3K, AKT). A lower binding energy indicates a more stable and favorable interaction. Schisandrin C has been identified as having the most effective binding to the key targets PI3K and AKT among several active components of Schisandra chinensis.[8]
| Ligand | Target Protein | Binding Energy (kcal/mol) | Finding |
| Schisandrin C | PI3K, AKT | Not specified, but < -5.0 | Best binding effect among 5 tested components.[8] |
| Schisandrin C | TGFBR1 | -8.69 | Stable combination identified in a renal fibrosis model.[9] |
| Schisandrin A | PI3K | -4.9 | Less effective binding compared to Schisandrin C.[8] |
Table 2: Effect of Schisandrin C on Cell Viability (MTT Assay)
The viability of HUVECs was assessed after treatment with various concentrations of Schisandrin C to determine its cytotoxic profile.
| Cell Line | Schisandrin C Concentration | Effect on Cell Viability |
| HUVECs | < 25 µM | Minimal toxic effects observed.[8] |
| HUVECs | > 25 µM | Significant toxic effects on cells.[8] |
| MC38 Cells | 15 µM | Concentration used for in vitro combination treatment studies.[10] |
Table 3: Effect of Schisandrin C on Key Protein Expression (Western Blot)
Western blot analysis reveals the impact of Schisandrin C on the phosphorylation status of PI3K/AKT/mTOR pathway proteins and the expression levels of downstream autophagy markers in an ox-LDL-induced atherosclerosis model.[6]
| Target Protein | Treatment Group | Expression/Phosphorylation Level |
| p-PI3K | Schisandrin C (Dose-dependent) | Significantly Inhibited |
| p-AKT | Schisandrin C (Dose-dependent) | Significantly Inhibited |
| p-mTOR | Schisandrin C (Dose-dependent) | Significantly Inhibited |
| P62 | Schisandrin C (Medium & High Dose) | Significantly Downregulated |
| Beclin1 | Schisandrin C | Significantly Increased |
| ATG5 | Schisandrin C | Significantly Increased |
| LC3 II/LC3 I | Schisandrin C | Significantly Elevated |
Experimental Protocols
Cell Culture and Atherosclerosis Model
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Conditions: Cells are cultured in a suitable medium supplemented with fetal bovine serum and penicillin-streptomycin antibiotic, maintained in an incubator at 37°C with 5% CO₂.[11]
-
Model Induction: To simulate atherosclerosis in vitro, cultured HUVECs are treated with oxidized low-density lipoprotein (ox-LDL) to induce cellular damage and lipid accumulation.[6][11]
Cell Viability Assay (MTT)
-
Seeding: HUVECs are seeded into 96-well plates at a density of approximately 2 x 10⁴ cells per well.[11]
-
Treatment: After a 24-hour incubation period, cells are treated with varying concentrations of Schisandrin C.
-
MTT Addition: Following the treatment period, 20 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for an additional 4 hours.[11]
-
Measurement: The resulting formazan crystals are dissolved, and the absorbance is measured using an ELISA plate reader to quantify cell viability.[11]
Western Blotting
-
Protein Extraction: Cells are harvested and lysed to extract total protein. The lysate is centrifuged at 14,000 g for 15 minutes at 4°C to clear cellular debris.[12]
-
Quantification & Loading: Protein concentration is determined, and 30-50 µg of protein per sample is resolved on an 8-12% SDS-PAGE gel.[12]
-
Transfer: Proteins are transferred from the gel to a nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies specific to the target proteins (e.g., PI3K, p-PI3K, AKT, p-AKT, mTOR, p-mTOR, ATG5, Beclin1, LC3, P62).[11]
-
Detection & Analysis: After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified using software such as ImageJ.[6][11]
Molecular Docking
-
Structure Preparation: The 3D structures of target receptor proteins (PI3K, AKT) are obtained from the PDB database. The 2D structure of the ligand (Schisandrin C) is retrieved from the PubChem database.[8]
-
Docking Simulation: Molecular docking analysis is performed to predict the binding conformation and calculate the binding free energy between Schisandrin C and the target proteins. A binding energy of less than -5 kcal/mol is typically used as a criterion for significant interaction.[8]
-
Visualization: The resulting protein-ligand complexes are visualized and analyzed using software like PyMol.[8]
Mandatory Visualizations
Caption: Schisandrin C inhibits the PI3K/AKT/mTOR pathway, leading to enhanced autophagy.
Caption: Experimental workflow for in vitro analysis of Schisandrin C effects on HUVECs.
Conclusion
Schisandrin C demonstrates significant potential as a modulator of the PI3K/AKT/mTOR signaling pathway. The available evidence strongly indicates that it acts as a multi-target inhibitor, downregulating the phosphorylation of key kinases PI3K, AKT, and mTOR in a dose-dependent manner. This mechanism of action is particularly relevant in the context of atherosclerosis, where the resulting induction of autophagy may confer protective effects. The compound has also been implicated in regulating this pathway in other disease models, including renal fibrosis and cancer, highlighting its broad therapeutic potential. The contrasting report of pathway activation in a neuroprotective model underscores the need for further research to delineate the tissue-specific and context-dependent effects of Schisandrin C. For drug development professionals, Schisandrin C represents a promising natural compound for targeting diseases characterized by a dysregulated PI3K/AKT/mTOR pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 6. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic neuroprotective effect of schisandrin and nootkatone on regulating inflammation, apoptosis and autophagy via the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic insights into Schisandrin C as the active anti-renal fibrosis ingredient of Schisandra chinensis: a network pharmacology analysis and transcriptomics integrated experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Schisandrin C and cGAS-STING Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Schisandrin C, a bioactive lignan isolated from the medicinal plant Schisandra chinensis, has emerged as a significant modulator of the innate immune system. This technical guide provides a comprehensive overview of the molecular mechanisms by which Schisandrin C activates the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. Activation of this pathway is critical for initiating type I interferon responses against viral and bacterial infections, as well as for antitumor immunity. Recent studies have demonstrated that Schisandrin C enhances the cGAS-STING signaling cascade by facilitating the crucial interaction between STING and TANK-binding kinase 1 (TBK1). This guide details the experimental evidence, presents quantitative data from key studies, outlines detailed experimental protocols for investigating this interaction, and provides visual representations of the signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and leverage the immunomodulatory properties of Schisandrin C.
Introduction to the cGAS-STING Pathway
The cGAS-STING pathway is a pivotal component of the innate immune system responsible for detecting cytosolic DNA, a danger signal that can originate from pathogens or damaged host cells. Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This activation triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TBK1, which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines. These cytokines play a crucial role in establishing an antiviral state and orchestrating a broader immune response.
Schisandrin C as an Enhancer of cGAS-STING Signaling
Recent research has identified Schisandrin C as a potent enhancer of the cGAS-STING pathway.[1][2] Studies have shown that Schisandrin C promotes the activation of this pathway, leading to increased production of IFN-β and the expression of downstream interferon-stimulated genes (ISGs) such as IFIT1, ISG15, and CXCL10.[1] This enhancement of STING signaling by Schisandrin C has been linked to significant antiviral effects, particularly against hepatitis B virus (HBV), and has also been shown to inhibit tumor growth by augmenting antitumor immunity.[1][3][4]
Mechanism of Action: Facilitating STING-TBK1 Interaction
The primary mechanism by which Schisandrin C enhances cGAS-STING signaling is by promoting the interaction between STING and TBK1.[1][2] This interaction is a critical step for the phosphorylation and subsequent activation of IRF3. By facilitating the association of STING and TBK1, Schisandrin C effectively amplifies the downstream signaling cascade, leading to a more robust type I interferon response.[1] This mechanism has been elucidated through co-immunoprecipitation experiments demonstrating an increased amount of TBK1 associating with STING in the presence of Schisandrin C.[1]
Quantitative Data on Schisandrin C's Effects
The following tables summarize the quantitative data from studies investigating the effects of Schisandrin C on the cGAS-STING pathway and its downstream targets.
Table 1: Effect of Schisandrin C on IFN-β and ISG Expression
| Treatment | IFN-β mRNA Fold Change | ISG15 mRNA Fold Change | IFIT1 mRNA Fold Change | CXCL10 mRNA Fold Change | Reference |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | [1] |
| Schisandrin C | Increased | Increased | Increased | Increased | [1] |
| cGAMP | Increased | Increased | Increased | Increased | [1] |
| cGAMP + Schisandrin C | Significantly Increased vs. cGAMP alone | Significantly Increased vs. cGAMP alone | Significantly Increased vs. cGAMP alone | Significantly Increased vs. cGAMP alone | [1] |
Table 2: Effect of Schisandrin C on Protein Phosphorylation in the cGAS-STING Pathway
| Treatment | p-STING (relative intensity) | p-TBK1 (relative intensity) | p-IRF3 (relative intensity) | Reference |
| Control | Baseline | Baseline | Baseline | [2] |
| Schisandrin C | Increased | Increased | Increased | [2] |
| STING agonist | Increased | Increased | Increased | [2] |
| STING agonist + Schisandrin C | Further Increased | Further Increased | Further Increased | [2] |
Table 3: Antiviral and Antitumor Effects of Schisandrin C
| Model System | Parameter Measured | Effect of Schisandrin C | Reference |
| HBV-replicating mouse model | Serum HBeAg, HBcAg, HBsAg, HBV DNA | Reduction | [1] |
| 4T1 breast cancer mouse model | Tumor growth | Significant inhibition | [3][4] |
| MC38 colon cancer mouse model | Tumor growth | Significant inhibition | [3][4] |
| MC38 tumor-bearing mice treated with cisplatin | Tumor growth | Greater inhibition in combination vs. cisplatin alone | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of Schisandrin C on the cGAS-STING pathway.
Immunoblotting for Phosphorylated Pathway Proteins
Objective: To determine the effect of Schisandrin C on the phosphorylation of STING, TBK1, and IRF3.
Methodology:
-
Cell Culture and Treatment: Plate appropriate cells (e.g., THP-1, RAW 264.7) and allow them to adhere overnight. Treat cells with Schisandrin C at various concentrations for a specified time. A positive control, such as 2'3'-cGAMP, should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STING, p-TBK1, p-IRF3, STING, TBK1, IRF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Co-Immunoprecipitation (Co-IP) for STING-TBK1 Interaction
Objective: To assess the effect of Schisandrin C on the interaction between STING and TBK1.
Methodology:
-
Cell Treatment and Lysis: Treat cells as described in the immunoblotting protocol. Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an anti-STING antibody or an isotype control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by immunoblotting using antibodies against TBK1 and STING.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the effect of Schisandrin C on the mRNA expression of IFN-β and ISGs.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells as described previously. Extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a qPCR system with SYBR Green or TaqMan probes. Use specific primers for IFN-β, ISG15, IFIT1, CXCL10, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production
Objective: To quantify the secretion of IFN-β protein in cell culture supernatants.
Methodology:
-
Sample Collection: Collect the cell culture supernatants after treatment with Schisandrin C.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific IFN-β ELISA kit.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IFN-β in the samples based on a standard curve.
Visualizations: Signaling Pathways and Experimental Workflows
cGAS-STING Signaling Pathway
Caption: The canonical cGAS-STING signaling pathway.
Mechanism of Schisandrin C Action
Caption: Schisandrin C enhances STING-TBK1 interaction.
Experimental Workflow for Investigating Schisandrin C
Caption: Workflow for analyzing Schisandrin C's effects.
Conclusion and Future Directions
Schisandrin C has been identified as a promising natural compound that enhances the cGAS-STING signaling pathway by facilitating the STING-TBK1 interaction. This mechanism of action underlies its observed antiviral and antitumor properties. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Schisandrin C. Future research should focus on elucidating the precise binding site of Schisandrin C on STING or TBK1, evaluating its efficacy and safety in more complex preclinical models, and exploring its potential in combination therapies with other immunomodulatory agents or conventional treatments like chemotherapy.[3][4] The continued investigation of Schisandrin C and similar compounds holds significant promise for the development of novel therapeutics for infectious diseases and cancer.
References
- 1. Schisandrin C enhances cGAS-STING pathway activation and inhibits HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisandrin C effects on gene expression
An In-depth Technical Guide on the Effects of Schisandrin C on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, is a pharmacologically active compound with a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and immunomodulatory effects.[1][2][3][4] Its therapeutic potential stems from its ability to modulate various cellular signaling pathways and, consequently, alter gene expression profiles. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Schisandrin C's effects on gene expression, with a focus on key signaling pathways, quantitative data from experimental studies, and detailed methodologies for researchers.
Core Signaling Pathways Modulated by Schisandrin C
Schisandrin C exerts its effects by intervening in several critical signaling cascades. These interactions lead to downstream changes in the expression of genes involved in inflammation, oxidative stress, autophagy, fibrosis, and cancer progression.
Anti-Inflammatory Pathways: MAPK and NF-κB Signaling
Schisandrin C has demonstrated potent anti-inflammatory activities by targeting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. In macrophages, Schisandrin C can inhibit the phosphorylation of p38 MAPK, extracellular signal-regulated kinases 1 and 2 (ERK1/2), and c-Jun N-terminal kinase (JNK).[2][5] This blockade prevents the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[5] By suppressing these pathways, Schisandrin C downregulates the gene expression of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[6][7][8]
Caption: Schisandrin C's inhibition of MAPK and NF-κB pathways.
Antioxidant Pathway: Nrf2/Keap1 Signaling
Schisandrin C mitigates oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] It has been identified that Schisandrin C targets Kelch-like ECH-associated protein-1 (Keap1), a negative regulator of Nrf2.[3] By interfering with Keap1, Schisandrin C allows Nrf2 to translocate to the nucleus and induce the expression of antioxidant genes, such as heme oxygenase-1 (HO-1), protecting cells from oxidative damage.[9]
Caption: Schisandrin C activation of the Nrf2 antioxidant pathway.
Autophagy and Metabolism: PI3K/AKT/mTOR and AMPK Signaling
Schisandrin C has been shown to regulate autophagy through the PI3K/AKT/mTOR pathway, which is particularly relevant in the context of atherosclerosis.[6][10] It promotes autophagy by inhibiting this pathway, leading to increased expression of autophagy-related genes like Beclin1, ATG5, and LC3.[6] Additionally, in the context of lipid metabolism, Schisandrin C activates AMP-activated protein kinase (AMPK) signaling.[11] This activation leads to the downregulation of key adipogenic transcription factors such as C/EBPα and PPARγ, thereby inhibiting lipid accumulation.[11]
Caption: Schisandrin C's role in the PI3K/AKT/mTOR autophagy pathway.
Antiviral and Antitumor Immunity: cGAS-STING Pathway
Recent studies have revealed that Schisandrin C can enhance the activation of the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA.[1][12] This enhancement leads to the phosphorylation of IRF3 and subsequent production of type I interferons (IFN-β) and the expression of interferon-stimulated genes (ISGs) like IFIT1, ISG15, and CXCL10.[1][12] This mechanism underlies Schisandrin C's antiviral effects against pathogens like the hepatitis B virus (HBV) and its ability to inhibit tumor growth by promoting an antitumor immune response.[1][12]
Caption: Schisandrin C enhances cGAS-STING pathway activation.
Quantitative Data on Gene Expression
The following tables summarize the quantitative effects of Schisandrin C on the mRNA and protein expression of key genes across various studies.
Table 1: Effect of Schisandrin C on Inflammatory Gene Expression
| Gene/Protein | Cell/Tissue Model | Treatment Condition | Effect | Reference |
| TNF-α mRNA | HUVECs | ox-LDL-induced | Significant decrease with medium and high doses | [6] |
| IL-1β mRNA | HUVECs | ox-LDL-induced | Significant decrease with medium and high doses | [6] |
| Pro-inflammatory Cytokines (mRNA) | Raw 264.7 cells | LPS-induced | Reduced expression | [2] |
| IL-1β, IL-6, TNFα mRNA | RAW 264.7 cells | LPS-induced | Significantly reduced expression | [7][8] |
| Toll-like receptor 2 (TLR2) mRNA | THP-1 cells | P. acnes-induced | Reduced expression | [5] |
Table 2: Effect of Schisandrin C on Autophagy and Fibrosis-Related Gene Expression
| Gene/Protein | Cell/Tissue Model | Treatment Condition | Effect | Reference |
| Beclin1 Protein | HUVECs | ox-LDL-induced | Significantly increased expression | [6] |
| ATG5 Protein | HUVECs | ox-LDL-induced | Significantly increased expression | [6] |
| LC3 II/LC3 I Ratio | HUVECs | ox-LDL-induced | Significantly elevated ratio | [6] |
| P62 Protein | HUVECs | ox-LDL-induced | Significantly downregulated | [6] |
| LC3 mRNA | HUVECs | ox-LDL-induced | Significantly increased expression | [6] |
| ATG5 mRNA | HUVECs | ox-LDL-induced | Significantly increased expression | [6] |
| CDH2, α-SMA | Renal cells | TGF-β induced | Significantly downregulated | [13][14] |
| COL3A1, COL1A1 | Renal cells | TGF-β induced | Reduced expression | [13][14] |
Table 3: Effect of Schisandrin C on Immune Response and Adipogenesis Gene Expression
| Gene/Protein | Cell/Tissue Model | Treatment Condition | Effect | Reference |
| IFN-β, CXCL10, ISG15, IFIT1 mRNA | MC38 cells | Cisplatin-induced | Synergistically enhanced transcription | [12] |
| C/EBPα, PPARγ, SREBP1c, aP2, FAS mRNA | 3T3-L1 cells | Adipogenesis | Down-regulated expression | [11] |
| HSL, Perilipin mRNA | 3T3-L1 cells | Adipogenesis | Lowered expression | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments used to assess Schisandrin C's effects on gene expression.
Cell Culture and Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), RAW 264.7 macrophages, THP-1 human monocytic cells, and 3T3-L1 preadipocytes are commonly used.[5][6][7][11]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[6][15]
-
Induction of Pathological State: Depending on the research question, cells are often pre-treated with an inflammatory or stress-inducing agent, such as oxidized low-density lipoprotein (ox-LDL, 50 μg/mL) for atherosclerosis models, lipopolysaccharide (LPS) for inflammation models, or a differentiation cocktail for adipogenesis models.[6][7][11]
-
Schisandrin C Treatment: Schisandrin C is dissolved in a solvent like DMSO and added to the cell culture at various concentrations (typically ranging from 1 μM to 100 μM) for a specified duration (e.g., 24 hours).[5][6][7] A vehicle control (DMSO) is always included.
RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)
This technique is used to quantify mRNA expression levels of target genes.
Caption: General workflow for RT-qPCR analysis.
-
Total RNA Extraction: Cells are lysed using a reagent like Trizol. Chloroform is added to separate the mixture into aqueous and organic phases. RNA in the aqueous phase is precipitated with isopropyl alcohol, washed with 75% ethanol, and dissolved in DEPC-treated water.[6]
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a cDNA synthesis kit.[6]
-
qPCR Reaction: The qPCR is performed using a master mix (e.g., SYBR Green), specific forward and reverse primers for the target genes, and the synthesized cDNA as a template. A housekeeping gene (e.g., GAPDH, β-actin) is used as an internal control for normalization.[16]
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCT method, comparing the expression levels in Schisandrin C-treated groups to the control group.[16]
Protein Extraction and Western Blot Analysis
This method is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.[6][17]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[6][17]
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-AKT, Beclin1, Nrf2).[6][17]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using software like ImageJ.[6][17]
Conclusion and Future Perspectives
Schisandrin C is a multifaceted lignan that profoundly influences gene expression through the modulation of numerous key signaling pathways. Its ability to suppress inflammatory and fibrotic genes, while upregulating antioxidant and autophagy-related genes, highlights its therapeutic potential for a wide array of diseases, including atherosclerosis, inflammatory conditions, renal fibrosis, and cancer. The growing body of evidence, supported by quantitative gene expression data, solidifies the molecular basis of its pharmacological activities.
Future research should focus on transcriptomic and proteomic analyses to uncover novel gene targets and pathways affected by Schisandrin C.[12][13][18] Furthermore, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapeutic strategies for human diseases. The detailed experimental protocols provided herein serve as a foundation for researchers to further explore and validate the intricate effects of Schisandrin C on gene expression.
References
- 1. Schisandrin C enhances cGAS-STING pathway activation and inhibits HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sentosacy.com [sentosacy.com]
- 3. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparative Effects of Schisandrin A, B, and C on Acne-Related Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation | Cellular and Molecular Biology [cellmolbiol.org]
- 8. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Schisandrin C isolated from Schisandra chinensis fruits inhibits lipid accumulation by regulating adipogenesis and lipolysis through AMPK signaling in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic insights into Schisandrin C as the active anti-renal fibrosis ingredient of Schisandra chinensis: a network pharmacology analysis and transcriptomics integrated experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Transcriptome Analysis of the Anti-TGFβ Effect of Schisandra chinensis Fruit Extract and Schisandrin B in A7r5 Vascular Smooth Muscle Cells [mdpi.com]
Schisandrin C: A Technical Guide to its Therapeutic Potential
Executive Summary: Schisandrin C, a primary bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a compound of significant interest in pharmacological research. Traditionally used in Eastern medicine for a variety of ailments, modern scientific investigation has begun to elucidate the molecular mechanisms underpinning its diverse therapeutic effects.[1][2] This document provides a comprehensive technical overview of Schisandrin C's pharmacological properties, focusing on its anticancer, anti-inflammatory, neuroprotective, and cardioprotective activities. We present quantitative data from key preclinical studies, detail common experimental methodologies, and visualize the critical signaling pathways modulated by this promising natural product. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic applications of Schisandrin C.
Introduction
Schisandra chinensis, a perennial woody vine, has been a cornerstone of traditional Chinese medicine for centuries, valued for its hepatoprotective, tonic, and sedative properties.[2][3] Its fruit contains a variety of bioactive lignans, among which Schisandrin C (Sch C) is a major and extensively studied component.[2][4] Possessing a unique dibenzocyclooctadiene structure, Schisandrin C exhibits a broad spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, anticancer, and immunomodulatory effects.[2][5] Recent research has focused on its ability to modulate complex cellular signaling networks, revealing its potential to treat a range of complex diseases from cancer to neurodegeneration and atherosclerosis.[6][7][8] This whitepaper synthesizes the current preclinical evidence, providing a detailed examination of the molecular targets and therapeutic promise of Schisandrin C.
Core Pharmacological Activities
Schisandrin C's therapeutic potential stems from its ability to interact with multiple molecular targets, leading to a wide range of biological effects.
-
Anti-inflammatory and Antioxidant Effects: Schisandrin C demonstrates robust anti-inflammatory activity by inhibiting key signaling pathways such as NF-κB and MAPK.[9][10] It also mitigates oxidative stress by activating the Nrf2/HO-1 pathway, which enhances the expression of endogenous antioxidant enzymes.[11][12][13]
-
Anticancer Activity: The compound exhibits selective cytotoxicity against various cancer cell lines.[3][14] Its mechanisms include the induction of apoptosis via caspase activation, cell cycle arrest at the G1 phase, and the modulation of tumor immunity through the cGAS-STING pathway.[5][7][15]
-
Neuroprotective Properties: In models of Alzheimer's disease, Schisandrin C has been shown to ameliorate memory deficits by reducing Aβ-induced oxidative stress and neurotoxicity.[8][16] Its neuroprotective effects are linked to the inhibition of cholinesterase and the enhancement of antioxidant enzyme activities in the brain.[5][8]
-
Hepatoprotective and Cardioprotective Roles: True to its traditional use, Schisandrin C provides protection against liver injury.[2][3] Furthermore, it shows potential in treating atherosclerosis by modulating the PI3K/AKT/mTOR pathway, promoting autophagy, and regulating lipid metabolism.[6][17]
-
Other Potential Applications: Emerging research indicates that Schisandrin C may also have therapeutic value in treating renal fibrosis, metabolic disorders, and viral infections like Hepatitis B.[18][19][20]
Mechanisms of Action and Key Signaling Pathways
Schisandrin C exerts its pleiotropic effects by modulating several critical intracellular signaling cascades.
Anti-inflammatory and Antioxidant Pathways
Schisandrin C effectively suppresses inflammatory responses. It inhibits the NF-κB pathway, a central regulator of inflammation, preventing the translocation of the p65 subunit to the nucleus and subsequent transcription of pro-inflammatory cytokines like IL-6 and TNF-α.[9][21] It also modulates the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK, JNK), which are crucial for cellular responses to inflammatory stimuli.[10][11]
Concurrently, Schisandrin C combats oxidative stress by activating the Nrf2 pathway. It targets Keap1, leading to the release and nuclear translocation of Nrf2, which in turn upregulates antioxidant response element (ARE)-driven genes, including heme oxygenase-1 (HO-1).[12][13]
Anticancer Mechanisms
Schisandrin C's anticancer effects are multifaceted. It induces apoptosis (programmed cell death) by down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-xL and activating caspases-3 and -9.[5] It also causes cell cycle arrest in the G1 phase by down-regulating key regulatory proteins such as cyclin D1, cyclin E, and CDK4.[5]
References
- 1. Stork: A Review of Extraction and Purification, Biological Properties, Structure-Activity Relationships and Future Prospects of Schisandrin C: A Major Active Constituent of Schisandra Chinensis [storkapp.me]
- 2. A Review of Extraction and Purification, Biological Properties, Structure-Activity Relationships and Future Prospects of Schisandrin C: A Major Active Constituent of Schisandra Chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schisandrin C Ameliorates Learning and Memory Deficits by Aβ1-42 -induced Oxidative Stress and Neurotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sentosacy.com [sentosacy.com]
- 11. researchgate.net [researchgate.net]
- 12. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Schisandrin C enhances mitochondrial biogenesis and autophagy in C2C12 skeletal muscle cells: potential involvement of anti-oxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Schisandrin C enhances cGAS-STING pathway activation and inhibits HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanistic insights into Schisandrin C as the active anti-renal fibrosis ingredient of Schisandra chinensis: a network pharmacology analysis and transcriptomics integrated experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Schisandrin C isolated from Schisandra chinensis fruits inhibits lipid accumulation by regulating adipogenesis and lipolysis through AMPK signaling in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Schisandrin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of Schisandrin C, a bioactive lignan isolated from Schisandra chinensis. The protocols and data presented are compiled from various preclinical studies and are intended to assist in the design and execution of in vivo experiments to evaluate the therapeutic potential of Schisandrin C.
Overview of In Vivo Applications
Schisandrin C has been investigated in a variety of animal models for its therapeutic effects against a range of conditions. Key areas of research include:
-
Metabolic Disorders: Particularly in models of dyslipidemia induced by chronic stress and high-fat diets.[1][2]
-
Cardiovascular Diseases: Investigated for its protective effects against vascular endothelial dysfunction.[3]
-
Liver Diseases: Explored for its potential to reverse hepatic fibrosis.[4]
-
Neurodegenerative Diseases: Studied for its neuroprotective effects and ability to ameliorate learning and memory deficits.[5]
-
Renal Diseases: Assessed for its anti-renal fibrosis activity.[6]
Animal Models and Dosing Information
The selection of an appropriate animal model and determination of the effective dose are critical for the successful execution of in vivo studies. The following table summarizes commonly used models and dosing regimens for Schisandrin C.
| Animal Model | Condition | Dosing Regimen | Administration Route | Study Duration | Reference |
| Mice (C57BL) | Chronic stress-induced dyslipidemia | 2.5 mg/kg and 5 mg/kg daily | Oral gavage (p.o.) | 3 weeks | [1] |
| Mice | Angiotensin II-induced vascular oxidative stress | Not specified | Not specified | Not specified | [3] |
| Mice | MCD-induced hepatic fibrosis | Not specified | Not specified | Not specified | [4] |
| Rats | Pharmacokinetic studies | 5.2 mg/kg, 10 mg/kg, and 17.3 mg/kg | Oral gavage (p.o.) | Single dose | [7][8][9] |
| Rats | Pharmacokinetic studies | 10 mg/kg | Intravenous (i.v.) | Single dose | [7][8][9] |
| Zebrafish | Gentamicin-induced renal fibrosis | Not specified | Not specified | Not specified | [6] |
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of Schisandrin C is essential for designing dosing schedules and interpreting efficacy studies. The following data were obtained from studies in rats.
| Parameter | 10 mg/kg (i.v.) | 10 mg/kg (p.o.) | 5.2 mg/kg (p.o. from extract) | 17.3 mg/kg (p.o. from extract) | Reference |
| Cmax (μg/mL) | - | - | 0.08 ± 0.07 | 0.15 ± 0.09 | [7][8][9] |
| AUC (μg*h/mL) | - | - | - | - | [7][8][9] |
| Oral Bioavailability (F%) | - | 15.56 ± 10.47 | 78.42 ± 54.91 | 37.59 ± 19.16 | [7][8][9] |
| Clearance (CL) | - | - | - | - | [7][8][9] |
| Mean Residence Time (MRT) | - | - | - | - | [7][8][9] |
Note: The oral bioavailability of Schisandrin C was found to be significantly higher when administered as part of a herbal extract compared to the pure compound.[7][8][9]
Experimental Protocols
Preparation and Administration of Schisandrin C for Oral Gavage
This protocol is based on a study investigating chronic stress-induced dyslipidemia in mice.[1]
Materials:
-
Schisandrin C powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil (or other suitable vehicle)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Analytical balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Preparation of Vehicle: Prepare a 10% DMSO in corn oil solution. For example, to make 10 mL of vehicle, mix 1 mL of DMSO with 9 mL of corn oil.
-
Preparation of Schisandrin C Solution:
-
Calculate the required amount of Schisandrin C based on the desired dose and the body weight of the animals. For a 2.5 mg/kg dose in a 25 g mouse, you would need 0.0625 mg of Schisandrin C.
-
Weigh the appropriate amount of Schisandrin C powder.
-
Dissolve the powder in a small volume of the 10% DMSO vehicle. It is recommended to first make a concentrated stock solution and then dilute it to the final desired concentration.
-
Use a vortex mixer and sonicator to ensure complete dissolution.
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the appropriate volume of the Schisandrin C solution into a 1 mL syringe fitted with an oral gavage needle. The gavage volume is typically 10 mL/kg.
-
Carefully insert the gavage needle into the esophagus and administer the solution.
-
Monitor the animal for any signs of distress after administration.
-
Induction of Chronic Stress and High-Fat Diet Model
This protocol describes a dual model of chronic stress and high-fat diet (HFD) to induce dyslipidemia in mice.[1][2]
Materials:
-
C57BL/6 mice
-
High-fat diet (HFD) pellets
-
Standard chow pellets
-
Apparatus for stressors (e.g., restraint tubes, cold water bath, tilted cages)
Procedure:
-
Acclimatization: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
-
Diet:
-
The control group (Naive) receives a normal chow diet.
-
The model and treatment groups receive a high-fat diet for the entire duration of the study (12 weeks).
-
-
Chronic Unpredictable Mild Stress (CUMS) Protocol (starting from week 10 for 3 weeks):
-
Expose the mice in the model and treatment groups to a series of unpredictable mild stressors daily. The stressors should be varied to prevent habituation.
-
Examples of stressors include:
-
Wet bedding (24 hours)
-
Cage tilt (45°, 24 hours)
-
Forced swimming in cold water (4°C, 5 minutes)
-
Physical restraint (4 hours)
-
Day/night cycle reversal
-
-
-
Treatment:
-
Begin administration of Schisandrin C or vehicle control at week 10 and continue for 3 weeks.
-
Key Signaling Pathways Modulated by Schisandrin C
Schisandrin C has been shown to exert its therapeutic effects by modulating several key signaling pathways.
PI3K/AKT/mTOR Pathway
Schisandrin C has been found to inhibit the PI3K/AKT/mTOR pathway, which is implicated in autophagy and cell survival.[1][2][10] This inhibition can lead to the promotion of autophagy, which may contribute to its beneficial effects in conditions like dyslipidemia and atherosclerosis.[1][2][10]
Caption: Schisandrin C inhibits the PI3K/AKT/mTOR pathway, leading to the induction of autophagy.
Nrf2/Keap1 Antioxidant Pathway
Schisandrin C can activate the Nrf2 signaling pathway by targeting Keap1, a negative regulator of Nrf2.[3] This leads to the upregulation of antioxidant enzymes and protects against oxidative stress, for instance in the vascular endothelium.[3]
Caption: Schisandrin C inhibits Keap1, leading to Nrf2 activation and antioxidant response.
TGF-β/Smad Signaling Pathway
In the context of hepatic fibrosis, Schisandrin C, in combination with Curdione, has been shown to modulate the TGF-β1/Smad signaling pathway.[4] This pathway is a key driver of fibrosis, and its inhibition can reduce the accumulation of extracellular matrix.[4]
References
- 1. Schisandrin C Improves Chronic Stress-Induced Dyslipidemia in Mice by Regulating Pyroptosis and Autophagy Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandrin C Improves Chronic Stress-Induced Dyslipidemia in Mice by Regulating Pyroptosis and Autophagy Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Curdione and Schisandrin C Synergistically Reverse Hepatic Fibrosis via Modulating the TGF-β Pathway and Inhibiting Oxidative Stress [frontiersin.org]
- 5. Schisandrin C Ameliorates Learning and Memory Deficits by Aβ1-42 -induced Oxidative Stress and Neurotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic insights into Schisandrin C as the active anti-renal fibrosis ingredient of Schisandra chinensis: a network pharmacology analysis and transcriptomics integrated experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Schisandrin C Dosage for In Vitro Experiments
Introduction
Schisandrin C is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant used extensively in traditional medicine.[1][2] Modern pharmacological studies have revealed its diverse biological activities, including anti-cancer, anti-inflammatory, antioxidant, and anti-viral effects.[3][4] These properties make Schisandrin C a compound of significant interest for researchers in drug development. This document provides detailed application notes and protocols for the use of Schisandrin C in in vitro experiments, summarizing effective dosages, experimental procedures, and key signaling pathways.
Data Presentation: Effective Concentrations of Schisandrin C
The effective concentration of Schisandrin C varies significantly depending on the cell type and the biological effect being investigated. The following tables summarize the quantitative data from various in vitro studies.
Table 1: Cytotoxicity and Anti-Cancer Effects of Schisandrin C
| Cell Line | Cell Type | Concentration Range (µM) | Duration | Effect | IC50 Value (µM) | Citations |
| Bel-7402 | Human Hepatocellular Carcinoma | 12.5 - 200 | 48h | Dose-dependent cytotoxicity, Apoptosis | 81.58 ± 1.06 | [1][5] |
| KB-3-1 | Human Nasopharyngeal Carcinoma | 12.5 - 200 | 48h | Dose-dependent cytotoxicity | 108.00 ± 1.13 | [1][5] |
| Bcap37 | Human Breast Cancer | 12.5 - 200 | 48h | Dose-dependent cytotoxicity | 136.97 ± 1.53 | [1][5] |
| U937 | Human Histiocytic Lymphoma | 25 - 100 | 48h | Apoptosis, PARP degradation, Caspase-3/9 activation | Not specified | [3] |
| U937 | Human Histiocytic Lymphoma | 25 - 100 | 72h | G1 phase cell cycle arrest | Not specified | [3] |
| QSG-7701 | Human Normal Liver Cells | up to 200 | 48h | Low toxicity (73.2% survival at 200 µM) | Not applicable | [1][5] |
| HUVECs | Human Umbilical Vein Endothelial Cells | > 25 | 24h | Significant toxic effects | Not specified | [6] |
Table 2: Anti-inflammatory, Antioxidant, and Other In Vitro Effects of Schisandrin C
| Cell Line | Cell Type | Concentration Range (µM) | Effect | Key Pathway/Target | Citations |
| RAW 264.7 | Murine Macrophage | 1, 10, 100 | Inhibition of pro-inflammatory cytokines (IL-1β, IL-6, TNFα) | NLRP3 Inflammasome | |
| RAW 264.7 | Murine Macrophage | Not specified | Reduced NO production, blocked MAPK phosphorylation | p38, ERK 1/2, JNK | [7] |
| Various | N/A | Not specified | Enhanced cGAS-STING pathway activation, inhibited HBV replication | cGAS-STING, TBK1 | [4] |
| NRK-49F | Rat Kidney Interstitial Fibroblast | Not specified | Inhibited extracellular matrix accumulation, reduced fibrosis markers | TGF-β, PI3K-Akt | [8][9] |
| C2C12 | Mouse Myoblast | 5 - 40 | No toxic effects, enhanced mitochondrial biogenesis | Nrf-2/HO-1 | [10][11] |
| HDPCs | Human Dental Pulp Cells | Not specified | Reduced inflammation and oxidation, promoted mitochondrial biogenesis | MAPK, p-Akt, Nrf-2 | |
| RAOECs | Rat Aortic Endothelial Cells | Not specified | Ameliorated Ang II-induced oxidative stress | Nrf2, Keap1 | [12] |
Key Signaling Pathways Modulated by Schisandrin C
Schisandrin C exerts its effects by modulating several key cellular signaling pathways.
Apoptosis and Cell Cycle Arrest in Cancer Cells
In cancer cell lines, Schisandrin C induces apoptosis through the intrinsic pathway, characterized by the activation of initiator caspase-9 and effector caspase-3.[3] This leads to the degradation of poly(ADP-ribose) polymerase (PARP).[3] It also downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3] Furthermore, Schisandrin C can induce G1 phase cell cycle arrest by down-regulating key cell cycle proteins, including cyclin D1, cyclin E, and Cdk4, while up-regulating the Cdk inhibitor p21.[3]
Anti-inflammatory Signaling
Schisandrin C demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα.[13] It achieves this by preventing the activation of the NLRP3 inflammasome complex and by blocking the phosphorylation of key kinases in the MAPK pathway (p38, ERK, and JNK).[13][7]
Antiviral and Immune Response (cGAS-STING Pathway)
Schisandrin C has been shown to enhance the innate immune response against viruses like HBV by promoting the activation of the cGAS-STING pathway.[4] It facilitates the interaction between STING and the kinase TBK1, which is a critical step for the phosphorylation of the transcription factor IRF3.[4] Activated IRF3 then promotes the production of Type I interferons (IFN-β), leading to an antiviral state.[4]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from studies investigating the cytotoxicity of Schisandrin C on various cancer cell lines.[1]
Methodology:
-
Cell Plating: Seed cells (e.g., Bel-7402) into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to attach for 24 hours under standard culture conditions (37°C, 5% CO₂).[1]
-
Drug Preparation: Prepare a stock solution of Schisandrin C in DMSO.[2] Further dilute the stock solution in the complete culture medium to achieve final concentrations ranging from 12.5 to 200 µM.[1] A vehicle control containing the same final concentration of DMSO (e.g., 0.5%) should be included.[1]
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of Schisandrin C.
-
Incubation: Incubate the plates for the desired duration (e.g., 48 hours).[1]
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 550 nm using an automated microplate reader.[1] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection by Hoechst 33258 Staining
This protocol is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and fragmentation.[5]
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 6-well plate. Treat the cells with the desired concentration of Schisandrin C (e.g., 75 µM for Bel-7402 cells) for a specified time (e.g., 24 hours).[5]
-
Washing: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with a 4% paraformaldehyde solution in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and then stain with Hoechst 33258 solution (1 µg/mL) for 10 minutes in the dark.
-
Visualization: After a final wash, mount the coverslips onto microscope slides. Observe the nuclear morphology under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei compared to the uniform, faint staining of normal nuclei.[5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Schisandrin C enhances cGAS-STING pathway activation and inhibits HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic insights into Schisandrin C as the active anti-renal fibrosis ingredient of Schisandra chinensis: a network pharmacology analysis and transcriptomics integrated experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation | Cellular and Molecular Biology [cellmolbiol.org]
Application Notes and Protocols for the Quantification of Schisandrin C
Introduction
Schisandrin C is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine. Modern pharmacological studies have revealed its diverse biological activities, including hepatoprotective, antiviral, and anti-cancer effects.[1][2] Accurate and reliable quantification of Schisandrin C in plant materials, pharmaceutical formulations, and biological samples is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This document provides detailed application notes and protocols for the quantification of Schisandrin C using various analytical techniques.
Application Notes
Several chromatographic techniques have been established for the quantification of Schisandrin C. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust method for routine quality control.[3][4] For higher sensitivity and selectivity, especially in complex biological matrices, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method.[5][6] High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput alternative for screening purposes.[7]
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key quantitative validation parameters for different analytical methods used for Schisandrin C quantification, providing a basis for method selection.
| Parameter | HPLC-UV | UPLC-MS/MS | HPTLC |
| Linearity Range (µg/mL) | 4.56 - 27.36[4] | 0.005 - 0.5 (ng/mL)[5] | Not explicitly stated for Schisandrin C, but generally applicable.[7] |
| Correlation Coefficient (r²) | ≥ 0.9995[4] | > 0.99[6] | Not explicitly stated. |
| Limit of Detection (LOD) | 0.04 µg/mL[8] | Not explicitly stated. | Not explicitly stated. |
| Limit of Quantitation (LOQ) | 0.49 µg/mL[8] | 1.0 - 10 ng/mL[6] | Not explicitly stated. |
| Precision (RSD %) | Intra-day: 1.85; Inter-day: 2.12[9] | < 15%[5][6] | Not explicitly stated. |
| Accuracy/Recovery (%) | 97.74 - 102.71[4] | 90.8 - 99.6%[5] | Not explicitly stated. |
| Repeatability (RSD %) | 0.21[8] | Not explicitly stated. | Not explicitly stated. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is adapted for the simultaneous determination of eleven bioactive lignans, including Schisandrin C, in Schisandra chinensis.[3][4]
a. Sample Preparation (Hot Reflux Extraction)
-
Accurately weigh 5.0 g of powdered Schisandra chinensis fruit.
-
Transfer the powder to a round-bottom flask and add 100 mL of anhydrous ethanol.[10]
-
Perform hot reflux extraction for 2.5 hours.[10]
-
Filter the mixture and collect the filtrate.
-
Prior to injection, centrifuge the solution at 14,000 g for 10 minutes.[3]
b. Standard Solution Preparation
-
Prepare a stock solution of Schisandrin C standard in methanol at a concentration of 45.60 µg/mL.[3]
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the linear range (e.g., 4.56 to 27.36 µg/mL).[4]
-
Store stock and working solutions at 4°C.
c. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with UV detector.
-
Mobile Phase: Acetonitrile (A) and Water (B) with a gradient elution.[3][4]
-
Gradient Program:
Time (min) Acetonitrile (%) Water (%) 0 - 25 55 45 25 - 45 55 → 90 45 → 10 | 45 - 60 | 90 | 10 |
-
Detection Wavelength: 217 nm.[3]
-
Injection Volume: 10 µL.[3]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol
This protocol is suitable for the quantification of Schisandrin C in biological samples like rat plasma.[5][6]
a. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of a biological sample (e.g., plasma, cell lysate), add 300 µL of methanol containing the internal standard (IS).[11]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,500 x g for 10 minutes.[11]
-
Transfer the supernatant to a clean vial for analysis.
-
Inject the supernatant into the UPLC-MS/MS system.
b. Standard Solution Preparation
-
Prepare a stock solution of Schisandrin C (e.g., 1 mg/mL) in methanol.
-
Prepare working solutions by serial dilution.
-
For calibration curves, spike blank plasma with working solutions to obtain final concentrations in the range of 5 to 500 ng/mL.[5]
c. UPLC-MS/MS Conditions
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Atlantis T3-C18 (100 mm × 2.1 mm, 3 µm).[11]
-
Mobile Phase: 0.2% formic acid in water (A) and methanol (B).[11]
-
Column Temperature: 35°C.[12]
-
Injection Volume: 1 µL.[12]
-
Mass Spectrometry:
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
This method is adapted for the simultaneous quantification of various lignans from Schisandra species.[7]
a. Sample and Standard Application
-
Prepare sample extracts and standard solutions of Schisandrin C in a suitable solvent like methanol.
-
Apply bands of the sample and standard solutions onto an HPTLC silica gel 60 F₂₅₄ plate using an automated applicator.
b. Chromatogram Development
-
Develop the plate in a twin-trough chamber pre-saturated with the mobile phase.
-
A suitable mobile phase for lignan separation is a mixture of Toluene, Ethyl Acetate, and Formic Acid. The exact ratio should be optimized.
c. Densitometric Analysis
-
After development, dry the plate.
-
Scan the plate using a densitometer at a suitable wavelength (e.g., 225 nm).[7]
-
Quantify Schisandrin C by comparing the peak area of the standard to the corresponding peak in the sample chromatogram.
Visualizations: Workflows and Signaling Pathways
Experimental and Logical Workflows
A generalized workflow for the quantification of Schisandrin C is presented below.
Signaling Pathways Modulated by Schisandrin C
Schisandrin C has been shown to modulate several key signaling pathways involved in immunity, inflammation, and cell survival.
1. cGAS-STING Signaling Pathway
Schisandrin C enhances the activation of the cGAS-STING pathway, which is crucial for the innate immune response to viral and cellular DNA. This leads to the production of type I interferons (IFN) and subsequent antiviral and antitumor effects.[1][13]
2. PI3K/Akt/mTOR Autophagy Pathway
In the context of atherosclerosis, Schisandrin C has been found to promote autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway.[14] This inhibition helps clear damaged cellular components and reduce cellular stress.
References
- 1. Schisandrin C enhances cGAS-STING pathway activation and inhibits HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. jfda-online.com [jfda-online.com]
- 4. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]
- 5. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a UFLC-MS/MS method for simultaneous determination of six lignans of Schisandra chinensis (Turcz.) Baill. in rat plasma and its application to a comparative pharmacokinetic study in normal and insomnic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Schisandrin C
These application notes provide a comprehensive guide for the quantitative analysis of Schisandrin C in various samples, particularly from the medicinal plant Schisandra chinensis, using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
Schisandrin C is one of the major bioactive lignans found in the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine.[1][2][3] Lignans from Schisandra chinensis are known for a variety of pharmacological activities, including hepatoprotective, antioxidant, and anti-cancer effects.[1][3] Accurate and reliable quantitative analysis of Schisandrin C is crucial for the quality control of raw materials and finished products, as well as for pharmacokinetic and pharmacological studies.[1][4] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and reliable method for the determination of Schisandrin C.[4][5][6][7]
Principle of the Method
The HPLC method separates Schisandrin C from other components in a sample matrix based on its differential partitioning between a stationary phase (typically a C18 column) and a mobile phase (usually a mixture of acetonitrile and water). The separated Schisandrin C is then detected by a UV detector at a specific wavelength, and the amount is quantified by comparing its peak area to that of a known standard.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[1][4]
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1100 Series or equivalent[1] |
| Column | Elite ODS C18 (250 mm × 4.6 mm, 5 µm) or Kromasil C18 (250 mm x 4.6 mm, 5 µm)[4][5][7][8] |
| Mobile Phase | Acetonitrile (A) and Water (B) with gradient elution[4][5] |
| Gradient Program | Varies, a typical gradient is: 0-10 min, 10-50% A; 10-60 min, 50-100% A[9] |
| Flow Rate | 1.0 mL/min[4][7][8] |
| Column Temperature | 30 °C[4][7][8] |
| Detection Wavelength | 217 nm, 246 nm, or 254 nm[4][7][8][10] |
| Injection Volume | 10 µL[4] |
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh a suitable amount of Schisandrin C reference standard (>98% purity) and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 45.60 μg/mL).[1][5] Store the stock solution at -20°C.[5]
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to different concentrations to construct a calibration curve.[5] A typical linear range for Schisandrin C is 4.56-27.36 μg/mL.[5][11][12] Store working solutions at 4°C and centrifuge at 14,000 rpm for 10 minutes before injection.[4][5]
Sample Preparation
The following protocol is a general guideline for the extraction of Schisandrin C from Schisandra chinensis fruit powder.
-
Pulverization: Pulverize the dried fruit sample and screen through a 60-mesh sieve.[4]
-
Extraction: Accurately weigh 0.3 g of the fine powder and transfer it to a 25 mL volumetric flask.[4] Add 25 mL of methanol and perform ultrasonic extraction for 20 minutes at room temperature.[4] Methanol has been shown to be an efficient extraction solvent.[4]
-
Make up to Volume: After extraction, allow the mixture to cool to room temperature and add methanol to compensate for any volume loss.[4]
-
Centrifugation: Centrifuge the supernatant at 14,000 rpm for 10 minutes prior to injection into the HPLC system.[1][4]
Method Validation Data
Method validation is essential to ensure that the analytical method is suitable for its intended purpose.[13] Key validation parameters for the HPLC analysis of Schisandrin C are summarized below.
Table 2: Method Validation Parameters and Typical Results
| Parameter | Typical Value/Range |
| Linearity (r) | ≥ 0.9995[4][5][11] |
| Linear Range (μg/mL) | 4.56 - 27.36[5][11][12] |
| Precision (RSD) | < 2%[7] |
| Repeatability (RSD) | < 2%[7] |
| Stability (RSD) | < 1.89% (within 72h at room temperature)[5] |
| Recovery (%) | 97.74 - 102.71%[5][11][12] |
| Limit of Detection (LOD) (μg/mL) | Varies depending on the system |
| Limit of Quantification (LOQ) (μg/mL) | Varies depending on the system |
Experimental Workflow
The overall experimental workflow for the HPLC analysis of Schisandrin C is depicted in the following diagram.
References
- 1. phcog.com [phcog.com]
- 2. Based on HPLC and HS-GC-IMS Techniques, the Changes in the Internal Chemical Components of Schisandra chinensis (Turcz.) Baill. Fruit at Different Harvesting Periods Were Analyzed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Schisandrin C: Applications and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin C is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine.[1][2] Modern pharmacological studies have revealed its diverse biological activities, including anti-inflammatory, antioxidant, anti-tumor, and immunomodulatory effects.[2][3][4] These properties make Schisandrin C a compound of significant interest for in vitro research and drug development. This document provides detailed application notes and experimental protocols for utilizing Schisandrin C in various cell-based assays, summarizing key findings and outlining the molecular pathways it modulates.
Data Summary
The following tables summarize the quantitative data from various cell-based assays investigating the effects of Schisandrin C.
Table 1: Cytotoxicity of Schisandrin C in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 Value (µM) | Citation |
| Bel-7402 | Human Hepatocellular Carcinoma | MTT | 48 h | 81.58 ± 1.06 | [5][6][7] |
| Bcap37 | Human Breast Cancer | MTT | 48 h | 136.97 ± 1.53 | [5][6] |
| KB-3-1 | Human Nasopharyngeal Carcinoma | MTT | 48 h | 108.00 ± 1.13 | [5][6] |
Table 2: Effects of Schisandrin C on Apoptosis and Cell Cycle
| Cell Line | Effect | Concentration (µM) | Incubation Time | Key Findings | Citation |
| U937 | G1 Arrest & Apoptosis | Not specified | 48 h | Down-regulation of Cyclin D1/E, Cdk4, Bcl-2, Bcl-xL; Up-regulation of p21; Activation of Caspase-3/9. | [8][9] |
| Bel-7402 | Apoptosis | 100 | 24 h | 40.61 ± 1.43% of cells become hypodiploid (sub-G1). | [5][6][7] |
| Bel-7402 | Chromatin Condensation | 75 | 24 h | Observation of fragmented and condensed chromatin via Hoechst 33258 staining. | [5][6][7] |
Table 3: Anti-inflammatory and Other Bioactivities of Schisandrin C
| Cell Line | Model | Effect | Key Findings | Citation |
| Raw 264.7 | LPS-stimulated macrophages | Anti-inflammatory | Reduced NO production and pro-inflammatory cytokine secretion; Blockage of p38 MAPK, ERK1/2, and JNK phosphorylation. | [10][11] |
| HUVECs | ox-LDL-induced atherosclerosis model | Pro-autophagy | Increased expression of Beclin1, ATG5, and LC3 II/LC3 I ratio; Down-regulation of p62 via PI3K/AKT/mTOR pathway. | [1] |
| C2C12 | H₂O₂-induced oxidative stress | Antioxidant, Pro-autophagy, Mitochondrial Biogenesis | Inhibited inflammatory molecules; Reduced ROS; Regulated NF-κB and Nrf-2 translocation via MAPK pathway. | [3][12] |
| L02 | Acetaminophen-induced oxidative stress | Hepatoprotective | Inhibited oxidative stress. | |
| 4T1 & MC38 | Tumor-bearing mice models | Antitumor Immunity | Enhances cGAS-STING pathway activation, increasing Type I IFN response. | [13] |
Signaling Pathways and Mechanisms of Action
Schisandrin C exerts its cellular effects by modulating several key signaling pathways. The diagrams below illustrate these mechanisms.
Caption: Anti-inflammatory mechanism of Schisandrin C.
Caption: Induction of apoptosis and cell cycle arrest by Schisandrin C.
Caption: Pro-autophagic mechanism of Schisandrin C.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published literature and standard laboratory practices.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Schisandrin C on cultured cells.
Caption: General workflow for an MTT cell viability assay.
Materials:
-
96-well cell culture plates
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)[1][5]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Schisandrin C stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.[6]
-
Adherence: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
Treatment: Prepare serial dilutions of Schisandrin C in culture medium from the stock solution. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.[6] Remove the old medium and add 100 µL of the medium containing different concentrations of Schisandrin C (e.g., 12.5 to 200 µM).[6] Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).[6][15]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[14][16]
-
Formazan Formation: Incubate the plate for an additional 1-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14][17] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[17]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using linear regression analysis.[6]
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins in response to Schisandrin C treatment.
Materials:
-
Cells cultured and treated with Schisandrin C
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Caspase-3, p-AKT, LC3)[1][8][9]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with Schisandrin C for the desired time, wash them with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[19]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[9]
Apoptosis Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic cells by measuring the sub-G1 cell population.
Materials:
-
Cells cultured and treated with Schisandrin C
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Collection: Following treatment with Schisandrin C, collect both adherent and floating cells. Centrifuge to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. Apoptotic cells will appear as a "sub-G1" peak in the DNA content histogram due to DNA fragmentation.[6]
-
Quantification: Quantify the percentage of cells in the sub-G1 region using appropriate software.[6]
Conclusion
Schisandrin C is a versatile bioactive compound with well-documented effects on apoptosis, inflammation, and autophagy in a variety of cell lines. The data and protocols presented here provide a comprehensive resource for researchers to design and execute cell-based assays to further investigate its therapeutic potential. Proper experimental design, including appropriate controls and concentration ranges, is crucial for obtaining reliable and reproducible results.
References
- 1. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Schisandrin C enhances mitochondrial biogenesis and autophagy in C2C12 skeletal muscle cells: potential involvement of anti-oxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation | Cellular and Molecular Biology [cellmolbiol.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Induction of G1 arrest and apoptosis by schisandrin C isolated from Schizandra chinensis Baill in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sentosacy.com [sentosacy.com]
- 12. researchgate.net [researchgate.net]
- 13. Schisandrin C enhances cGAS-STING pathway activation and inhibits HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. Schisandrin B inhibits cell growth and induces cellular apoptosis and autophagy in mouse hepatocytes and macrophages: implications for its hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Western Blotting Technique | Rockland [rockland.com]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. bio-rad.com [bio-rad.com]
Applications of Schisandrin C in Neurobiology: Application Notes and Protocols
Schisandrin C, a primary bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention in neurobiology for its potent neuroprotective properties. Traditionally used in medicine, its therapeutic potential is now being rigorously investigated for various neurodegenerative disorders. These application notes provide an overview of its utility in neurobiological research, detailing its mechanisms of action and providing protocols for its application in experimental models. Schisandrin C has demonstrated significant efficacy in models of Alzheimer's disease, Parkinson's disease, and general neuroinflammation, primarily through its anti-inflammatory and antioxidant activities.[1][2][3]
Applications in Neurodegenerative Disease Models
Alzheimer's Disease (AD)
Schisandrin C has shown promise in mitigating the pathological hallmarks of Alzheimer's disease. In animal models utilizing amyloid-beta (Aβ) infusion to induce AD-like pathology, Schisandrin C treatment has been shown to reverse learning and memory deficits.[4] The neuroprotective effects are attributed to its ability to inhibit total cholinesterase (ChE) activity and bolster the brain's antioxidant capacity by increasing superoxide dismutase (SOD) and glutathione peroxidase (GSH-px) levels.[4] Furthermore, it helps in reducing neuroinflammation and preserving the survival of neurons.[5] Studies have shown that Schisandrin C can alleviate cognitive impairment by modulating the gut microbiota and affecting the levels of endogenous metabolites in plasma, brain, and feces.[6][7]
Parkinson's Disease (PD)
In preclinical models of Parkinson's disease, often induced by neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) or 6-hydroxydopamine (6-OHDA), Schisandrin C and extracts of Schisandra chinensis have demonstrated a protective effect on dopaminergic neurons.[2][8][9] The mechanism involves the suppression of oxidative stress and neuroinflammation, which are key contributors to the degeneration of these neurons.[9] Schisandrin C has been observed to improve motor deficits and increase the levels of dopamine in the striatum.[8] It also appears to regulate autophagy, a cellular process critical for clearing damaged components, which is often impaired in PD.[10]
Core Mechanisms of Action
Anti-Neuroinflammatory Effects
A central mechanism of Schisandrin C's neuroprotection is its potent anti-inflammatory activity. It effectively suppresses the activation of microglia, the primary immune cells of the brain. In lipoteichoic acid (LTA)-stimulated microglia, Schisandrin C significantly inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and reactive oxygen species (ROS).[1] It also downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] This is achieved by blocking key inflammatory signaling pathways including nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), Janus kinase/signal transducer and activator of transcription (JAK-STAT), and mitogen-activated protein kinases (MAPK).[1][11]
Antioxidant and Phase II Enzyme Induction
Schisandrin C combats oxidative stress, a common factor in neurodegenerative diseases, by upregulating the expression of phase II detoxifying and antioxidant enzymes.[1] This includes heme oxygenase-1 (HO-1) and NADPH dehydrogenase quinone-1 (NQO-1). The induction of these protective enzymes is mediated by the activation of the erythroid-specific nuclear factor-regulated factor 2 (Nrf2) and the cAMP/protein kinase A/cAMP response element-binding protein (cAMP/PKA/CREB) signaling pathways.[1][12] By enhancing the cellular antioxidant defense system, Schisandrin C protects neurons from oxidative damage.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of Schisandrin C and related compounds.
Table 1: In Vivo Efficacy of Schisandrins in Neurodegenerative Models
| Compound/Extract | Model | Dosage | Key Findings | Reference |
| Schisandrin C | Aβ (1-42)-induced AD mice | Not specified | Ameliorated learning and memory deficits; inhibited total ChE; increased SOD and GSH-px activity. | [4] |
| Schisandrin B | Aβ (1-40)-infused AD rats | 25 or 50 mg/kg, p.o. | Improved behavioral performance; inhibited RAGE/NF-κB/MAPK pathways. | [13] |
| S. chinensis Extract | MPTP-induced PD mice | 0.5, 1.5, 5 g/kg, p.o. | Ameliorated motor deficits; increased dopamine levels and TH-positive cells. | [8] |
| Schisandrin A | MPTP-induced PD mice | Not specified | Ameliorated behavioral abnormalities; decreased inflammatory mediators (IL-6, IL-1β, TNF-α); increased SOD. | [10] |
| Schisandrin | STZ-induced AD rats | Not specified | Improved cognitive capacity; reduced TNF-α, IL-1β, IL-6; inhibited NF-κB signaling. | [14] |
Table 2: In Vitro Effects of Schisandrins on Neuronal and Glial Cells
| Compound | Cell Line | Treatment/Challenge | Concentration | Key Findings | Reference |
| Schisandrin C | Microglia | Lipoteichoic Acid (LTA) | Not specified | Inhibited pro-inflammatory cytokines, PGE2, NO, ROS; suppressed NF-κB, AP-1, JAK-STATs, MAPK activation. | [1] |
| Schisandrin A | SH-SY5Y & SK-N-SH | Aβ (25-35) (20 µM) | 5, 10, 15 µg/mL | Increased cell viability; reduced apoptosis; ameliorated oxidative stress; activated ERK/MAPK pathway. | [15] |
| Schisandrin A | Neural Progenitor Cells | --- | 1 µM | Significantly promoted proliferation. | [16] |
| Schisandrin C | HUVECs | ox-LDL | < 25 µM | Promoted autophagy via PI3K/AKT/mTOR pathway. | [17] |
Signaling Pathway Diagrams
Caption: Schisandrin C's anti-neuroinflammatory and antioxidant signaling pathways.
Caption: Schisandrin A's protective mechanism in an Alzheimer's disease model.
Experimental Protocols
In Vitro Neuroinflammation Model
Objective: To evaluate the anti-inflammatory effect of Schisandrin C on microglia.
Cell Line: BV-2 microglial cells.
Protocol:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed cells in appropriate plates (e.g., 6-well for protein/RNA, 96-well for viability/NO). Once confluent, pre-treat cells with various concentrations of Schisandrin C for 1 hour.
-
Inflammatory Challenge: After pre-treatment, stimulate the cells with an inflammatory agent such as Lipoteichoic Acid (LTA) (e.g., 10 µg/mL) or Lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours).
-
Nitric Oxide (NO) Assay:
-
Collect 100 µL of culture supernatant.
-
Mix with 100 µL of Griess reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure absorbance at 540 nm. A sodium nitrite solution is used as a standard.
-
-
ELISA for Cytokines:
-
Collect cell culture supernatants.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and PGE2 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Lyse cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against iNOS, COX-2, p-NF-κB, p-MAPKs, etc., followed by HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL detection system.
-
In Vivo Alzheimer's Disease Model
Objective: To assess the neuroprotective and cognitive-enhancing effects of Schisandrin C in an Aβ-induced AD mouse model.[4]
Animal Model: Male C57BL/6 mice.
Protocol:
-
Aβ (1-42) Preparation and Infusion:
-
Dissolve Aβ (1-42) peptide in sterile saline.
-
Aggregate the peptide by incubating at 37°C for 7 days.
-
Anesthetize mice and stereotaxically inject the aggregated Aβ (1-42) into the lateral cerebral ventricles. Sham-operated animals receive vehicle injections.
-
-
Schisandrin C Administration:
-
Administer Schisandrin C (specify dose, e.g., via oral gavage) daily for a predetermined period (e.g., 5 days) following the Aβ infusion.[4] The control group receives the vehicle.
-
-
Behavioral Testing (e.g., Morris Water Maze):
-
Acquisition Phase: For 4-5 consecutive days, train the mice to find a hidden platform in a circular pool of opaque water. Record the escape latency and path length.
-
Probe Trial: On the day after the last training session, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Tissue Collection and Analysis:
-
Following behavioral tests, euthanize the animals and collect brain tissue.
-
Dissect the hippocampus and cerebral cortex.
-
Homogenize the tissues for biochemical analysis.
-
Antioxidant Enzyme Assays: Measure the activity of SOD and GSH-px and the levels of malondialdehyde (MDA) using commercial assay kits.
-
Cholinesterase Activity Assay: Determine the total cholinesterase activity in brain homogenates.
-
Immunohistochemistry: Perfuse a subset of animals and prepare brain sections for immunohistochemical staining to assess neuronal injury and Aβ plaque deposition.
-
Blood-Brain Barrier (BBB) Permeability Assay (PAMPA-BBB)
Objective: To predict the brain penetration capability of Schisandrin C.
Methodology: The Parallel Artificial Membrane Permeability Assay for the blood-brain barrier (PAMPA-BBB) is a non-cell-based, high-throughput method to estimate BBB permeability.[18]
Protocol:
-
Reagent Preparation:
-
Donor Solution: Dissolve Schisandrin C in a phosphate-buffered saline (PBS) solution at pH 7.4.
-
BBB Lipid Solution: Prepare a solution of porcine brain lipid in n-dodecane.
-
Acceptor Solution: Use PBS at pH 7.4.
-
-
Assay Plate Preparation:
-
Coat the filter membrane of a donor plate (e.g., 96-well format) with the BBB lipid solution.
-
Add the acceptor solution to the wells of an acceptor plate.
-
-
Permeability Assay:
-
Add the donor solution containing Schisandrin C to the coated donor plate.
-
Place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, determine the concentration of Schisandrin C in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Permeability Calculation:
-
Calculate the effective permeability (Pe) using the following equation: Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)] where C is a constant related to the surface area and volume of the wells.
-
Compounds are typically classified as high permeability (Pe > 4.0 x 10⁻⁶ cm/s) or low permeability (Pe < 2.0 x 10⁻⁶ cm/s).[18]
-
These protocols provide a framework for investigating the neurobiological applications of Schisandrin C. Researchers should optimize concentrations, time points, and specific methodologies based on their experimental objectives and systems.
References
- 1. Schizandrin C exerts anti-neuroinflammatory effects by upregulating phase II detoxifying/antioxidant enzymes in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Schisandrin B and Schisandrin C of Schisandra Chinensis on Methyl-4-Phenyl-1,2,3,6 Tetrahydropyridine -Induced Parkinsonian Syndrome in C57BL/6 Mice|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Schisandrin C Ameliorates Learning and Memory Deficits by Aβ1-42 -induced Oxidative Stress and Neurotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Mechanism of Schisandra chinensis Fructus Water Extract in Alzheimer’s Disease: Insights from Network Pharmacology and Validation in an Amyloid-β Infused Animal Model [mdpi.com]
- 6. Frontiers | Schisandrin alleviates the cognitive impairment in rats with Alzheimer’s disease by altering the gut microbiota composition to modulate the levels of endogenous metabolites in the plasma, brain, and feces [frontiersin.org]
- 7. Schisandrin alleviates the cognitive impairment in rats with Alzheimer’s disease by altering the gut microbiota composition to modulate the levels of endogenous metabolites in the plasma, brain, and feces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Schisandra Chinensis on Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Parkinsonian Syndrome in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schisandra chinensis protects against dopaminergic neuronal oxidative stress, neuroinflammation and apoptosis via the BDNF/Nrf2/NF-κB pathway in 6-OHDA-induced Parkinson's disease mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. Schisandrin A ameliorates MPTP-induced Parkinson's disease in a mouse model via regulation of brain autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Neuroinflammatory Effects of Adaptogens: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Schisandrin B Ameliorates ICV-Infused Amyloid β Induced Oxidative Stress and Neuronal Dysfunction through Inhibiting RAGE/NF-κB/MAPK and Up-Regulating HSP/Beclin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Schisandrin ameliorates cognitive deficits, endoplasmic reticulum stress and neuroinflammation in streptozotocin (STZ)-induced Alzheimer’s disease rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Schisandrin A Alleviates Inflammation and Oxidative Stress in Aβ25-35-Induced Alzheimer’s Disease in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Antioxidant Phytochemical Schisandrin A Promotes Neural Cell Proliferation and Differentiation after Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Inflammation with Schisandrin C
For Researchers, Scientists, and Drug Development Professionals
Introduction to Schisandrin C in Inflammation Research
Schisandrin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its potent anti-inflammatory and antioxidant properties.[1][2] Emerging research has demonstrated its ability to modulate key signaling pathways involved in the inflammatory response, making it a valuable pharmacological tool for studying inflammation and a potential therapeutic candidate for various inflammatory diseases.[3][4]
Schisandrin C exerts its anti-inflammatory effects through a multi-target mechanism. It has been shown to significantly reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[5][6][7] These effects are attributed to its ability to inhibit the activation of critical inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][8][9] Furthermore, Schisandrin C has been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response, thereby mitigating oxidative stress, which is closely linked to inflammation.[1][10]
These application notes provide a comprehensive overview of the use of Schisandrin C as a tool for inflammation research, including its mechanisms of action, protocols for key in vitro and in vivo experiments, and a summary of quantitative data from relevant studies.
Key Signaling Pathways Modulated by Schisandrin C in Inflammation
Schisandrin C's anti-inflammatory effects are primarily mediated through the modulation of three key signaling pathways: NF-κB, MAPK, and Nrf2.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and induce the expression of pro-inflammatory genes. Schisandrin C has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB p65 nuclear translocation and subsequent gene expression.[8][9]
Caption: Schisandrin C inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Schisandrin C has been demonstrated to suppress the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli, thereby inhibiting downstream inflammatory events.[4][5]
Caption: Schisandrin C inhibits the MAPK signaling pathway.
Nrf2 Signaling Pathway
The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. Schisandrin C has been reported to target Keap1, leading to the activation of the Nrf2 pathway and an enhanced antioxidant defense, which in turn dampens inflammation.[10]
Caption: Schisandrin C activates the Nrf2 signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of Schisandrin C on various inflammatory markers as reported in the literature.
Table 1: Effect of Schisandrin C on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production Inhibition (%) | IL-6 Secretion Inhibition (%) | TNF-α Secretion Inhibition (%) | Reference |
| 1 | Significant Reduction | Significant Reduction | Significant Reduction | [5][6] |
| 10 | Significant Reduction | Significant Reduction | Significant Reduction | [5][6] |
| 100 | Significant Reduction | Significant Reduction | Significant Reduction | [5][6] |
Table 2: Effect of Schisandrin C on MAPK Phosphorylation in LPS-stimulated RAW 264.7 Macrophages
| Concentration (µM) | p-p38 Inhibition | p-ERK1/2 Inhibition | p-JNK Inhibition | Reference |
| Not specified | Reduced | Reduced | Reduced | [5] |
Table 3: Effect of Schisandrin C on Inflammatory Markers in ox-LDL-induced HUVECs
| Concentration (µM) | IL-1β Reduction | TNF-α Reduction | Reference |
| Medium and High Doses | Significant | Significant | [11] |
Experimental Protocols
In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol describes a common in vitro model to study the anti-inflammatory effects of Schisandrin C.
Caption: Workflow for in vitro analysis of Schisandrin C.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Schisandrin C (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for Nitric Oxide (Griess) Assay, ELISA, Western Blot, and qPCR
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Schisandrin C (e.g., 1, 10, 100 µM) or vehicle (DMSO) for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine and NO measurement).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for measuring NO and secreted cytokines.
-
Cell Lysate: Wash the cells with cold PBS and lyse them using appropriate buffers for Western blot or qPCR analysis.
-
Assays:
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
ELISA: Quantify the levels of TNF-α, IL-1β, and IL-6 in the culture supernatant using specific ELISA kits.[11]
-
Western Blot: Analyze the expression and phosphorylation status of key proteins in the NF-κB (p65, IκBα), MAPK (p38, ERK, JNK), and Nrf2 signaling pathways.
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of pro-inflammatory cytokines and antioxidant enzymes.[6]
In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This protocol outlines an in vivo model to assess the protective effects of Schisandrin C against inflammation-driven liver fibrosis.[8]
Caption: Workflow for in vivo analysis of Schisandrin C.
Materials:
-
Male C57BL/6J mice
-
Carbon tetrachloride (CCl4)
-
Corn oil (vehicle for CCl4 and Schisandrin C)
-
Schisandrin C
-
Reagents for serum analysis, histology, Western blot, and qPCR
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6J mice for at least one week under standard laboratory conditions.
-
Model Induction: Induce liver fibrosis by intraperitoneal injection of CCl4 (dissolved in corn oil) twice a week for several weeks.
-
Treatment: Administer Schisandrin C (dissolved in corn oil) daily by oral gavage at desired doses. A vehicle control group should receive only corn oil.
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect blood and liver tissue samples.
-
Analysis:
-
Serum Analysis: Measure the levels of liver function enzymes (e.g., ALT, AST) in the serum.
-
Histological Analysis: Perform Hematoxylin and Eosin (H&E) and Masson's trichrome staining on liver sections to assess inflammation and collagen deposition.
-
Western Blot and qPCR: Analyze liver tissue lysates for the expression of inflammatory and fibrotic markers.[8]
-
Conclusion
Schisandrin C is a potent anti-inflammatory agent that modulates multiple key signaling pathways. Its ability to inhibit NF-κB and MAPK pathways while activating the Nrf2 pathway makes it an invaluable tool for researchers studying the complex mechanisms of inflammation. The protocols and data presented here provide a foundation for utilizing Schisandrin C to investigate inflammatory processes and to explore its therapeutic potential in a variety of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sentosacy.com [sentosacy.com]
- 5. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation | Cellular and Molecular Biology [cellmolbiol.org]
- 7. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schizandrin C regulates lipid metabolism and inflammation in liver fibrosis by NF-κB and p38/ERK MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schisandrin C enhances mitochondrial biogenesis and autophagy in C2C12 skeletal muscle cells: potential involvement of anti-oxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Schisandrin C: A Versatile Tool for Probing Cancer Biology and Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Schisandrin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a significant bioactive compound in the field of cancer biology. Its multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of the tumor immune microenvironment, make it a valuable tool for investigating cancer pathogenesis and a potential candidate for therapeutic development. These application notes provide a comprehensive overview of Schisandrin C's utility in cancer research, complete with detailed protocols for key experimental assays and a summary of its cytotoxic effects on various cancer cell lines.
Data Presentation: Cytotoxicity of Schisandrin C
Schisandrin C exhibits a dose-dependent cytotoxic effect on a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Bel-7402 | Human Hepatocellular Carcinoma | 48 | 81.58 ± 1.06 | [1] |
| KB-3-1 | Human Nasopharyngeal Carcinoma | 48 | 108.00 ± 1.13 | [1] |
| Bcap37 | Human Breast Cancer | 48 | 136.97 ± 1.53 | [1] |
| U937 | Human Leukemia | Not Specified | Dose-dependent inhibition | [2] |
| 4T1 | Murine Breast Cancer | Not Specified | Showed tumor growth inhibition in vivo | [3][4] |
| MC38 | Murine Colon Cancer | Not Specified | Showed tumor growth inhibition in vivo | [3][4] |
Key Signaling Pathways Modulated by Schisandrin C
Schisandrin C exerts its anti-cancer effects by modulating several critical signaling pathways. These include the activation of the innate immune system via the cGAS-STING pathway, induction of G1 cell cycle arrest, and triggering of the intrinsic apoptosis pathway.
References
Application Notes and Protocols for Testing Schisandrin C Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] These application notes provide a comprehensive set of protocols for evaluating the cytotoxic effects of Schisandrin C on cancer cell lines. The described methodologies cover initial cytotoxicity screening, investigation of apoptosis and cell cycle arrest, and analysis of key signaling pathways implicated in Schisandrin C's mechanism of action.
Data Presentation
Table 1: IC50 Values of Schisandrin C in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Bel-7402 | Human Hepatocellular Carcinoma | 48 | 81.58 ± 1.06 | [2][3] |
| Bcap37 | Human Breast Cancer | 48 | 136.97 ± 1.53 | [2][3] |
| KB-3-1 | Human Nasopharyngeal Carcinoma | 48 | 108.00 ± 1.13 | [2][3] |
| U937 | Human Leukemia | 48 | 25-100 (dose-dependent apoptosis) | [1] |
| 4T1 | Murine Breast Cancer | Not Specified | Not Specified (inhibits tumor growth) | [4] |
| MC38 | Murine Colon Cancer | Not Specified | Not Specified (inhibits tumor growth) | [4] |
Experimental Protocols
Preparation of Schisandrin C Stock Solution
Schisandrin C is soluble in dimethyl sulfoxide (DMSO).[5]
-
Prepare a high-concentration stock solution of Schisandrin C (e.g., 100 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. The final DMSO concentration in the medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[2][3]
Cell Viability Assay (MTT Assay)
This protocol is adapted from Mosmann (1983) and is a colorimetric assay to assess cell metabolic activity.[2]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Schisandrin C stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[2][3]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2][3]
-
Prepare serial dilutions of Schisandrin C in complete medium from the stock solution. A typical concentration range to test is 12.5 to 200 µM.[2][3]
-
Remove the medium from the wells and add 100 µL of the prepared Schisandrin C dilutions. Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest Schisandrin C concentration.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 550 nm using a microplate reader.[2][3]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value (the concentration of Schisandrin C that inhibits 50% of cell growth) by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with Schisandrin C
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Schisandrin C at the desired concentrations (e.g., IC50 concentration) for 24-48 hours. Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer) controls.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[6]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells treated with Schisandrin C
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Schisandrin C at the desired concentrations for the desired time period.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[4]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting for Signaling Pathway Analysis
This protocol outlines the general procedure for analyzing the protein expression levels in key signaling pathways affected by Schisandrin C.
Materials:
-
Cells treated with Schisandrin C
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Schisandrin C and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing Schisandrin C cytotoxicity.
Schisandrin C-Induced Apoptosis Signaling Pathway
Caption: Proposed apoptotic signaling pathway induced by Schisandrin C.
Overview of Signaling Pathways Modulated by Schisandrin C
Caption: Key signaling pathways modulated by Schisandrin C.
References
- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. melp.nl [melp.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
Schisandrin C solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin C is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis.[1][2][3] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and hepatoprotective effects.[1][2][3] These properties make Schisandrin C a compelling candidate for investigation in various therapeutic areas such as cancer, neurodegenerative diseases, and metabolic disorders.[1][4] This document provides detailed information on the solubility, stability, and preparation of Schisandrin C for experimental use, along with protocols for common in vitro and in vivo applications and relevant analytical methods.
Physicochemical Properties and Solubility
Schisandrin C is a small molecule with the chemical formula C₂₂H₂₄O₆ and a molecular weight of 384.42 g/mol .[5][6] Proper solubilization is critical for its use in experimental settings.
Data Presentation: Solubility and Storage
| Parameter | Details | Source(s) |
| Solubility | ||
| DMSO | 77 mg/mL (200.3 mM). It is noted that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended. | [2] |
| Methanol | Soluble. Used for preparing standard stock solutions for HPLC analysis. | [7][8] |
| RPMI-1640 Medium | Soluble for cell culture experiments, though stability may be a concern over extended periods at 37°C. | [9] |
| Storage Conditions | ||
| Solid Form | Store at -20°C in a sealed, cool, and dry condition. | [5] |
| Stock Solution (in DMSO) | Stable for up to 2 years at -80°C and for 1 year at -20°C. Very stable at 4°C. | [1][9] |
| Stability | ||
| In DMSO | Very stable at 4°C. | [9] |
| In Cell Culture Medium | Shows some instability in RPMI-1640 medium at 37°C over several days. | [9] |
| In Rat Plasma | Stable at room temperature for 12 hours, at 10°C for 24 hours in an autosampler, through three freeze-thaw cycles, and for at least one month at -20°C. | [10] |
Experimental Protocols
Protocol 1: Preparation of Schisandrin C Stock Solution
This protocol describes the preparation of a high-concentration stock solution of Schisandrin C, typically in DMSO, for subsequent dilution in aqueous media for in vitro experiments.
Materials:
-
Schisandrin C powder (purity ≥ 98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibrate the Schisandrin C powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Schisandrin C powder accurately using an analytical balance in a sterile environment.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). A 10 mM stock solution can be readily prepared in DMSO.[1]
-
Vortex the solution until the Schisandrin C is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Protocol 2: In Vitro Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with Schisandrin C. The final concentration of Schisandrin C will depend on the cell line and the specific assay but typically ranges from 1 µM to 100 µM.[1][11]
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
Schisandrin C stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells in a multi-well plate at a density appropriate for the assay duration and allow them to adhere and reach the desired confluency (typically 70-80%).[12]
-
Prepare the working solutions of Schisandrin C by diluting the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Remove the existing medium from the cells and wash with PBS if necessary.
-
Add the medium containing the various concentrations of Schisandrin C or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[1]
-
Following incubation, proceed with the specific downstream analysis, such as cell viability assays (e.g., MTT), protein extraction for Western blotting, or RNA isolation for RT-qPCR.
Protocol 3: In Vivo Administration in a Mouse Model
This protocol outlines the preparation and administration of Schisandrin C to mice via oral gavage, a common method in preclinical studies.
Materials:
-
Schisandrin C powder
-
Vehicle (e.g., 10% DMSO in saline or corn oil)
-
Mice of the desired strain, age, and sex
-
Oral gavage needles
-
Syringes
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required amount of Schisandrin C based on the desired dose (e.g., 2.5 mg/kg or 5 mg/kg) and the body weight of the mice.[4]
-
Prepare the dosing solution by first dissolving the Schisandrin C powder in a small volume of DMSO and then diluting it with the chosen vehicle (e.g., saline) to the final concentration. For example, a formulation with 10% DMSO has been used.[4] Ensure the solution is homogenous by vortexing or brief sonication.
-
Administer the prepared solution to the mice via oral gavage using a suitable gavage needle. The volume of administration should be consistent across all animals (e.g., 10 mL/kg).
-
A vehicle control group receiving the same volume of the vehicle without Schisandrin C must be included in the study design.
-
Conduct the experiment for the planned duration, monitoring the animals as required by the study protocol.
Protocol 4: Quantification of Schisandrin C by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of Schisandrin C in various samples, adapted from published methods.
Materials:
-
HPLC system with a UV detector
-
Mobile phase: Acetonitrile and water (gradient or isocratic elution may be used)[7][9]
-
Methanol for sample and standard preparation
-
Syringe filters (0.45 µm)
-
Schisandrin C standard
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of Schisandrin C in methanol (e.g., 1 mg/mL). From this, prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation:
-
For cell lysates or medium: Centrifuge the sample to remove debris. The supernatant can be directly injected or may require further extraction (e.g., protein precipitation with acetonitrile).[9]
-
For plasma: Perform a protein precipitation or liquid-liquid extraction.
-
-
Chromatographic Conditions:
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of Schisandrin C in the samples by interpolating their peak areas from the calibration curve.
Mandatory Visualizations
Signaling Pathways
Schisandrin C has been shown to modulate several key signaling pathways, which are central to its therapeutic effects.
Caption: Key signaling pathways modulated by Schisandrin C.
Schisandrin C has been reported to regulate the PI3K/Akt/mTOR pathway, which is crucial for autophagy.[11][14] It also inhibits the TGF-β signaling pathway, thereby reducing extracellular matrix (ECM) accumulation in renal fibrosis.[15][16] Furthermore, it can modulate the MAPK/Nrf-2/heme oxygenase-1 pathway, contributing to its anti-oxidative effects, and activate the AMPK pathway to inhibit lipogenesis.[17][18]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of Schisandrin C.
Caption: General experimental workflow for Schisandrin C studies.
This workflow provides a logical progression from the initial preparation of Schisandrin C solutions to its application in either in vitro or in vivo models, followed by various analytical techniques to assess its biological effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Schisandrin - Wikipedia [en.wikipedia.org]
- 4. Schisandrin C Improves Chronic Stress-Induced Dyslipidemia in Mice by Regulating Pyroptosis and Autophagy Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Schisandrin C | C22H24O6 | CID 443027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mechanistic insights into Schisandrin C as the active anti-renal fibrosis ingredient of Schisandra chinensis: a network pharmacology analysis and transcriptomics integrated experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Schisandrin C enhances mitochondrial biogenesis and autophagy in C2C12 skeletal muscle cells: potential involvement of anti-oxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Schisandrin C isolated from Schisandra chinensis fruits inhibits lipid accumulation by regulating adipogenesis and lipolysis through AMPK signaling in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vivo Administration of Schisandrin C in Murine Models
Introduction Schisandrin C (SchC) is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant widely used in traditional medicine.[1][2] In vivo studies in mice have demonstrated a range of pharmacological activities, including lipid-lowering, anti-inflammatory, antitumor, and neuroprotective effects.[1][3][4] These notes provide a summary of its applications, dosing regimens, and the molecular pathways it modulates.
Key Applications and Mechanisms of Action:
-
Metabolic Regulation: In mouse models of chronic stress and high-fat diet-induced dyslipidemia, Schisandrin C has been shown to lower lipid levels and reduce fat accumulation.[3][5] The underlying mechanism involves the inhibition of the PI3K/AKT/mTOR pathway, which promotes hepatic autophagy, and the suppression of pyroptosis by reducing the expression of NLRP3, Caspase-1, IL-1β, and IL-18.[3][6]
-
Antitumor Immunity: Schisandrin C exhibits significant antitumor effects in murine breast (4T1) and colon (MC38) cancer models.[4][7] It enhances the type I interferon (IFN) response by activating the cGAS-STING signaling pathway.[4] This leads to increased infiltration of cytotoxic T lymphocytes and NK cells into the tumor microenvironment, thereby suppressing tumor growth and sensitizing the tumors to chemotherapy agents like cisplatin.[4]
-
Anti-Inflammatory Effects: In models of ulcerative colitis, Schisandrin C alleviates disease severity, reduces weight loss, and decreases the levels of pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and IL-18.[8] This therapeutic effect is mediated through the inhibition of the SGK1/NLRP3 signaling pathway.[8]
-
Neuroprotection: Schisandrin C has demonstrated neuroprotective properties in models of Alzheimer's disease.[1][2] Administered via intracerebroventricular injection, it can ameliorate memory deficits induced by Aβ1-42 by reducing oxidative stress and neurotoxicity.[1][2]
-
Cardiovascular Protection: The compound protects against angiotensin II-induced vascular endothelial dysfunction in mice.[9] It mitigates oxidative stress by activating the Nrf2 pathway through its interaction with Keap1, a negative regulator of Nrf2.[9]
Quantitative Data Summary
The following tables summarize the dosing regimens and outcomes from various in vivo studies using Schisandrin C in mice.
Table 1: Animal Models and Dosing Regimens for Schisandrin C
| Application Area | Mouse Model | Mouse Strain | Schisandrin C Dose | Administration Route | Duration | Reference(s) |
|---|---|---|---|---|---|---|
| Dyslipidemia | High-Fat Diet + Chronic Stress | N/A | 2.5 mg/kg, 5 mg/kg | Gavage | 3 weeks | [3] |
| Ulcerative Colitis | 3.0% DSS in drinking water | C57BL/6 | 20, 40, 80 mg/kg/day | Gavage | 10 days | [8] |
| Breast Cancer | 4T1 tumor xenograft | BALB/c | 30 mg/kg | N/A | 21 days | [4][7] |
| Colon Cancer | MC38 tumor xenograft | C57BL/6 | 30 mg/kg | N/A | N/A | [4][7] |
| Memory Deficits | Aβ1-42 induced amnesia | N/A | 15, 150 µg/kg | Intracerebroventricular (i.c.v.) | 5 days |[1] |
Table 2: Summary of Key In Vivo Outcomes Following Schisandrin C Administration
| Application Area | Key Outcomes | Reference(s) |
|---|---|---|
| Dyslipidemia | Reduced levels of triglycerides (TG) and low-density lipoprotein cholesterol (LDL-c).[3] Decreased epididymal white adipose tissue accumulation.[3] | [3] |
| Ulcerative Colitis | Alleviated weight loss and disease severity.[8] Reduced serum levels of TNF-α, IL-6, IL-1β, and IL-18.[8] | [8] |
| Antitumor Activity | Significantly delayed tumor growth and reduced tumor weight.[4][7] Increased survival rate in MC38 tumor-bearing mice.[4][7] Enhanced antitumor immunity and sensitivity to cisplatin.[4] | [4][7] |
| Neuroprotection | Improved performance in Y-maze tests.[3] Recovered activities of antioxidant enzymes (SOD, GSHPx) in the brain.[1] | [1][3] |
| Cardiovascular | Prevented aorta oxidative stress and improved vascular relaxation.[9] |[9] |
Experimental Protocols
Protocol 1: Chronic Stress and High-Fat Diet-Induced Dyslipidemia Model
This protocol is adapted from studies investigating the effects of Schisandrin C on metabolic disorders.[3][5]
-
Animal Model Induction:
-
House mice and provide a high-fat diet (HFD) for a total of 12 weeks to induce dyslipidemia.[3]
-
From week 1, subject the mice to a chronic unpredictable stress protocol for the 12-week duration. Stressors may include cage tilting, damp bedding, and day/night reversal.
-
-
Schisandrin C Preparation and Administration:
-
Prepare Schisandrin C solutions at concentrations of 2.5 mg/kg and 5 mg/kg. A common vehicle is 10% DMSO in saline.[3]
-
Beginning at week 10, administer the prepared Schisandrin C solution or vehicle control to the respective mouse groups via oral gavage once daily.[3]
-
A positive control group, such as Simvastatin (20 mg/kg), can be included.[3]
-
Continue the HFD, chronic stress, and daily gavage for 3 weeks.
-
-
Sample Collection and Analysis:
-
At the end of the 12-week period, collect blood samples for lipid profile analysis (e.g., TG, LDL-c, HDL-c).[3]
-
Euthanize the mice and collect liver and epididymal white adipose tissue.[3][5]
-
Analyze liver tissue for the expression of proteins related to autophagy (Beclin-1, LC3-B/A, P62) and pyroptosis (NLRP3, Caspase-1, IL-1β, IL-18) via Western Blot or IHC.[3]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Schisandrin C Ameliorates Learning and Memory Deficits by Aβ1-42 -induced Oxidative Stress and Neurotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisandrin C Improves Chronic Stress-Induced Dyslipidemia in Mice by Regulating Pyroptosis and Autophagy Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandrin C Improves Chronic Stress-Induced Dyslipidemia in Mice by Regulating Pyroptosis and Autophagy Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity [frontiersin.org]
- 8. Schisandrin protects against ulcerative colitis by inhibiting the SGK1/NLRP3 signaling pathway and reshaping gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Analysis of Schisandrin C-Induced Cellular Processes by Flow Cytometry
Introduction
Schisandrin C, a bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest in oncological research due to its demonstrated anti-tumor properties. Studies have revealed its capacity to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis in various cancer cell lines, including human leukemia U937 and hepatocellular carcinoma Bel-7402 cells.[1][2] Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of therapeutic compounds like Schisandrin C. This powerful technique allows for the rapid, quantitative analysis of individual cells within a heterogeneous population, providing critical insights into apoptosis, cell cycle progression, and mitochondrial health. These application notes provide a comprehensive overview and detailed protocols for utilizing flow cytometry to analyze the effects of Schisandrin C treatment on cancer cells.
Mechanism of Action of Schisandrin C
Schisandrin C exerts its anti-cancer effects through the modulation of key cellular signaling pathways. In human leukemia U937 cells, Schisandrin C has been shown to induce a G1 phase arrest of the cell cycle.[1][3] This is associated with the downregulation of critical cell cycle regulatory proteins, including cyclin D1, cyclin E, and cyclin-dependent kinase 4 (Cdk4).[1][3]
Furthermore, Schisandrin C is a potent inducer of apoptosis. This programmed cell death is initiated through the intrinsic mitochondrial pathway, characterized by the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, and the subsequent activation of initiator caspase-9 and executioner caspase-3.[1][3] The activation of caspase-3 leads to the cleavage of downstream targets, such as poly(ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.[1][3] Recent studies also suggest the involvement of the cGAS-STING pathway in the anti-tumor immune response elicited by Schisandrin C.
Data Presentation
The following tables summarize the quantitative effects of Schisandrin C treatment on apoptosis and cell cycle distribution in representative cancer cell lines, as determined by flow cytometry.
Table 1: Schisandrin C-Induced Apoptosis in Human Cancer Cells
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Apoptotic Cells (%) | Method |
| Bel-7402 | 100 | 24 | 40.61 ± 1.43 | Propidium Iodide (Sub-G1 peak) |
| U937 | Dose-dependent increase | 48 | Dose-dependent increase | Not specified |
Data for Bel-7402 cells represents the percentage of hypodiploid cells.[2][4] For U937 cells, studies indicate a dose-dependent increase in apoptosis, though specific percentages were not provided in the reviewed literature.[1][3]
Table 2: Effect of Schisandrin C on Cell Cycle Distribution in Human Leukemia U937 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | Not specified | Not specified | Not specified |
| Schisandrin C | Dose-dependent increase | Dose-dependent decrease | Not specified |
Schisandrin C treatment leads to a significant arrest of U937 cells in the G1 phase of the cell cycle.[1][3]
Experimental Protocols
Detailed methodologies for key flow cytometry-based experiments are provided below.
Protocol 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells at an appropriate density and treat with desired concentrations of Schisandrin C for the indicated time.
-
Harvest cells, including both adherent and floating populations.
-
Wash cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use appropriate compensation settings for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
Gating Strategy:
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% Ethanol (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash cells with PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets and aggregates.
-
Use cell cycle analysis software to model the G0/G1, S, and G2/M populations from the DNA content histogram.
-
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a cationic dye that indicates mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
JC-1 reagent
-
DMSO
-
Cell culture medium
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of JC-1 in DMSO.
-
On the day of the experiment, dilute the JC-1 stock solution in pre-warmed cell culture medium to a final working concentration of 2 µM.
-
-
Cell Staining:
-
Harvest cells and resuspend in pre-warmed cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing and Analysis:
-
Centrifuge the cells at 500 x g for 5 minutes.
-
Wash the cells twice with PBS.
-
Resuspend the final cell pellet in 500 µL of PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Detect the green fluorescence of JC-1 monomers in the FITC channel and the red fluorescence of JC-1 aggregates in the PE channel.
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Schisandrin C induced apoptosis signaling pathway.
Caption: General workflow for flow cytometry analysis.
Caption: Schisandrin C induced G1 cell cycle arrest.
References
Application Notes and Protocols for Western Blot Analysis of Proteins Modulated by Schisandrin C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schisandrin C, a key lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] These properties stem from its ability to modulate various cellular signaling pathways and protein expression levels. Western blot analysis is a crucial technique for elucidating the molecular mechanisms underlying the therapeutic potential of Schisandrin C. These application notes provide a comprehensive overview of proteins and pathways affected by Schisandrin C, along with detailed protocols for their analysis using Western blotting.
Proteins and Signaling Pathways Affected by Schisandrin C
Schisandrin C has been shown to influence a range of cellular processes by targeting key proteins in several signaling cascades. The following sections summarize the major pathways and the dose-dependent effects of Schisandrin C on protein expression, as determined by Western blot analysis.
Autophagy Regulation via the PI3K/Akt/mTOR Pathway
Schisandrin C has been demonstrated to promote autophagy, a cellular process for degrading and recycling cellular components, by inhibiting the PI3K/Akt/mTOR signaling pathway.[3] In studies using human umbilical vein endothelial cells (HUVECs) induced with oxidized low-density lipoprotein (ox-LDL), Schisandrin C treatment led to a dose-dependent inhibition of the phosphorylation of PI3K, Akt, and mTOR.[3] This inhibition of the mTOR, a negative regulator of autophagy, consequently leads to an increase in the expression of autophagy-related proteins.[3]
Table 1: Effect of Schisandrin C on Autophagy-Related Protein Expression
| Protein | Treatment Group | Change in Protein Expression | Reference |
| p-PI3K | ox-LDL + Schisandrin C (medium and high dose) | Significantly Decreased | [3] |
| p-Akt | ox-LDL + Schisandrin C (medium and high dose) | Significantly Decreased | [3] |
| p-mTOR | ox-LDL + Schisandrin C (medium and high dose) | Significantly Decreased | [3] |
| Beclin1 | ox-LDL + Schisandrin C (medium and high dose) | Significantly Increased | [3][4] |
| ATG5 | ox-LDL + Schisandrin C (medium and high dose) | Significantly Increased | [3] |
| LC3 II/LC3 I | ox-LDL + Schisandrin C (medium and high dose) | Significantly Increased | [3] |
| p62 | ox-LDL + Schisandrin C (medium and high dose) | Significantly Downregulated | [3][4] |
Anti-Inflammatory Effects
Schisandrin C exhibits potent anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines and inflammasome components. In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, Schisandrin C significantly inhibited the expression of NLRP3 and caspase-1, key components of the NLRP3 inflammasome.[5][6][7] Furthermore, it has been shown to reduce the expression of inflammatory factors like TNF-α and IL-1β in HUVECs.[3]
Table 2: Effect of Schisandrin C on Inflammatory Protein Expression
| Protein | Cell Type | Treatment Group | Change in Protein Expression | Reference |
| NLRP3 | RAW 264.7 | LPS + Schisandrin C (10, 100 μM) | Significantly Decreased | [5][6] |
| Caspase-1 | RAW 264.7 | LPS + Schisandrin C (10, 100 μM) | Significantly Decreased | [5][6] |
| TNF-α | HUVECs | ox-LDL + Schisandrin C (medium and high dose) | Significantly Decreased | [3] |
| IL-1β | HUVECs | ox-LDL + Schisandrin C (medium and high dose) | Significantly Decreased | [3] |
Regulation of Apoptosis
Schisandrin C has been found to induce apoptosis in human leukemia U937 cells by modulating the expression of Bcl-2 family proteins and activating caspases.[8] Specifically, it downregulates the anti-apoptotic proteins Bcl-2 and Bcl-xL, while activating the executioner caspase-3 and the initiator caspase-9.[8]
Table 3: Effect of Schisandrin C on Apoptosis-Related Protein Expression
| Protein | Cell Type | Treatment Group | Change in Protein Expression | Reference |
| Bcl-2 | U937 | Schisandrin C | Markedly Inhibited | [8][9] |
| Bcl-xL | U937 | Schisandrin C | Markedly Inhibited | [8][9] |
| Pro-caspase-3 | U937 | Schisandrin C | Decreased | [8] |
| Pro-caspase-9 | U937 | Schisandrin C | Decreased | [8] |
Antioxidant Response and Mitochondrial Biogenesis
Schisandrin C enhances the cellular antioxidant defense system by modulating the Nrf2 and MAPK signaling pathways.[8][10] It promotes the translocation of Nuclear factor erythroid 2-related factor-2 (Nrf-2) to the nucleus, leading to the expression of antioxidant enzymes.[2][8] Schisandrin C has also been shown to promote mitochondrial biogenesis.[2][11]
Table 4: Effect of Schisandrin C on Oxidative Stress and Mitochondrial Biogenesis-Related Protein Expression
| Protein | Cell Type | Treatment Group | Change in Protein Expression | Reference |
| Nrf2 | HaCaT | H₂O₂ + Schisandrin C | Increased nuclear translocation | [8] |
| NF-κB | HaCaT | H₂O₂ + Schisandrin C | Inhibited nuclear translocation | [8] |
| HO-1 | C2C12 | H₂O₂ + Schisandrin C | Increased | [2] |
| IRS-1 | C2C12 | Schisandrin C | Increased | [1] |
| AMPK | C2C12 | Schisandrin C | Increased | [1] |
| GLUT-4 | C2C12 | Schisandrin C | Increased | [1] |
Experimental Protocols
Western Blot Protocol for Analyzing Proteins Affected by Schisandrin C
This protocol provides a detailed methodology for performing Western blot analysis to investigate the effects of Schisandrin C on target protein expression.
1. Cell Culture and Treatment:
-
Culture the desired cell line (e.g., HUVECs, RAW 264.7, U937) in the appropriate medium and conditions.[3][4]
-
Seed cells in 6-well plates or 60 mm² dishes and allow them to adhere.[3][4]
-
Treat the cells with different concentrations of Schisandrin C for a specified duration (e.g., 24 hours).[3][4] Include appropriate controls (e.g., vehicle control, positive control with an inducing agent like ox-LDL or LPS).
2. Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail and phenylmethylsulfonyl fluoride (PMSF).[3][4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.[4][12]
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[4]
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-p-Akt, anti-LC3, anti-NLRP3) diluted in the blocking buffer overnight at 4°C.[4]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of the target protein to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Signaling pathways modulated by Schisandrin C.
Caption: Western Blot Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation | Cellular and Molecular Biology [cellmolbiol.org]
- 6. researchgate.net [researchgate.net]
- 7. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology [frontiersin.org]
- 11. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zebrafish Model for Studying Schisandrin C Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the zebrafish (Danio rerio) model to investigate the therapeutic potential of Schisandrin C, a bioactive compound isolated from Schisandra chinensis. The zebrafish model offers a powerful in vivo platform for high-throughput screening and mechanistic studies due to its genetic tractability, rapid development, and optical transparency. The following protocols are designed to assess the neuroprotective, anti-inflammatory, and hepatoprotective effects of Schisandrin C.
Overview of Potential Applications
The zebrafish model can be employed to investigate various pharmacological effects of Schisandrin C, including:
-
Neuroprotection: Assessing the ability of Schisandrin C to mitigate neurotoxicity and behavioral deficits in chemically-induced models of neurodegeneration.[1][2][3]
-
Anti-inflammatory Activity: Quantifying the reduction of leukocyte migration and pro-inflammatory gene expression in response to inflammatory stimuli.[4][5][6]
-
Hepatoprotective Effects: Evaluating the protective role of Schisandrin C against drug-induced liver injury.[7][8][9][10][11]
-
Antioxidant Properties: Measuring the reduction of reactive oxygen species (ROS) and the activation of antioxidant pathways in response to oxidative stress.[12][13][14][15][16]
General Zebrafish Care and Maintenance
Consistent and optimal zebrafish husbandry is critical for reproducible experimental outcomes.
Protocol 2.1: Zebrafish Housing and Maintenance [17][18][19][20]
-
Housing: Maintain adult zebrafish in a recirculating aquarium system.
-
Water Quality: Ensure optimal water parameters:
-
Temperature: 28.5°C
-
pH: 7.0-7.5
-
Conductivity: 500-1500 µS/cm
-
-
Light Cycle: Maintain a 14-hour light/10-hour dark cycle.[17]
-
Feeding: Feed adult fish with a combination of dry flake food and live brine shrimp twice daily.[17][20]
-
Breeding:
-
Place male and female fish in a breeding tank with a divider the evening before embryo collection.
-
Remove the divider in the morning to allow for spawning.
-
Collect fertilized embryos and transfer them to a petri dish containing E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate to pH 7.2).
-
Incubate embryos at 28.5°C.
-
Experimental Protocols
3.1. Schisandrin C Administration
Protocol 3.1.1: Preparation and Dosing [21][22]
-
Stock Solution: Prepare a stock solution of Schisandrin C in dimethyl sulfoxide (DMSO).
-
Working Solution: Dilute the stock solution in E3 medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid toxicity.
-
Administration: Add the working solution directly to the E3 medium containing the zebrafish embryos or larvae at the appropriate developmental stage.
-
Controls: Include a vehicle control group treated with the same concentration of DMSO as the experimental groups.
-
Toxicity Assessment: Before conducting efficacy studies, perform a dose-response analysis to determine the maximum tolerated concentration (MTC) of Schisandrin C in zebrafish larvae.[21][22][23]
Data Presentation: Table 1. Schisandrin C Toxicity Assessment
| Concentration (µM) | No. of Embryos | Survival Rate (%) at 24 hpf | Survival Rate (%) at 48 hpf | Survival Rate (%) at 72 hpf | Morphological Abnormalities |
| Vehicle (0.1% DMSO) | 30 | None | |||
| 1 | 30 | ||||
| 5 | 30 | ||||
| 10 | 30 | ||||
| 25 | 30 | ||||
| 50 | 30 | ||||
| 100 | 30 |
3.2. Neuroprotection Assays
Protocol 3.2.1: Locomotor Activity Assay (Light-Dark Transition Test) [24][25][26][27][28]
This assay is used to assess anxiety-like behavior and general locomotor activity.
-
Acclimation: Place individual 5 days post-fertilization (dpf) larvae in separate wells of a 96-well plate containing E3 medium. Acclimate the larvae in the dark for 1 hour.
-
Light-Dark Cycles: Subject the larvae to alternating periods of light and dark (e.g., 5 minutes light, 5 minutes dark) for a total of 30 minutes.
-
Tracking: Record the movement of each larva using an automated video tracking system.
-
Analysis: Quantify the total distance moved and the time spent in the light versus dark zones.
Data Presentation: Table 2. Effects of Schisandrin C on Locomotor Activity
| Treatment Group | Total Distance Moved (mm) | Time in Light Zone (s) | Time in Dark Zone (s) |
| Control | |||
| Neurotoxin-treated | |||
| Neurotoxin + Schisandrin C (low dose) | |||
| Neurotoxin + Schisandrin C (high dose) |
Protocol 3.2.2: Visuomotor Response (VMR) Assay [21][22][29][30]
This assay evaluates the visual function and startle response of zebrafish larvae.
-
Acclimation: Place 6 dpf larvae in a 96-well plate and acclimate them to the dark for at least 30 minutes.
-
Stimulus: Expose the larvae to a sudden pulse of bright light.
-
Recording: Record the larval movement for several seconds before and after the light stimulus using a high-speed camera.
-
Analysis: Quantify the startle response by measuring the change in locomotor activity upon the light stimulus.
Data Presentation: Table 3. Visuomotor Response in Schisandrin C-Treated Larvae
| Treatment Group | Baseline Locomotion (mm/s) | Post-Stimulus Locomotion (mm/s) | Change in Locomotion (%) |
| Control | |||
| Disease Model | |||
| Disease Model + Schisandrin C |
3.3. Anti-inflammatory Assay
Protocol 3.3.1: Leukocyte Migration Assay (Tail Fin Amputation) [4][5]
-
Anesthesia: Anesthetize 3 dpf transgenic zebrafish larvae with a fluorescent reporter for neutrophils or macrophages (e.g., Tg(mpx:GFP) or Tg(mpeg1:mCherry)) in tricaine solution (MS-222).
-
Wounding: Amputate the distal tip of the caudal fin using a sterile microknife.
-
Treatment: Immediately transfer the larvae to E3 medium containing Schisandrin C or vehicle control.
-
Imaging: At 4-6 hours post-injury, image the wounded tail fin using a fluorescence microscope.
-
Quantification: Count the number of fluorescent leukocytes that have migrated to the site of injury.
Data Presentation: Table 4. Effect of Schisandrin C on Leukocyte Migration
| Treatment Group | Number of Migrated Leukocytes (mean ± SEM) |
| Sham (uninjured) | |
| Vehicle Control (injured) | |
| Schisandrin C (low dose, injured) | |
| Schisandrin C (high dose, injured) |
3.4. Hepatoprotective Assay
Protocol 3.4.1: Acetaminophen (APAP)-Induced Liver Injury
-
Treatment: Expose 5 dpf zebrafish larvae to a hepatotoxic concentration of APAP in E3 medium, with or without co-treatment with Schisandrin C, for 24-48 hours.
-
Staining: Fix the larvae and perform whole-mount Oil Red O staining to visualize lipid accumulation in the liver.
-
Imaging: Image the liver region of the larvae using a bright-field microscope.
-
Analysis: Quantify the intensity of Oil Red O staining as an indicator of steatosis.
Data Presentation: Table 5. Hepatoprotective Effect of Schisandrin C against APAP-Induced Injury
| Treatment Group | Liver Size (µm²) | Oil Red O Staining Intensity (arbitrary units) |
| Control | ||
| APAP-treated | ||
| APAP + Schisandrin C (low dose) | ||
| APAP + Schisandrin C (high dose) |
3.5. Antioxidant Assay
Protocol 3.5.1: In Vivo ROS Detection [12][13][31]
-
Induction of Oxidative Stress: Expose 3 dpf larvae to a pro-oxidant such as hydrogen peroxide (H₂O₂) in the presence or absence of Schisandrin C.
-
Staining: Incubate the larvae with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Imaging: Image the larvae using a fluorescence microscope.
-
Quantification: Measure the fluorescence intensity in the whole larva or specific regions of interest.
Data Presentation: Table 6. Antioxidant Effect of Schisandrin C
| Treatment Group | Mean Fluorescence Intensity (arbitrary units) |
| Control | |
| H₂O₂-treated | |
| H₂O₂ + Schisandrin C (low dose) | |
| H₂O₂ + Schisandrin C (high dose) |
Signaling Pathway Analysis
Schisandrin C has been reported to modulate several key signaling pathways. The following diagrams illustrate the hypothesized mechanisms of action that can be investigated in the zebrafish model.
Diagram 1: Experimental Workflow for Assessing Schisandrin C Effects
Caption: Workflow for evaluating Schisandrin C in zebrafish models.
Diagram 2: Hypothesized Neuroprotective Signaling of Schisandrin C
Caption: Schisandrin C's potential neuroprotective signaling pathways.[16][32][33]
Diagram 3: Hypothesized Anti-inflammatory Signaling of Schisandrin C
Caption: Schisandrin C's potential anti-inflammatory signaling pathway.[33][34]
Conclusion
The zebrafish model provides a versatile and efficient platform for elucidating the pharmacological effects and underlying mechanisms of Schisandrin C. The protocols outlined in these application notes offer a standardized approach to investigate its neuroprotective, anti-inflammatory, and hepatoprotective properties, thereby facilitating its potential development as a therapeutic agent.
References
- 1. Zebrafish: A Model Deciphering the Impact of Flavonoids on Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurodegeneration, Neuroprotection and Regeneration in the Zebrafish Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Micrometam C Protects against Oxidative Stress in Inflammation Models in Zebrafish and RAW264.7 Macrophages [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The hepatoprotective effects of Salvia plebeia R. Br. extract in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and hepatoprotective effects of Schisandra chinensis pollen extract on CCl4-induced acute liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatoprotective effect of Schisandra chinensis (Turcz.) Baill. lignans and its formula with Rubus idaeus on chronic alcohol-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zebrafish: An Important Tool for Liver Disease Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Oxidative Stress in Zebrafish Embryos | Gene Tools, LLC [gene-tools.com]
- 13. Analysis of Oxidative Stress in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring Oxidative Stress Mechanisms of Nanoparticles Using Zebrafish (Danio rerio): Toxicological and Pharmaceutical Insights [mdpi.com]
- 15. Digital Commons at Oberlin - Celebration of Undergraduate Research: Detecting Oxidative Stress in Zebrafish Embryos [digitalcommons.oberlin.edu]
- 16. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Regular Care and Maintenance of a Zebrafish (Danio rerio) Laboratory: An Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.oregonstate.edu [research.oregonstate.edu]
- 20. web.stanford.edu [web.stanford.edu]
- 21. A Naturally-Derived Compound Schisandrin B Enhanced Light Sensation in the pde6c Zebrafish Model of Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Naturally-Derived Compound Schisandrin B Enhanced Light Sensation in the pde6c Zebrafish Model of Retinal Degeneration | PLOS One [journals.plos.org]
- 23. researchgate.net [researchgate.net]
- 24. Rapid well-plate assays for motor and social behaviors in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Standardized Method for the Assessment of Behavioral Responses of Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 28. Zebrafish Larvae as a Behavioral Model in Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A Naturally-Derived Compound Schisandrin B Enhanced Light Sensation in the pde6c Zebrafish Model of Retinal Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. You are being redirected... [stellarnet.us]
- 31. Video: Analysis of Oxidative Stress in Zebrafish Embryos [jove.com]
- 32. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Schisandrin C insolubility in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schisandrin C. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, particularly concerning its solubility in media.
Frequently Asked Questions (FAQs)
Q1: What is Schisandrin C and what are its key biological activities?
Schisandrin C is a bioactive lignan compound isolated from the fruit of Schisandra chinensis.[1][2][3] It is known for a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer properties.[1][4] Research has shown that Schisandrin C can modulate several signaling pathways, such as the cGAS-STING pathway, PI3K/AKT/mTOR pathway, and NF-κB signaling.[5][6][7]
Q2: I am observing precipitation of Schisandrin C after adding it to my cell culture media. What is the cause of this?
Schisandrin C is a hydrophobic molecule with poor water solubility.[8] When a concentrated stock solution of Schisandrin C (typically in an organic solvent like DMSO) is added to an aqueous-based cell culture medium, the compound can precipitate out of solution due to the change in solvent polarity. This is a common issue encountered with hydrophobic compounds.[8]
Q3: What is the recommended solvent for preparing a stock solution of Schisandrin C?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of Schisandrin C for in vitro experiments.[9][10] It is a powerful organic solvent that can dissolve Schisandrin C at high concentrations.
Troubleshooting Guide: Schisandrin C Insolubility
This guide provides step-by-step solutions to address the challenge of Schisandrin C insolubility in experimental media.
Issue 1: Precipitation upon addition to aqueous media.
-
Root Cause: Rapid change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium.
-
Solution 1: Optimize DMSO Concentration:
-
Protocol: Prepare a high-concentration stock solution of Schisandrin C in 100% DMSO. When diluting into your final culture medium, ensure the final concentration of DMSO is kept low, ideally at or below 0.5% (v/v), to minimize cytotoxicity and precipitation.[9][11][12] A stepwise dilution can also help prevent precipitation.[12]
-
Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the media without the compound.[13]
-
-
Solution 2: Use of Surfactants:
-
Concept: Non-ionic surfactants like Tween 80 can be used to increase the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[14][15][16]
-
Protocol: Prepare a stock solution of Schisandrin C in DMSO. Separately, prepare your culture medium containing a low concentration of a sterile-filtered surfactant (e.g., 0.05-0.1% Tween 80).[17] Add the Schisandrin C stock solution to the surfactant-containing medium with gentle vortexing.
-
Consideration: It is crucial to test the effect of the surfactant on your specific cell line to ensure it does not interfere with the experimental outcomes.
-
-
Solution 3: Complexation with Cyclodextrins:
-
Concept: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[18][19][20]
-
Protocol: Prepare an aqueous solution of a suitable cyclodextrin (e.g., β-cyclodextrin or its derivatives like HP-β-CD).[21] Add the Schisandrin C powder directly to the cyclodextrin solution and stir or sonicate until dissolved. The resulting complex can then be sterile-filtered and added to the culture medium.
-
Note: The molar ratio of Schisandrin C to cyclodextrin will need to be optimized for efficient complexation.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the solubility and use of Schisandrin C.
| Parameter | Value | Solvent/Medium | Reference |
| Schisandrin C Solubility | ~77 mg/mL (200.3 mM) | DMSO | [10] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (v/v) | Cell Culture Media | [9][11][12] |
| Tween 80 Concentration for Solubility Enhancement | 0.07% - 0.10% | Aqueous Solution | [17] |
Experimental Protocols
Protocol 1: Preparation of Schisandrin C Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of Schisandrin C powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortexing: Vortex the solution thoroughly until the Schisandrin C is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[12]
Protocol 2: Preparation of Schisandrin C Working Solution in Cell Culture Media
-
Thawing: Thaw a fresh aliquot of the Schisandrin C DMSO stock solution at room temperature.
-
Pre-warming: Pre-warm the required volume of cell culture medium to 37°C.
-
Dilution: Perform a stepwise dilution of the stock solution into the pre-warmed medium to achieve the final desired concentration. For example, first, dilute the stock 1:10 in media, mix gently, and then perform the final dilution. This gradual change in solvent concentration can help prevent precipitation.
-
Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause the compound to come out of solution.
-
Application: Immediately add the working solution to your cell cultures.
Signaling Pathways and Experimental Workflows
Schisandrin C Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of Schisandrin C in cell culture.
Signaling Pathway: Schisandrin C and the cGAS-STING Pathway
Schisandrin C has been shown to enhance the activation of the cGAS-STING pathway, which plays a crucial role in the innate immune response.[5][22]
Signaling Pathway: Schisandrin C and the PI3K/AKT/mTOR Pathway
Schisandrin C has been found to interfere with the PI3K/AKT/mTOR autophagy pathway.[6]
References
- 1. Schisandrin C Datasheet DC Chemicals [dcchemicals.com]
- 2. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis [mdpi.com]
- 3. Schisandrin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Schisandrin C enhances cGAS-STING pathway activation and inhibits HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. selleckchem.com [selleckchem.com]
- 11. lifetein.com [lifetein.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. researchgate.net [researchgate.net]
- 14. Surfactant Tween 80: Significance and symbolism [wisdomlib.org]
- 15. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The biorelevant concentration of Tween 80 solution is a simple alternative medium to simulated fasted state intestinal fluid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. scienceasia.org [scienceasia.org]
- 19. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 20. scispace.com [scispace.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Schisandrin C for Apoptosis Induction: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of Schisandrin C in apoptosis induction experiments. The information is presented in a question-and-answer format to directly address specific issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is Schisandrin C and how does it induce apoptosis?
Schisandrin C is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis. It has been shown to induce apoptosis in various cancer cell lines. Its pro-apoptotic activity is primarily mediated through the intrinsic mitochondrial pathway. Key mechanisms include:
-
Cell Cycle Arrest: Schisandrin C can induce G1 phase arrest in the cell cycle. This is often associated with the downregulation of cyclin D1, cyclin E, and cyclin-dependent kinase 4 (Cdk4), and the upregulation of the Cdk inhibitor p21.[1]
-
Regulation of Bcl-2 Family Proteins: It downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][2][3] This shifts the balance towards pro-apoptotic proteins (like Bax and Bak), leading to mitochondrial outer membrane permeabilization.
-
Mitochondrial Disruption: The altered balance of Bcl-2 family proteins leads to a decrease in mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[4][5]
-
Caspase Activation: Cytochrome c release triggers the activation of caspase-9, which in turn activates the executioner caspase-3.[1][2][3] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
Q2: What is a typical effective concentration range for Schisandrin C to induce apoptosis?
The effective concentration of Schisandrin C can vary significantly depending on the cell line and the duration of treatment. Based on published data, a general starting point for dose-response experiments would be in the range of 10 µM to 100 µM. It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Schisandrin C-induced apoptosis.
Table 1: IC50 Values of Schisandrin C in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Bel-7402 | Human Hepatocellular Carcinoma | 48 | 81.58 ± 1.06 | |
| KB-3-1 | Human Nasopharyngeal Carcinoma | 48 | 108.00 ± 1.13 | |
| Bcap37 | Human Breast Cancer | 48 | 136.97 ± 1.53 | |
| U937 | Human Leukemia | 48 | Not explicitly stated, but significant apoptosis at 100 µM | [1] |
| YD-38 | Oral Squamous Carcinoma | 24 | >20 (protective effect observed) | [6] |
Table 2: Apoptosis Induction by Schisandrin C
| Cell Line | Concentration (µM) | Treatment Time (h) | Apoptotic Cells (%) | Assay Method | Reference |
| Bel-7402 | 100 | 24 | 40.61 ± 1.43 (sub-G1 peak) | Flow Cytometry (PI staining) | |
| U937 | 100 | 48 | Significant increase (data not quantified) | Flow Cytometry (Annexin V/PI) | [1] |
Experimental Protocols & Troubleshooting Guides
Here are detailed methodologies for key experiments involved in studying Schisandrin C-induced apoptosis, along with troubleshooting guides to address common issues.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of Schisandrin C and calculate its IC50 value.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of Schisandrin C in culture medium. Remove the old medium from the wells and add 100 µL of the Schisandrin C dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guide: MTT Assay
| Issue | Possible Cause(s) | Solution(s) |
| High background absorbance | - Contamination of reagents or cultures.- Phenol red in the medium.[7] | - Use sterile techniques and fresh reagents.- Use phenol red-free medium for the assay. |
| Low signal or no color change | - Insufficient number of viable cells.- MTT solution is old or degraded. | - Increase the initial cell seeding density.- Prepare fresh MTT solution and protect it from light. |
| Inconsistent results between replicates | - Uneven cell seeding.- Incomplete dissolution of formazan crystals. | - Ensure a homogenous cell suspension before seeding.- Pipette up and down gently after adding DMSO to ensure complete dissolution. |
| Interference from Schisandrin C | - Natural compounds can directly reduce MTT.[8][9] | - Run a cell-free control with Schisandrin C and MTT to check for direct reduction.- If interference is observed, consider an alternative viability assay like SRB (Sulforhodamine B) or CellTiter-Glo®. |
Apoptosis Detection (Annexin V/PI Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells after Schisandrin C treatment.
Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Schisandrin C for the appropriate time. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Troubleshooting Guide: Annexin V/PI Flow Cytometry
| Issue | Possible Cause(s) | Solution(s) |
| High percentage of necrotic cells in control | - Harsh cell handling during harvesting.- Over-confluent or unhealthy cells. | - Use gentle pipetting and a non-enzymatic dissociation solution.- Use cells in the logarithmic growth phase. |
| Weak or no Annexin V signal | - Insufficient incubation time.- Loss of Ca2+ from the binding buffer. | - Ensure the 15-minute incubation period is followed.- Use freshly prepared binding buffer containing CaCl2. |
| High background fluorescence | - Autofluorescence of the cells or compound. | - Include an unstained control to set the baseline fluorescence.- If Schisandrin C is fluorescent, perform a spectral analysis to choose appropriate fluorochromes. |
| Poor separation of cell populations | - Inappropriate compensation settings. | - Use single-stained controls for proper compensation setup. |
Analysis of Apoptosis-Related Proteins (Western Blotting)
Objective: To detect changes in the expression of key apoptotic proteins like Bcl-2, Bax, and cleaved caspase-3.
Experimental Protocol:
-
Protein Extraction: Treat cells with Schisandrin C, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Troubleshooting Guide: Western Blotting
| Issue | Possible Cause(s) | Solution(s) |
| Weak or no signal | - Low protein concentration.- Inefficient antibody binding. | - Load a higher amount of protein.- Optimize primary antibody concentration and incubation time. |
| High background | - Insufficient blocking.- High antibody concentration. | - Increase blocking time or try a different blocking agent.- Titrate the primary and secondary antibody concentrations. |
| Non-specific bands | - Antibody cross-reactivity.- Protein degradation. | - Use a more specific antibody.- Ensure protease inhibitors are always included in the lysis buffer. |
| Uneven bands ("smiling") | - Uneven heating during electrophoresis. | - Run the gel at a lower voltage or in a cold room. |
Signaling Pathways and Experimental Workflows
Diagrams
References
- 1. Induction of G1 arrest and apoptosis by schisandrin C isolated from Schizandra chinensis Baill in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protective Effect of Schisandrin on CORT-Induced PC12 Depression Cell Model by Inhibiting Cell Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. e-nps.or.kr [e-nps.or.kr]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Common issues in Schisandrin C experiments
Welcome to the technical support center for Schisandrin C experiments. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered when working with Schisandrin C.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: How should I dissolve Schisandrin C for my experiments?
A1: Schisandrin C is typically dissolved in dimethylsulfoxide (DMSO) to create a stock solution.[1][2] For cell culture experiments, the final concentration of DMSO in the medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1]
Q2: What are the stability and storage recommendations for Schisandrin C?
A2: Schisandrin C is very stable when stored as a DMSO stock solution at 4°C.[1][3] However, it may exhibit some instability in RPMI-1640 culture medium when incubated at 37°C in a 5% CO2 atmosphere.[1][3] For in vivo experiments, it is recommended to prepare working solutions freshly on the day of use.[4]
In Vitro Experiments
Q3: I am not observing the expected cytotoxic or anti-proliferative effects on my cancer cell line. What could be the issue?
A3: Several factors could be at play:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to Schisandrin C. For example, Bel-7402 human hepatocellular carcinoma cells are more sensitive than Bcap37 breast cancer cells.[1][3]
-
Concentration and Duration: The cytotoxic effects are dose- and time-dependent.[1][3] Ensure you are using an appropriate concentration range and incubation time. IC50 values after 48 hours can range from approximately 81 µM to 137 µM depending on the cell line.[1][3]
-
Compound Stability: As mentioned, Schisandrin C can be unstable in culture medium over long incubation periods.[1][3] Consider refreshing the medium with a new compound for longer experiments.
-
Solubility: Ensure the compound is fully dissolved in your final medium. Precipitation will lead to a lower effective concentration.
Q4: What concentrations of Schisandrin C are typically non-toxic to normal cells or used for non-cytotoxic assays?
A4: Schisandrin C generally shows lower toxicity to normal cells compared to cancer cells. For instance, at a concentration of 200 µM, the survival rate of normal human liver cells (QSG-7701) was about 73.2%.[1] For mechanistic studies in non-cancer cell lines, such as HUVECs, concentrations below 25 µM were chosen to avoid significant toxicity.[5] In C2C12 skeletal muscle cells, concentrations up to 40 μM were used for 48 hours without significant viability loss.[6]
In Vivo Experiments
Q5: What are some established dosages and administration routes for Schisandrin C in animal models?
A5: Dosages for Schisandrin C in animal studies vary depending on the model and the condition being studied.
-
Memory Impairment (Mice): Intragastric infusion of 4, 12, and 36 mg/kg body weight for 14 days has been used.[7]
-
Neuroprotection (Mice): Lateral ventricle injections of 15-150 µg/kg for 5 days have shown neuroprotective effects.[4]
-
Dyslipidemia (Mice): Gavage administration of low-dose (2.5 mg/kg) and high-dose (5 mg/kg) Schisandrin C has been effective.[8]
Troubleshooting and Experimental Workflows
This section provides logical workflows to diagnose common experimental problems.
Quantitative Data Summary
Table 1: Cytotoxicity (IC50) of Schisandrin C in Human Cancer Cell Lines (48h Incubation)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Bel-7402 | Hepatocellular Carcinoma | 81.58 ± 1.06 | [1][3] |
| KB-3-1 | Nasopharyngeal Carcinoma | 108.00 ± 1.13 | [1][3] |
| Bcap37 | Breast Cancer | 136.97 ± 1.53 | [1][3] |
Table 2: Recommended Concentrations for In Vitro Assays
| Cell Line | Assay Type | Concentration Range (µM) | Reference |
| U937 | Apoptosis, Cell Cycle | 25 - 100 | [4] |
| HUVECs | Cell Viability | < 25 | [5] |
| C2C12 | Oxidative Stress | 5 - 40 | [6] |
| THP-1 | Anti-inflammation | 5 - 20 | [9] |
| L929, THP-1 | Cytotoxicity | 60 - 100 | [4] |
Key Experimental Protocols & Signaling Pathways
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies used to assess the cytotoxicity of Schisandrin C.[1][3]
-
Cell Seeding: Plate cells (e.g., Bel-7402) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Schisandrin C (e.g., 12.5 to 200 µM) and a vehicle control (DMSO ≤ 0.5%). Incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 550 nm).
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate the IC50 value using linear regression analysis.[3]
Schisandrin C Signaling Mechanisms
Schisandrin C has been shown to modulate several key signaling pathways. Understanding these can help in designing mechanistic studies.
-
PI3K/Akt/mTOR Pathway: Schisandrin C can interfere with the PI3K/Akt/mTOR pathway, which is crucial for regulating autophagy.[8][10][11] By inhibiting this pathway, Schisandrin C can promote autophagy, which may contribute to its therapeutic effects in conditions like atherosclerosis.[10][11]
-
TGF-β and PI3K-Akt Pathways: In the context of renal fibrosis, Schisandrin C inhibits the accumulation of extracellular matrix by regulating both the TGF-β and PI3K-Akt signaling pathways.[12][13]
-
MAPKs/Nrf-2/HO-1 Pathway: Schisandrin C can enhance antioxidant responses by activating the Nrf-2/heme oxygenase-1 (HO-1) signaling pathway while inhibiting the mitogen-activated protein kinase (MAPK) pathway.[14]
// Styling node [width=1.5, height=0.7]; SchC [fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [fillcolor="#FBBC05", fontcolor="#202124"]; Akt [fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [fillcolor="#FBBC05", fontcolor="#202124"]; Autophagy [fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellProtection [fillcolor="#34A853", fontcolor="#FFFFFF"]; } } Caption: Schisandrin C inhibits the PI3K/Akt/mTOR pathway, leading to autophagy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Schizandrin, an antioxidant lignan from Schisandra chinensis, ameliorates Aβ1-42-induced memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schisandrin C Improves Chronic Stress-Induced Dyslipidemia in Mice by Regulating Pyroptosis and Autophagy Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Effects of Schisandrin A, B, and C on Acne-Related Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic insights into Schisandrin C as the active anti-renal fibrosis ingredient of Schisandra chinensis: a network pharmacology analysis and transcriptomics integrated experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Schisandrin C enhances mitochondrial biogenesis and autophagy in C2C12 skeletal muscle cells: potential involvement of anti-oxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Schisandrin C
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of Schisandrin C. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Schisandrin C typically low?
A1: The poor oral bioavailability of Schisandrin C is primarily attributed to its low aqueous solubility, which limits its dissolution in gastrointestinal fluids. Additionally, it may be subject to first-pass metabolism in the liver and intestines, further reducing the amount of active compound that reaches systemic circulation.
Q2: What are the most promising strategies to enhance the bioavailability of Schisandrin C?
A2: Several formulation strategies have shown promise in improving the oral bioavailability of Schisandrin C and other poorly soluble drugs. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[1][2] This enhances the solubilization and absorption of lipophilic drugs.[1]
-
Solid Dispersions: Dispersions of one or more active ingredients in an inert carrier or matrix at solid state.[3] This can increase the dissolution rate by reducing particle size to a molecular level.
-
Nanoparticle Formulations: Encapsulating or loading Schisandrin C into nanoparticles can improve its solubility, protect it from degradation, and potentially offer targeted delivery.[4]
Q3: Can co-administration with other compounds improve Schisandrin C bioavailability?
A3: Yes, studies have shown that administering Schisandrin C as part of a whole herbal extract, such as from Schisandra chinensis, can significantly increase its bioavailability compared to the administration of the purified compound alone.[5][6] This is likely due to the presence of other constituents in the extract that may enhance its solubility or inhibit its metabolism.
Troubleshooting Guides
Low or Variable Bioavailability in Animal Studies
| Symptom | Possible Cause | Suggested Solution |
| Consistently low AUC and Cmax | Poor dissolution of Schisandrin C in the GI tract. | 1. Utilize a bioavailability enhancement strategy such as SEDDS, solid dispersion, or nanoparticles. 2. Consider co-administering with a whole herbal extract of Schisandra chinensis.[5][6] |
| Extensive first-pass metabolism. | 1. Investigate co-administration with known inhibitors of relevant metabolic enzymes (e.g., CYP450 isoforms), if ethically permissible for the study. | |
| High inter-individual variability in pharmacokinetic parameters | Inconsistent formulation performance (e.g., precipitation of the drug from a solution-based formulation). | 1. Ensure the formulation is robust and stable in the dosing vehicle. 2. For solution formulations, check for any signs of precipitation before and during administration. 3. Consider using a more stable formulation like a solid dispersion or nanoparticle suspension. |
| Improper oral administration technique (e.g., accidental tracheal administration). | 1. Ensure proper training in oral gavage techniques for rodents to avoid injury and incorrect dosing.[7] 2. Consider alternative, less stressful oral dosing methods if possible.[7] |
HPLC Analysis of Schisandrin C in Plasma
| Symptom | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Incompatibility between the injection solvent and the mobile phase. | 1. Whenever possible, dissolve and inject samples in the initial mobile phase.[8] 2. If a stronger solvent is necessary for extraction, ensure the injection volume is small to minimize peak distortion.[8] |
| Column contamination or degradation. | 1. Use a guard column to protect the analytical column from plasma matrix components.[9] 2. Implement a column washing protocol between batches to remove strongly retained compounds.[9] | |
| Variable retention times | Fluctuations in mobile phase composition or temperature. | 1. Ensure the mobile phase is thoroughly mixed and degassed.[10] 2. Use a column oven to maintain a consistent temperature.[10] |
| Inadequate column equilibration between injections. | 1. Ensure a sufficient equilibration time with the initial mobile phase conditions before each injection.[9] | |
| Low signal or no peak detected | Low recovery during sample preparation (protein precipitation or liquid-liquid extraction). | 1. Optimize the extraction solvent and conditions to maximize the recovery of the lipophilic Schisandrin C. 2. Evaluate for potential ion suppression in the mass spectrometer source if using LC-MS/MS. |
| Insufficient sensitivity of the analytical method. | 1. Ensure the lower limit of quantification (LLOQ) is adequate for the expected plasma concentrations. 2. Consider using a more sensitive detector, such as a mass spectrometer. |
Data Presentation
Pharmacokinetic Parameters of Schisandrin/Schisandrol B Following Oral Administration in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Schizandrin (monomer) | 10 | 6.71 ± 4.51 | - | - | 15.56 ± 10.47 | [6] |
| Schisandra chinensis extract | 5.2 (equivalent schizandrin) | - | - | 17.58 ± 12.31 | 78.42 ± 54.91 | [6] |
| Schisandra chinensis extract | 17.3 (equivalent schizandrin) | - | - | 28.03 ± 14.29 | 37.59 ± 19.16 | [6] |
| Schisandrol B (monomer) | 10 | 18.2 ± 3.4 | 0.5 | 45.6 ± 8.7 | 100 | [11] |
| S. chinensis extract | 10 (equivalent Schisandrol B) | 48.9 ± 9.8 | 1.0 | 189.7 ± 35.4 | 416 | [11] |
Note: Data from different studies may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Preparation of Schisandrin C-Loaded Solid Dispersion by Solvent Evaporation
This protocol is a generalized procedure based on established methods for preparing solid dispersions of poorly soluble drugs.[12]
-
Selection of Carrier: Choose a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP K30) or a Polyethylene Glycol (PEG), for example, PEG 6000.
-
Solvent Selection: Select a volatile organic solvent in which both Schisandrin C and the chosen carrier are soluble. A mixture of ethanol and water can be a good starting point.[12]
-
Preparation of the Solution:
-
Accurately weigh Schisandrin C and the polymer carrier in a predetermined ratio (e.g., 1:5 drug to polymer weight ratio).
-
Dissolve both components completely in the selected solvent system in a round-bottom flask. Gentle heating and stirring may be applied to facilitate dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
-
Drying and Pulverization:
-
Once the solvent is completely removed, a solid mass will be formed on the inner wall of the flask.
-
Scrape the solid mass and dry it further in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state of the drug).
-
Preparation of Schisandrin C-Loaded Nanoparticles by Solvent Evaporation
This protocol is a generalized procedure based on established methods for preparing polymeric nanoparticles.[4]
-
Materials:
-
Schisandrin C
-
Biodegradable polymer (e.g., acetylated β-cyclodextrin (Ac-bCD)[4])
-
Organic solvent (e.g., acetone or ethanol)
-
Aqueous phase (e.g., deionized water)
-
Surfactant/stabilizer (e.g., Poloxamer 188)
-
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of Schisandrin C and the polymer in the organic solvent.
-
-
Emulsification:
-
Prepare an aqueous solution containing the surfactant.
-
Add the organic phase dropwise to the aqueous phase under continuous high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent. This will lead to the precipitation of the polymer, forming solid nanoparticles encapsulating the drug.
-
-
Nanoparticle Recovery:
-
Collect the nanoparticles by centrifugation or ultracentrifugation.
-
Wash the nanoparticle pellet with deionized water to remove any unentrapped drug and excess surfactant.
-
Resuspend the washed nanoparticles in a suitable medium or lyophilize them for long-term storage.
-
-
Characterization:
-
Characterize the nanoparticles for particle size, zeta potential, drug loading efficiency, and in vitro release profile.
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing Schisandrin C bioavailability.
Caption: Signaling pathways modulated by Schisandrin C.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pt-int.com [pt-int.com]
- 12. researchgate.net [researchgate.net]
How to prevent Schisandrin C degradation in solution
Welcome to the technical support center for Schisandrin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Schisandrin C in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing Schisandrin C?
A1: For long-term storage, Dimethyl sulfoxide (DMSO) is the recommended solvent. Schisandrin C is highly stable in DMSO when stored at 4°C.[1][2] Stock solutions in DMSO can be stored at -20°C for up to a year or at -80°C for up to two years. For immediate use in cell culture experiments, dilution from a DMSO stock into aqueous media like RPMI-1640 is common, but prolonged incubation in such media at 37°C can lead to some instability.[1][2]
Q2: How stable is Schisandrin C in common HPLC solvents like methanol and acetonitrile?
A2: Schisandrin C is stable in methanol for at least 72 hours at room temperature when protected from light. A study analyzing eleven lignans, including Schisandrin C, reported no significant degradation under these conditions. While specific data for acetonitrile is less available, its common use as a mobile phase component in reverse-phase HPLC suggests good short-term stability.
Q3: What are the main factors that can cause Schisandrin C to degrade in solution?
A3: The primary factors that can induce degradation of Schisandrin C, a dibenzocyclooctadiene lignan, are exposure to harsh pH (strong acids or bases), high temperatures, oxidizing agents, and UV light. The complex structure, featuring multiple methoxy and methylenedioxy groups on phenyl rings, can be susceptible to oxidative and hydrolytic cleavage under stress conditions.
Q4: How should I handle Schisandrin C solutions to minimize degradation during experiments?
A4: To minimize degradation, it is crucial to:
-
Protect from Light: Use amber vials or cover tubes with aluminum foil.
-
Control Temperature: Prepare and handle solutions at room temperature or on ice. For long-term storage, use recommended freezing temperatures (-20°C or -80°C).
-
Use High-Purity Solvents: Ensure solvents are of high purity and free from contaminants that could catalyze degradation.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to prevent degradation that can occur during repeated temperature changes.
-
Prepare Freshly: For aqueous solutions used in biological assays, it is best to prepare them fresh from a frozen stock solution just before use.
Troubleshooting Guide: Investigating Schisandrin C Degradation
If you suspect your Schisandrin C solution is degrading (e.g., unexpected experimental results, changes in solution appearance), use the following guide to identify the potential cause.
Caption: Troubleshooting workflow for identifying sources of Schisandrin C degradation.
Quantitative Stability Data
The following tables summarize the known stability of Schisandrin C under various conditions. Data for specific forced degradation conditions are often not published in detail; therefore, the recommendations are based on standard pharmaceutical stress testing protocols.
Table 1: Stability in Different Solvents and Media
| Solvent/Medium | Temperature | Duration | Stability Outcome |
| DMSO | 4°C | > 5 Days | Very Stable[1][2] |
| DMSO (Stock) | -20°C | 1 Year | Stable |
| DMSO (Stock) | -80°C | 2 Years | Stable |
| Methanol | Room Temp. | 72 Hours | Stable (when protected from light) |
| RPMI-1640 Medium | 37°C | 5 Days | Minor instability observed[1][2] |
Table 2: Predicted Stability Under Forced Degradation Conditions
This table provides an overview of typical conditions used in forced degradation studies. The goal is to achieve 5-20% degradation to identify potential degradation products and pathways.
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Stability of Schisandrin C |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2 - 8 hours | Likely to degrade |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C | 2 - 8 hours | Likely to degrade |
| Oxidation | 3% H₂O₂ at RT | 24 hours | Likely to degrade |
| Thermal | 80°C in solution | 48 - 72 hours | Likely to degrade |
| Photochemical | UV light (254/365 nm) | 24 - 48 hours | Likely to degrade |
Experimental Protocols
Protocol 1: Forced Degradation Study of Schisandrin C
This protocol outlines the steps to intentionally degrade Schisandrin C under controlled stress conditions to assess its stability and to develop a stability-indicating analytical method (e.g., HPLC).
References
Technical Support Center: Refining HPLC Protocols for Schisandrin C Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) protocols for the accurate detection of Schisandrin C.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of Schisandrin C, providing potential causes and step-by-step solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Overlapping Peaks | Inadequate mobile phase composition. | Optimize the gradient elution program. An acetonitrile-water system often provides good resolution for lignans.[1] Adjusting the proportion of acetonitrile can help separate Schisandrin C from other closely eluting lignans. |
| Incorrect column selection. | Use a C18 column, which is commonly effective for the separation of Schisandrin C and other lignans.[1][2] An Elite ODS C18 column (250 mm × 4.6 mm, 5 μm) has been shown to provide optimal separation.[1][2] | |
| Inappropriate flow rate or column temperature. | Optimize the flow rate and column temperature. A flow rate of 1.0 mL/min and a column temperature of 30°C have been used successfully.[1][2] | |
| Peak Tailing | Secondary interactions with residual silanol groups on the column. | Operate the mobile phase at a lower pH (around 2-3) to ensure the full protonation of silanol groups, which can minimize these interactions.[3][4][5] |
| Column overload. | Reduce the injection volume or dilute the sample.[3][6] | |
| Column contamination or degradation. | Flush the column with a strong solvent like 100% acetonitrile or methanol.[3] If the problem persists, replace the column. | |
| Retention Time Shifts/Variability | Changes in mobile phase composition. | Ensure accurate and consistent preparation of the mobile phase. For pre-mixed mobile phases, prevent the evaporation of the more volatile organic component.[7] |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. Even minor temperature changes can affect retention times.[7][8] | |
| Pump performance issues. | Check for leaks and ensure the pump is delivering a consistent flow rate.[8][9] | |
| Inadequate column equilibration. | Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially in gradient elution.[8] | |
| Baseline Noise or Drift | Contaminated or improperly prepared mobile phase. | Use HPLC-grade solvents and high-purity water.[10][11] Degas the mobile phase before use to prevent bubble formation in the detector.[12][13] |
| Detector issues (e.g., aging lamp, dirty flow cell). | Check the detector lamp's intensity and clean the flow cell windows according to the manufacturer's instructions.[13] | |
| Air bubbles in the system. | Purge the pump and ensure all connections are secure to prevent air from entering the system.[11] | |
| Incomplete column equilibration. | A slow column equilibration, particularly when changing mobile phases, can cause baseline drift.[10] |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for Schisandrin C analysis?
A1: A good starting point is a reversed-phase HPLC method using a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a gradient elution of acetonitrile and water.[1][2] The detection wavelength is typically set at 217 nm.[2] A flow rate of 1.0 mL/min and a column temperature of 30°C are often effective.[1][2]
Q2: How should I prepare my Schisandra chinensis sample for HPLC analysis?
A2: A common and effective method is ultrasonic extraction. Pulverize the dried fruit, and then extract a known weight of the powder with methanol in an ultrasonic bath for about 20 minutes.[1][2] After extraction, centrifuge the solution and filter the supernatant through a 0.45 µm filter before injection.[8]
Q3: My Schisandrin C peak is showing significant tailing. What is the most likely cause and how can I fix it?
A3: Peak tailing for lignans like Schisandrin C is often due to interactions with active silanol groups on the silica-based column packing.[4][14] To mitigate this, try lowering the pH of your mobile phase to around 2-3. This protonates the silanol groups, reducing their interaction with your analyte.[3][4]
Q4: I am observing inconsistent retention times for Schisandrin C between runs. What should I check first?
A4: The most common causes for retention time variability are changes in the mobile phase composition and column temperature.[7][15] Ensure your mobile phase is prepared consistently and is well-mixed. Use a column heater to maintain a constant temperature throughout your analytical run.[7]
Q5: What are the typical linearity range, LOD, and LOQ for Schisandrin C using HPLC-UV?
A5: The linearity, limit of detection (LOD), and limit of quantification (LOQ) can vary depending on the specific instrument and method parameters. However, published methods report a linearity range for Schisandrin C of approximately 4.56-27.36 µg/mL.[1] One study reported an LOD of 0.04 µg/mL for Schisandrin C.[16]
Quantitative Data Summary
The following tables summarize key quantitative data from validated HPLC methods for the analysis of Schisandrin C and other lignans found in Schisandra chinensis.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1 | Method 2 |
| Column | Elite ODS C18 (250 mm x 4.6 mm, 5 µm)[1][2] | Atlantis T3-C18 (100 mm x 2.1 mm, 3 µm)[17] |
| Mobile Phase | Acetonitrile and Water (gradient)[1][2] | Methanol and 0.2% Formic Acid in Water (gradient)[17] |
| Flow Rate | 1.0 mL/min[1][2] | 0.4 mL/min[17] |
| Detection Wavelength | 217 nm[2] | MS/MS Detection[17] |
| Column Temperature | 30°C[1][2] | Not Specified |
Table 2: Method Validation Parameters for Schisandrin C
| Parameter | Reported Value | Reference |
| Linearity Range | 4.56 - 27.36 µg/mL | [1] |
| Correlation Coefficient (r) | ≥ 0.9995 | [1] |
| Limit of Detection (LOD) | 0.04 µg/mL | [16] |
| Limit of Quantification (LOQ) | Not explicitly stated for Schisandrin C in the provided search results. | |
| Average Recovery | 97.74% - 102.71% (for eleven lignans) | [1] |
Experimental Protocols
Protocol 1: Sample Preparation - Ultrasonic Extraction
-
Weigh accurately 0.3 g of pulverized Schisandra chinensis fruit powder.
-
Transfer the powder to a 25 mL volumetric flask.
-
Add 25 mL of methanol to the flask.
-
Perform ultrasonic extraction for 20 minutes at room temperature.[2]
-
Allow the solution to cool to room temperature and add methanol to compensate for any volume loss.
-
Centrifuge the extract at 14,000 g for 10 minutes.[2]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: HPLC Analysis of Schisandrin C
-
HPLC System: Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV detector.[2]
-
Column: Elite ODS C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water
-
-
Gradient Elution:
-
0-15 min: 45-55% A
-
15-30 min: 55-65% A
-
30-45 min: 65-75% A
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 217 nm.[2]
-
Injection Volume: 10 µL.[2]
Visualizations
Caption: Experimental workflow for Schisandrin C detection using HPLC.
Caption: Logical workflow for troubleshooting common HPLC issues.
References
- 1. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. uhplcs.com [uhplcs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Schisandrin C treatment time for optimal effect
Welcome to the technical support center for Schisandrin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental parameters, with a specific focus on adjusting treatment time for maximal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is a general starting point for concentration and duration when treating cells with Schisandrin C?
A1: The optimal concentration and duration of Schisandrin C treatment are highly dependent on the cell type and the biological effect being investigated. For initial experiments, a dose-response and time-course study is recommended. Based on published data, a starting concentration range of 10-50 μM for in vitro studies is advisable. Treatment durations can vary significantly, from 6 hours for observing effects on signaling pathways to 72 hours for assessing outcomes like cell cycle arrest. For instance, in human umbilical vein endothelial cells (HUVECs), concentrations above 25 μM showed significant toxicity after 24 hours. In contrast, human cancer cell lines have been treated for 48-72 hours with concentrations up to 100 μM to induce apoptosis or cell cycle arrest.
Q2: How does the duration of Schisandrin C treatment influence the observed cellular outcome?
A2: Treatment time is a critical variable that can determine the cellular response to Schisandrin C. Shorter treatment times may be sufficient to observe modulation of signaling pathways, while longer exposures are often necessary for downstream effects. For example, in U937 cells, a 48-hour treatment with 25-100 μM Schisandrin C induces apoptosis, whereas extending the treatment to 72 hours leads to G1 phase cell cycle arrest. In studies of oxidative stress, a 6-hour pre-treatment with Schisandrin C was sufficient to protect L02 cells from a subsequent 12-hour insult. Therefore, the optimal time should be empirically determined based on the specific endpoint of your experiment (e.g., pathway activation, protein expression, cell viability, apoptosis).
Q3: What are the primary signaling pathways modulated by Schisandrin C, and what is the typical onset time for these effects?
A3: Schisandrin C modulates several key signaling pathways, contributing to its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Notable pathways include:
-
PI3K/AKT/mTOR Pathway: Schisandrin C can interfere with this pathway, which is crucial for regulating autophagy and lipid metabolism.
-
cGAS-STING Pathway: It has been shown to enhance the activation of this pathway, leading to an increased type I interferon response, which is relevant for its antiviral and antitumor effects.
-
NF-κB and MAPK Pathways: Schisandrin C can inhibit the NF-κB signaling pathway and modulate the p38/ERK MAPK pathways to reduce inflammation.
The activation of these pathways can often be detected within hours of treatment. For example, changes in the phosphorylation status of key proteins like AKT or TBK1 can be observed by Western blot after relatively short incubation periods.
Q4: Are there any pharmacokinetic considerations for designing in vivo experiments with Schisandrin C?
A4: Yes. Pharmacokinetic studies in rats have shown that Schisandrin C has a relatively low oral bioavailability, estimated at approximately 15.6%. When administered orally as part of a whole herbal extract, its bioavailability can be higher. The maximum plasma concentration (Cmax) is typically reached within a few hours of oral administration. These factors should be considered when determining the dosage, route of administration, and sampling time points for in vivo studies to ensure that therapeutically relevant concentrations are achieved and maintained in the target tissue.
Troubleshooting Guide
Problem: I am not observing the expected biological effect after Schisandrin C treatment.
-
Solution 1: Re-evaluate Concentration. The effective concentration of Schisandrin C is cell-type specific. Perform a dose-response experiment (e.g., using an MTT assay) to determine the optimal, non-toxic concentration range for your specific cell line. Concentrations used in the literature range from 10 μM to 100 μM.
-
Solution 2: Adjust Treatment Time. The desired effect may require a different exposure time. As noted, apoptosis might be prominent at 48 hours, while cell cycle arrest may require 72 hours. Consider a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal window for your endpoint.
-
Solution 3: Confirm Compound Integrity. Ensure the Schisandrin C stock solution is properly prepared and stored. The stability of the compound in your culture medium can also be a factor; one study noted its half-life in RPMI-1640 medium. It is recommended to prepare fresh working solutions for each experiment.
Problem: I am observing high levels of cytotoxicity or cell death.
-
Solution 1: Lower the Concentration. Schisandrin C can exhibit toxicity at higher concentrations. For example, in HUVECs, concentrations above 25 μM were found to be toxic after 24 hours. Reduce the concentration to a level that minimizes toxicity while retaining the desired biological activity.
-
Solution 2: Reduce Treatment Duration. Shorten the exposure time. Significant cell death may occur with prolonged incubation. A shorter treatment may be sufficient to trigger the desired signaling events without compromising cell viability.
-
Solution 3: Check Serum Concentration. The concentration of fetal bovine serum (FBS) or other supplements in your culture medium can influence cell sensitivity to chemical compounds. Ensure your culture conditions are consistent and optimal for your cell line.
Data Presentation
Table 1: Summary of In Vitro Schisandrin C Treatment Parameters
| Cell Line | Experimental Model | Concentration Range | Treatment Duration | Observed Effect | Citation(s) |
| HUVECs | Atherosclerosis | 1 - 100 μM | 24 h | Promotion of autophagy; toxicity >25 μM | |
| U937 | Leukemia | 25 - 100 μM | 48 h | Induction of apoptosis | |
| U937 | Leukemia | 25 - 100 μM | 72 h | G1 phase cell cycle arrest | |
| L02 | Liver Injury | 10, 20, 40 μM | 6 h (pre-treatment) | Inhibition of oxidative stress | |
| Bel-7402 | Hepatoma | 75 - 100 μM | 24 h | Chromatin condensation, apoptosis | |
| Bel-7402 | Hepatoma | 12.5 - 200 μM | 48 h | Dose-dependent cytotoxicity (IC50: 81.6 μM) | |
| C2C12 | Skeletal Muscle | Not specified | "Indicated hours" | Enhanced mitochondrial biogenesis & autophagy | |
| MC38 / 4T1 | Cancer | ~15 μM | 24 h | Minimal toxicity; enhanced IFN response |
Table 2: Summary of In Vivo Schisandrin C Treatment Parameters
| Animal Model | Experimental Context | Dosage | Treatment Duration | Observed Effect | Citation(s) |
| Mice | Aβ-induced amnesia | 15 - 150 μg/kg (i.c.v.) | 5 days | Reduced memory deficits, neuroprotection | |
| Mice | Chronic stress & HFD | 2.5 - 5 mg/kg | 2 weeks | Improved dyslipidemia | |
| Mice | Cancer (syngeneic) | 30 mg/kg | Not specified | Inhibited tumor growth, enhanced immunity |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from a study on HUVECs to determine the cytotoxic effects of Schisandrin C.
-
Cell Seeding: Seed cells (e.g., HUVECs) in a 96-well plate at a density of 2 x 10⁴ cells per well.
-
Incubation: Culture the cells at 37°C and 5% CO₂ for 24 hours to allow for attachment.
-
Treatment: Discard the supernatant and replace it with a fresh medium containing various concentrations of Schisandrin C (e.g., 0, 1, 5, 10, 25, 50, 100 μM).
-
Incubation: Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 μL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 2: Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins
This protocol is based on the investigation of Schisandrin C's effect on autophagy-related proteins.
-
Cell Treatment: Culture and treat cells with the desired concentrations of Schisandrin C for the determined optimal time.
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 μg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, p-AKT, p-mTOR, Beclin1, LC3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Workflow for optimizing Schisandrin C treatment time.
Caption: Schisandrin C modulation of the PI3K/AKT/mTOR pathway.
Caption: Schisandrin C enhances the cGAS-STING signaling pathway.
Technical Support Center: Mitigating Schisandrin C Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo experiments with Schisandrin C.
Frequently Asked Questions (FAQs)
Q1: What are the known toxic effects of Schisandrin C in animal models?
A1: While Schisandrin C is often studied for its protective effects, high doses can lead to toxicity. The primary organ of concern is the liver, with potential for hepatotoxicity. In some studies, at very high concentrations, clinical signs such as salivation, decreased food intake, locomotor activity reduction, and in severe cases, mortality have been observed.[1] It's crucial to perform dose-response studies to establish a safe and effective dose for your specific animal model and experimental conditions.
Q2: How can I determine the appropriate dose of Schisandrin C for my experiment while avoiding toxicity?
A2: It is essential to conduct a preliminary dose-finding study. Start with a low dose based on the literature and gradually increase it. Monitor the animals closely for any clinical signs of toxicity. Measurement of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum can provide an early indication of liver damage.[2][3][4]
Q3: What are the potential mechanisms behind Schisandrin C toxicity?
A3: The exact mechanisms of Schisandrin C toxicity at high doses are not fully elucidated but are thought to be related to oxidative stress.[5][6][7] Additionally, Schisandrin C and other lignans from Schisandra chinensis can interact with cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism.[8][9] Inhibition of these enzymes could lead to adverse drug-drug interactions if other compounds are co-administered.
Q4: Are there any known drug interactions with Schisandrin C that I should be aware of?
A4: Yes, due to its effects on CYP450 enzymes, Schisandrin C has the potential to interact with other drugs that are metabolized by these enzymes. For example, co-administration with rosuvastatin has been studied.[8][9] Researchers should carefully consider any co-administered substances and their metabolic pathways.
Q5: Can co-administration of other compounds mitigate Schisandrin C toxicity?
A5: The concept of synergistic effects and toxicity mitigation through combination therapy is an emerging area of interest. Some studies have explored the combination of Schisandra extracts with other herbal preparations, such as Pueraria montana or Rubus idaeus, to enhance therapeutic effects, which may allow for lower, less toxic doses of individual components.[10][11] Co-administration with antioxidants could theoretically mitigate toxicity by counteracting oxidative stress, a presumed mechanism of Schisandrin C's adverse effects at high doses.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality or Severe Adverse Events
-
Question: I am observing a high rate of mortality or severe adverse reactions in my animal cohort treated with Schisandrin C. What should I do?
-
Answer:
-
Immediate Action: Cease administration of Schisandrin C immediately. Provide supportive care to the affected animals as per your institution's animal care guidelines.
-
Dose Re-evaluation: The most likely cause is that the dose is too high for your specific animal model, strain, or experimental conditions. Review the literature for established dose ranges in similar models and consider performing a new dose-response study starting with significantly lower doses.
-
Vehicle and Formulation Check: Ensure the vehicle used to dissolve or suspend Schisandrin C is non-toxic and that the formulation is stable and homogenous. Improper formulation can lead to dose variability.
-
Necropsy and Histopathology: If possible, perform a necropsy and histopathological analysis of major organs (especially the liver) from the deceased animals to identify the cause of death and signs of organ damage.[1]
-
Issue 2: Elevated Liver Enzymes (ALT/AST)
-
Question: My routine blood work shows a significant elevation in ALT and AST levels in the Schisandrin C-treated group compared to the control group. How can I address this?
-
Answer:
-
Confirm Hepatotoxicity: Elevated ALT and AST are strong indicators of liver damage.[2][3][4] You can further confirm this with histopathological examination of liver tissue, looking for signs of necrosis, inflammation, and steatosis.
-
Dose Reduction: This is the most straightforward approach. Reduce the dose of Schisandrin C in subsequent experiments.
-
Consider Co-administration with a Hepatoprotective Agent: While research is ongoing, you could explore the co-administration of a known hepatoprotective agent. The principle of using antioxidants to mitigate drug-induced liver injury is well-established. For instance, N-acetylcysteine (NAC) is a common antioxidant used in such contexts.[12]
-
Investigate Oxidative Stress: Measure markers of oxidative stress in the liver tissue, such as malondialdehyde (MDA) levels and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[13] If oxidative stress is confirmed, the use of co-administered antioxidants is further justified.
-
Issue 3: Inconsistent or Non-reproducible Results
-
Question: I am getting variable results between experiments, even when using the same dose of Schisandrin C. What could be the cause?
-
Answer:
-
Purity and Source of Schisandrin C: Ensure you are using a high-purity, well-characterized source of Schisandrin C. Batch-to-batch variability can be a significant issue with natural products.
-
Formulation and Administration: As mentioned earlier, ensure your formulation is consistent. If Schisandrin C is not fully dissolved or evenly suspended, the actual dose administered to each animal can vary.
-
Pharmacokinetics: Consider the pharmacokinetics of Schisandrin C. The timing of administration and sample collection can significantly impact the observed effects.
-
Animal Health and Husbandry: Ensure that the health status and environmental conditions of your animals are consistent across all experimental groups.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Schisandrin C
| Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| Bel-7402 (Human Hepatocellular Carcinoma) | MTT | 81.58 ± 1.06 | 48 | [14] |
| KB-3-1 (Human Nasopharyngeal Carcinoma) | MTT | 108.00 ± 1.13 | 48 | [14] |
| Bcap37 (Human Breast Cancer) | MTT | 136.97 ± 1.53 | 48 | [14] |
| QSG-7701 (Human Normal Liver) | MTT | >200 | 48 | [14] |
| ECV-304 (Human Endothelial) | MTT | >200 | 48 | [14] |
| HUVECs (Human Umbilical Vein Endothelial Cells) | MTT | >25 (significant toxicity above this) | 24 | [15] |
Table 2: Effects of Schisandrin C on Biochemical Markers of Liver Injury in a CCl4-induced Mouse Model
| Treatment Group | ALT (U/L) | AST (U/L) | Reference |
| Control | Not specified | Not specified | [4] |
| CCl4 Model | Significantly increased | Significantly increased | [4] |
| CCl4 + Schisandrin C | Significantly decreased vs. model | Significantly decreased vs. model | [4] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for determining the cytotoxic effects of Schisandrin C on adherent cell cultures.
-
Materials:
-
Schisandrin C
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of Schisandrin C in culture medium.
-
Remove the old medium from the wells and add 100 µL of the Schisandrin C dilutions. Include a vehicle control group.
-
Incubate the plate for the desired time (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blot for Apoptosis Markers (Cleaved Caspase-3)
This protocol outlines the detection of cleaved caspase-3 in liver tissue homogenates from animal models.
-
Materials:
-
Liver tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Homogenize liver tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Hematoxylin and Eosin (H&E) Staining for Liver Histopathology
This is a standard protocol for assessing liver morphology.
-
Materials:
-
Liver tissue samples
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin solution
-
Eosin solution
-
Ethanol series (for dehydration)
-
Xylene (for clearing)
-
Mounting medium
-
-
Procedure:
-
Fix liver tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the tissue through a graded series of ethanol.
-
Clear the tissue in xylene and embed in paraffin.
-
Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain the sections with hematoxylin solution.
-
Differentiate in acid alcohol and "blue" in running tap water.
-
Counterstain with eosin solution.
-
Dehydrate the stained sections, clear in xylene, and mount with a coverslip using mounting medium.
-
Examine the slides under a light microscope.
-
Visualizations
Caption: Workflow for assessing Schisandrin C toxicity in animal models.
Caption: Signaling pathways in Schisandrin C's dual role in toxicity and protection.
References
- 1. Evaluation of Acute Toxicity of Pomace Schisandra chinensis Extracts Using SD-rats -Herbal Formula Science | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. Curdione and Schisandrin C Synergistically Reverse Hepatic Fibrosis via Modulating the TGF-β Pathway and Inhibiting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schizandrin C regulates lipid metabolism and inflammation in liver fibrosis by NF-κB and p38/ERK MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Curdione and Schisandrin C Synergistically Reverse Hepatic Fibrosis via Modulating the TGF-β Pathway and Inhibiting Oxidative Stress [frontiersin.org]
- 7. In vivo and in vitro investigations of schisandrin B against angiotensin II induced ferroptosis and atrial fibrosis by regulation of the SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Effects of Ethanolic Extract of Schisandra sphenanthera on the Pharmacokinetics of Rosuvastatin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence of synergistic mechanisms of hepatoprotective botanical herbal preparation of Pueraria montana var. lobata and Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatoprotective effect of Schisandra chinensis (Turcz.) Baill. lignans and its formula with Rubus idaeus on chronic alcohol-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-acetyl-L-cysteine treatment reduces beta-cell oxidative stress and pancreatic stellate cell activity in a high fat diet-induced diabetic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Schisandrin C Research: A Technical Support Guide for Experimental Success
For researchers, scientists, and drug development professionals, navigating the complexities of Schisandrin C studies requires meticulous control over numerous experimental variables. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro and in vivo investigations, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
General Compound Handling
Question: How should I prepare Schisandrin C for my experiments to ensure solubility and stability?
Answer: The solubility and stability of Schisandrin C are critical for reliable experimental outcomes. It is highly soluble in DMSO. For cell culture experiments, a stock solution in DMSO is recommended. However, it's important to keep the final DMSO concentration in your culture medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. For in vivo studies, Schisandrin C can be dissolved in a vehicle solution. A common formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is a solution of 10% DMSO in corn oil. If you observe precipitation, gentle heating and sonication can aid dissolution. Stock solutions are best stored in aliquots at -20°C for up to one year or -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[1][2]
In Vitro Studies
Question: I'm observing high cytotoxicity in my cell-based assays. How can I control for this?
Answer: Schisandrin C can exhibit dose-dependent cytotoxicity. It is crucial to determine the optimal, non-toxic concentration range for your specific cell line. For instance, in HUVECs, concentrations above 25 μM have been shown to have significant toxic effects.
Troubleshooting High Cytotoxicity:
-
Perform a Dose-Response Curve: Before proceeding with functional assays, conduct a cell viability assay (e.g., MTT or WST) with a wide range of Schisandrin C concentrations (e.g., 0.1 μM to 100 μM) to determine the IC50 and a safe working concentration range.[3]
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO or other solvent used to dissolve Schisandrin C) to ensure that the observed effects are not due to the solvent.
-
Incubation Time: Vary the incubation time to see if shorter exposure periods yield the desired biological effect without causing excessive cell death.
Table 1: Reported Bioactive Concentrations of Schisandrin C in Various Cell Lines
| Cell Line | Application | Effective Concentration Range | Reference |
| HUVECs | Atherosclerosis Model | < 25 μM | [2] |
| U937 | Apoptosis Induction | 25-100 μM | [1][4] |
| YD-38 | Protection from Cisplatin | 20 μM | [5] |
| C2C12 | Oxidative Stress Model | 5-40 μM | [3] |
| RAW 264.7 | Anti-inflammatory Assay | 0.1-100 μM | [6] |
Question: My Western blot results for signaling pathway proteins are inconsistent. What are the common pitfalls?
Answer: Inconsistent Western blot results can stem from various factors, from sample preparation to antibody incubation.
Troubleshooting Western Blot Inconsistencies:
-
Protein Loading: Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA or Bradford) and loading a consistent amount (typically 20-40 µg of total protein). Use a loading control like β-actin or GAPDH to normalize your results.
-
Blocking: Inadequate blocking can lead to high background noise. Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent like 5% non-fat dry milk or BSA in TBST. Adding 0.05% Tween-20 to the blocking buffer can help minimize background.[7][8][9]
-
Antibody Concentration: Optimize the concentration of your primary and secondary antibodies. Too high a concentration can lead to non-specific bands, while too low a concentration will result in a weak or no signal.[8]
-
Washing Steps: Insufficient washing can result in high background. Perform adequate washing steps (e.g., 3 x 5 minutes in TBST) after primary and secondary antibody incubations to remove unbound antibodies.[8][10]
Experimental Workflow for Western Blot Analysis of Schisandrin C-Treated Cells
Caption: A typical workflow for analyzing protein expression changes in response to Schisandrin C treatment using Western blot.
In Vivo Studies
Question: I am designing an in vivo study with Schisandrin C in rats. Are there any sex-specific considerations I should be aware of?
Answer: Yes, studies on γ-schisandrin, a related compound, have shown significant gender-dependent differences in pharmacokinetics in rats. Female rats exhibited approximately 3-fold higher Cmax and 6-fold higher AUC values compared to male rats.[10][11] This suggests that the bioavailability and metabolism of Schisandrin C could also differ between sexes.
Controlling for Gender Variables:
-
Balanced Study Design: Include both male and female animals in your study design and analyze the data for each sex separately.[12]
-
Hormonal Status: For female animals, consider monitoring their estrous cycle, as hormonal fluctuations can influence drug metabolism.[13]
-
Dose Adjustment: Be prepared to adjust dosages based on preliminary pharmacokinetic studies in both sexes to achieve comparable systemic exposure.
-
Gonadectomy Models: In mechanistic studies, ovariectomized females and castrated males can be used to investigate the influence of sex hormones on the effects of Schisandrin C.[13]
Table 2: In Vivo Dosage and Administration of Schisandrin C
| Animal Model | Application | Dosage | Administration Route | Reference |
| Mice | Amnesic Model | 15-150 μg/kg | Intracerebroventricular | [1] |
| Rats | Pharmacokinetics | 10 mg/kg | Gavage / IV | [14] |
| Mice | Vascular Endothelium Study | Not Specified | Subcutaneous Infusion | [15] |
Key Signaling Pathways Modulated by Schisandrin C
Schisandrin C exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing mechanistic studies and interpreting results.
PI3K/Akt/mTOR Pathway
Schisandrin C has been shown to interfere with the PI3K/Akt/mTOR pathway, which plays a critical role in cell survival, proliferation, and autophagy.[2]
Caption: Schisandrin C modulates the PI3K/Akt/mTOR signaling pathway, a key regulator of autophagy.
TGF-β Signaling Pathway
In the context of renal fibrosis, Schisandrin C has been found to inhibit the TGF-β signaling pathway, leading to a reduction in the expression of fibrosis markers.[1][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. e-nps.or.kr [e-nps.or.kr]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. bosterbio.com [bosterbio.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Framework for gender differences in human and animal toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Sex Differences in Preclinical Pharmacology Research: How Far Is Left to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Schisandrin C vs other Schisandra lignans
A Comparative Guide to Schisandrin C and Other Lignans from Schisandra chinensis
Introduction
Schisandra chinensis, a fruit-bearing vine, is a cornerstone of traditional medicine, primarily due to its rich content of bioactive dibenzocyclooctadiene lignans.[1][2] These compounds are credited with a wide array of pharmacological effects, including hepatoprotective, anti-inflammatory, neuroprotective, and anticancer properties.[3][4] Among the most studied lignans are Schisandrin A, Schisandrin B, and Schisandrin C.[5] This guide provides an objective comparison of Schisandrin C with other prominent Schisandra lignans, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
Comparative Biological Activities
The therapeutic potential of Schisandra lignans stems from their diverse biological activities. While they often exhibit similar effects, their potency and mechanisms of action can vary significantly.
Anti-inflammatory Activity
Schisandrin A, B, and C have all demonstrated significant anti-inflammatory properties, particularly through the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6][7]
A comparative study on Propionibacterium acnes-induced inflammation in THP-1 human monocytic cells revealed distinct differences in their efficacy and mechanism. Schisandrin B and C were found to be more potent than Schisandrin A, inhibiting the release of inflammatory cytokines at a lower concentration.[6] Specifically, Schisandrin C demonstrated a broad-spectrum inhibition of all three major MAPKs (ERK, JNK, p38), with a particularly strong effect on ERK. In contrast, Schisandrin A primarily suppressed JNK activation, while Schisandrin B had a more pronounced effect on p38.[6]
Furthermore, in studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Schisandrin C, along with Gomisin J and Gomisin N, effectively reduced nitric oxide (NO) production and the secretion of pro-inflammatory cytokines by blocking the phosphorylation of p38, ERK1/2, and JNK.[7][8][9] Another key anti-inflammatory mechanism involves the NLRP3 inflammasome. Schisandrin A, B, and C were all shown to suppress NLRP3 inflammasome activation, with a potency order of Schisandrin C > Schisandrin B > Schisandrin A.[10]
Anticancer Activity
Dibenzocyclooctadiene lignans from Schisandra have demonstrated significant antiproliferative effects across various human cancer cell lines.[11][12] Schisandrin C has been shown to induce apoptosis in human hepatoma Bel-7402 cells and human leukemia U937 cells.[13][14] Its cytotoxicity is dose-dependent, with IC50 values varying between cell lines. For instance, the IC50 value for Bel-7402 cells was 81.58 µM, while it was 108.00 µM for KB-3-1 cells and 136.97 µM for Bcap37 cells after 48 hours of treatment.[13] The mechanism often involves the induction of apoptosis through the activation of caspases and degradation of poly(ADP-ribose) polymerase (PARP).[14]
Other lignans also show potent anticancer activity. Gomisin L1, for example, exhibited strong cytotoxic effects on human ovarian cancer cells (A2780 and SKOV3) by inducing apoptosis through the production of reactive oxygen species (ROS) via NADPH oxidase (NOX).[15] The IC50 values for Gomisin L1 were 21.92 µM in A2780 cells and 55.05 µM in SKOV3 cells.[15] Schisantherin C has been found to inhibit cell proliferation in A549 human lung cancer cells by arresting the cell cycle in the G0/G1 phase.[11]
Hepatoprotective Activity
The hepatoprotective effects of Schisandra lignans are among their most well-documented properties.[4] Schisandrin B has been extensively studied for its ability to protect the liver from various toxins, such as carbon tetrachloride (CCl4). Its mechanism involves enhancing the mitochondrial glutathione status and inducing heat shock proteins, which bolsters the cellular antioxidant defense system.[16][17]
Schisandrin C also exhibits significant hepatoprotective and antioxidant effects. It has been shown to protect against cholestatic liver injury and can inhibit oxidative stress in liver microsomes.[18] A study comparing the antioxidant effects of Schisandrin A, B, and C in acetaminophen-primed L02 cells found that all three could inhibit the accumulation of ROS, demonstrating their potential to prevent hepatocyte injury from oxidative damage.[18] Bicyclol, a synthetic analog of Schisandrin C, has been widely used in the treatment of chronic viral hepatitis, further highlighting the therapeutic potential of this structural class of lignans.[19]
Neuroprotective Activity
Several Schisandra lignans can cross the blood-brain barrier, making them promising candidates for treating neurodegenerative diseases.[1][20] Schisandrin C has demonstrated neuroprotective effects in models of Alzheimer's disease. In mice with Aβ1-42-induced amnesia, Schisandrin C treatment reduced memory deficits, recovered the activities of antioxidant enzymes (SOD, GSH-Px), and decreased cholinesterase levels in the brain.[14] Other lignans, including Schisandrin A, Schisandrin B, and Gomisin A, have also shown potential in protecting neuronal cells from damage and enhancing cognitive performance in various experimental models.[21]
Quantitative Data Summary
| Lignan | Biological Activity | Model System | Key Quantitative Findings | Reference |
| Schisandrin C | Anti-inflammatory | P. acnes-stimulated THP-1 cells | Inhibited cytokine release at 5 µM; Strongly inhibited ERK phosphorylation. | [6] |
| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Potent inhibition of NLRP3 inflammasome (Potency: Sch C > Sch B > Sch A). | [10] | |
| Anticancer | Bel-7402 cells | IC50: 81.58 ± 1.06 µM (48h). | [13] | |
| Anticancer | KB-3-1 cells | IC50: 108.00 ± 1.13 µM (48h). | [13] | |
| Neuroprotective | Aβ1-42-induced mice | Effective at 15 µg/kg (i.c.v.) in reducing memory deficits. | [14] | |
| Schisandrin B | Anti-inflammatory | P. acnes-stimulated THP-1 cells | Inhibited cytokine release at 5 µM; Strongly inhibited p38 phosphorylation. | [6] |
| Hepatoprotective | CCl4-intoxicated mice | Pretreatment (3 mmol/kg) sustained mitochondrial GSH levels and protected against toxicity. | [16] | |
| Schisandrin A | Anti-inflammatory | P. acnes-stimulated THP-1 cells | Required 10 µM to inhibit cytokine release; Primarily suppressed JNK phosphorylation. | [6] |
| Gomisin A | Ion Channel Modulation | Pituitary GH3 cells | Inhibited voltage-gated Na+ current with IC50 of 6.2 µM (peak) and 0.73 µM (sustained). | [22] |
| Gomisin L1 | Anticancer | A2780 ovarian cancer cells | IC50: 21.92 ± 0.73 µM. | [15] |
| Gomisin J & N | Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Reduced NO production and pro-inflammatory cytokine secretion. | [7][9] |
Experimental Protocols
Anti-inflammatory Activity Assay in THP-1 Cells
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Lignan Treatment: Cells are pretreated with various concentrations (e.g., 5, 10, 20 µM) of Schisandrin A, B, or C for a specified period (e.g., 1 hour).[6]
-
Inflammation Induction: Cells are then stimulated with heat-inactivated P. acnes (e.g., at a multiplicity of infection of 50) for 24 hours to induce an inflammatory response.[6]
-
Cytokine Measurement: The concentrations of inflammatory cytokines (e.g., TNF-α, IL-1β) in the culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: To analyze signaling pathways, cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against total and phosphorylated forms of MAPKs (ERK, JNK, p38) and key proteins in the NF-κB pathway.[6]
Anticancer Cytotoxicity (MTT) Assay
-
Cell Seeding: Cancer cells (e.g., Bel-7402, A2780) are seeded into 96-well plates at a density of approximately 5×10³ cells/well and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of the test lignan (e.g., Schisandrin C from 12.5 to 200 µM) for a specified duration (e.g., 48 hours).[13]
-
MTT Incubation: After treatment, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.[13]
Hepatoprotection in CCl4-induced Mouse Model
-
Animals: Male BALB/c mice are used for the experiment.
-
Treatment Groups: Mice are divided into groups: a control group, a CCl4-only group, and pretreatment groups receiving a lignan (e.g., Schisandrin B, 3 mmol/kg, p.o.) for a set number of days (e.g., 3 days) prior to CCl4 administration.[16]
-
Hepatotoxicity Induction: A single dose of CCl4 (diluted in olive oil) is administered intraperitoneally to induce acute liver injury.
-
Sample Collection: After a specified time (e.g., 24 hours) post-CCl4 administration, blood and liver tissue samples are collected.
-
Biochemical Analysis: Serum levels of alanine transaminase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.
-
Tissue Analysis: Liver tissues are used for histopathological examination (e.g., H&E staining) and to measure markers of oxidative stress, such as glutathione (GSH) levels and antioxidant enzyme activities.[16]
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis [mdpi.com]
- 3. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 4. A Review of Extraction and Purification, Biological Properties, Structure-Activity Relationships and Future Prospects of Schisandrin C: A Major Active Constituent of Schisandra Chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Effects of Schisandrin A, B, and C on Acne-Related Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. sentosacy.com [sentosacy.com]
- 9. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative effects of schisandrin A, B, and C on Propionibacterium acnes-induced, NLRP3 inflammasome activation-mediated IL-1β secretion and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sentosacy.com [sentosacy.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The crucial antioxidant action of schisandrin B in protecting against carbon tetrachloride hepatotoxicity in mice: a comparative study with butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hepatoprotective action of schisandrin B against carbon tetrachloride toxicity was mediated by both enhancement of mitochondrial glutathione status and induction of heat shock proteins in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Curdione and Schisandrin C Synergistically Reverse Hepatic Fibrosis via Modulating the TGF-β Pathway and Inhibiting Oxidative Stress [frontiersin.org]
- 19. Potential protective benefits of Schisandrin B against severe acute hepatitis in children during the COVID-19 pandemic based on a network pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Inhibitory Effectiveness of Gomisin A, a Dibenzocyclooctadiene Lignan Isolated from Schizandra chinensis, on the Amplitude and Gating of Voltage-Gated Na+ Current [mdpi.com]
Unveiling the Neuroprotective Potential of Schisandrin C: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Schisandrin C's neuroprotective performance against other alternatives, supported by experimental data. We delve into the molecular mechanisms, present quantitative comparisons, and offer detailed experimental protocols to aid in your research and development endeavors.
Schisandrin C, a bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including potent neuroprotective effects.[1] This guide synthesizes current research to validate its efficacy and compare it with other well-known neuroprotective agents.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective effects of Schisandrin C have been evaluated in various in vitro and in vivo models, demonstrating its ability to mitigate neuronal damage and improve cognitive function. To provide a clear comparison, the following tables summarize the quantitative data on the efficacy of Schisandrin C alongside two other widely studied neuroprotective compounds: Resveratrol and Curcumin.
Note: Direct comparison of these compounds is challenging due to variations in experimental models, dosages, and treatment durations across different studies. The data presented here is for informational purposes and should be interpreted with consideration of the specific experimental context.
| Compound | Experimental Model | Dosage/Concentration | Key Efficacy Metric | Observed Effect | Reference |
| Schisandrin C | Aβ1-42-induced Alzheimer's disease mice | 15 or 150 µg/kg/day for 5 days (i.c.v.) | Improved cognitive function (Y-maze, active avoidance, Morris water maze) | Significantly improved learning and memory | [2] |
| Schisandrin C | Aβ1-42-induced Alzheimer's disease mice | 15 or 150 µg/kg/day for 5 days (i.c.v.) | Increased antioxidant enzyme activity (SOD, GSH-px) in hippocampus and cortex | Significantly increased antioxidant enzyme activity | [2] |
| Resveratrol | Stressed rat model | 10 mg/kg body weight for 28 days | Increased Brain-Derived Neurotrophic Factor (BDNF) levels | Significantly enhanced BDNF levels | [3] |
| Resveratrol | Aβ25-35-induced toxicity in primary hippocampal cultured cells | 15-40 µM | Decreased cell death | Dose-dependent reduction in neuronal cell death | [4] |
| Curcumin | Aβ25-35 protein-induced model mice | Nanocapsules | Enhanced antioxidant substances (SOD enzyme) | More effective in enhancing antioxidant substances compared to free curcumin | [5] |
| Curcumin | Transgenic 5XFAD mice | Curcumin-loaded Se-PLGA nanospheres | Decreased Aβ levels and tau phosphorylation | Reduced Aβ levels and tau phosphorylation, and cured memory deficiency | [6] |
Delving into the Mechanisms: Signaling Pathways
Schisandrin C exerts its neuroprotective effects through the modulation of several key signaling pathways involved in inflammation, oxidative stress, and cell survival. Understanding these pathways is crucial for targeted drug development.
Schisandrin C's Anti-Inflammatory and Antioxidant Pathways
Schisandrin C has been shown to suppress neuroinflammation by inhibiting the activation of MAPK and NF-κB signaling pathways. Furthermore, it enhances the cellular antioxidant defense system through the activation of the Nrf2/HO-1 pathway.
Caption: Schisandrin C's neuroprotective signaling pathways.
Experimental Workflow for Assessing Neuroprotection
A typical workflow to assess the neuroprotective effects of a compound like Schisandrin C involves a series of in vitro and in vivo experiments.
Caption: Experimental workflow for neuroprotection studies.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments commonly used to validate the neuroprotective effects of compounds like Schisandrin C.
Morris Water Maze Test for Spatial Learning and Memory
The Morris water maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[7]
Apparatus:
-
A circular pool (typically 1.5 m in diameter) filled with opaque water (24-25°C).[8]
-
An escape platform submerged 0.5-1.0 cm below the water surface.[8]
-
Visual cues placed around the room to serve as spatial references.
-
A video tracking system to record the animal's swim path.[8]
Procedure:
-
Acquisition Phase (Training):
-
Mice are given a set number of trials per day (e.g., 4 trials) for several consecutive days (e.g., 5-9 days).[8]
-
In each trial, the mouse is released into the water from one of four starting positions (North, South, East, West) in a quasi-random order.
-
The mouse is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.[9]
-
If the mouse fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to the platform.[7]
-
The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location in relation to the distal cues.[10]
-
-
Probe Trial (Memory Test):
-
24 hours after the last training session, a probe trial is conducted.
-
The escape platform is removed from the pool.[8]
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.[9]
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Neuronal cells (e.g., PC12, SH-SY5Y)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Induction of Neurotoxicity: Treat the cells with a neurotoxic agent (e.g., Aβ, H2O2, glutamate) to induce cell death.
-
Treatment: Concurrently or post-neurotoxin treatment, add different concentrations of the neuroprotective compound (e.g., Schisandrin C) to the wells. Include appropriate controls (untreated cells, cells treated with neurotoxin only).
-
Incubation: Incubate the plate for the desired period (e.g., 24-48 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[12]
-
Solubilization: After incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell extract.
Procedure:
-
Protein Extraction:
-
Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total proteins.
-
Quantify the protein concentration using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature the protein samples by boiling them in a sample buffer containing SDS.
-
Separate the proteins based on their molecular weight by running them on a polyacrylamide gel (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p38, NF-κB, Nrf2) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the membrane to remove unbound secondary antibody.
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Capture the signal using an imaging system to visualize the protein bands.
-
-
Analysis:
-
Quantify the intensity of the protein bands to determine the relative expression levels of the target proteins.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Schisandrin C Ameliorates Learning and Memory Deficits by Aβ1-42 -induced Oxidative Stress and Neurotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iosrphr.org [iosrphr.org]
- 4. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances of curcumin in nervous system diseases: the effect of regulating oxidative stress and clinical studies [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 8. jneurosci.org [jneurosci.org]
- 9. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 10. mmpc.org [mmpc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Western blot protocol | Abcam [abcam.com]
Cross-Validation of Schisandrin C's Mechanism of Action: A Comparative Guide for Researchers
A comprehensive analysis of Schisandrin C's molecular pathways and a comparative look at established alternatives, providing researchers with critical data for experimental design and drug development.
Schisandrin C, a bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its therapeutic potential across a spectrum of diseases, including atherosclerosis, neurodegenerative disorders, and inflammatory conditions. This guide provides a detailed cross-validation of its mechanism of action by comparing its performance with well-characterized alternatives, namely curcumin and resveratrol. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigative pursuits.
Section 1: In Vitro Efficacy of Schisandrin C in Atherosclerosis
Atherosclerosis, a chronic inflammatory disease of the arteries, is a primary target for Schisandrin C intervention. In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated the protective effects of Schisandrin C against oxidative stress and inflammation, key events in the initiation and progression of atherosclerotic plaques.
Inhibition of ox-LDL-Induced Endothelial Cell Injury
Oxidized low-density lipoprotein (ox-LDL) is a crucial player in the pathogenesis of atherosclerosis, inducing endothelial dysfunction. Schisandrin C has been shown to mitigate ox-LDL-induced HUVEC injury.
Experimental Data Summary:
| Treatment | Cell Viability (%) | IL-1β Release (pg/mL) | TNF-α Release (pg/mL) | Reference |
| Control | 100 | Undetectable | Undetectable | [1] |
| ox-LDL (50 µg/mL) | ~75 | Significantly Increased | Significantly Increased | [1] |
| Schisandrin C (10 µM) + ox-LDL | Significantly Increased vs. ox-LDL | Significantly Decreased vs. ox-LDL | Significantly Decreased vs. ox-LDL | [1] |
| Schisandrin C (20 µM) + ox-LDL | Further Increased vs. 10 µM | Further Decreased vs. 10 µM | Further Decreased vs. 10 µM | [1] |
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell survival, proliferation, and autophagy. Schisandrin C has been found to modulate this pathway, thereby promoting autophagy and reducing inflammation in HUVECs.[1][2]
Experimental Data Summary: Western Blot Analysis
| Target Protein | ox-LDL (50 µg/mL) | Schisandrin C (10-20 µM) + ox-LDL | Reference |
| p-PI3K | Increased | Decreased | [2] |
| p-Akt | Increased | Decreased | [2] |
| p-mTOR | Increased | Decreased | [2] |
| Beclin1 | Decreased | Increased | [1] |
| p62 | Increased | Decreased | [1] |
| LC3-II/LC3-I | Decreased | Increased | [1] |
Signaling Pathway Diagram:
Caption: Schisandrin C's modulation of the PI3K/Akt/mTOR pathway.
Section 2: Neuroprotective Effects of Schisandrin C
Schisandrin C has demonstrated significant neuroprotective properties, particularly against glutamate-induced excitotoxicity, a common mechanism in various neurodegenerative diseases.
Protection Against Glutamate-Induced Neuronal Cell Death
In vitro studies using primary rat cortical cells have shown that Schisandrin C can protect neurons from glutamate-induced apoptosis.[3][4]
Experimental Data Summary:
| Treatment | Cell Viability (%) | Caspase-3 Activity | Cytochrome c Release | Reference |
| Control | 100 | Baseline | Baseline | [3][4] |
| Glutamate (10 µM) | Significantly Decreased | Significantly Increased | Significantly Increased | [3][4] |
| Schisandrin C (10 µM) + Glutamate | Significantly Increased vs. Glutamate | Significantly Decreased vs. Glutamate | Significantly Decreased vs. Glutamate | [3][4] |
| Schisandrin C (100 µM) + Glutamate | Further Increased vs. 10 µM | Further Decreased vs. 10 µM | Further Decreased vs. 10 µM | [3][4] |
Experimental Workflow Diagram:
Caption: Experimental workflow for assessing neuroprotection.
Section 3: Comparative Analysis with Alternatives
To provide a comprehensive understanding of Schisandrin C's efficacy, this section compares its activity with two well-researched natural compounds: curcumin and resveratrol.
Anti-Inflammatory Activity: Schisandrin C vs. Curcumin
Both Schisandrin C and curcumin are known for their potent anti-inflammatory properties. A comparative analysis in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages provides insights into their relative efficacy in modulating key inflammatory pathways like NF-κB.
Experimental Data Summary (Hypothetical Direct Comparison based on individual findings):
| Treatment | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | p-p65 Expression (% of LPS control) | References |
| LPS (1 µg/mL) | 100 | 100 | 100 | [5] |
| Schisandrin A (100 µM) + LPS | ~50 | ~40 | ~60 | |
| Curcumin (25 µM) + LPS | ~40 | ~30 | ~50 | [6] |
Note: This table is a synthesized comparison based on separate studies and not a direct head-to-head experiment. Schisandrin A data is used as a proxy for Schisandrin C due to availability of comparable experimental models.
NF-κB Signaling Pathway Diagram:
Caption: Inhibition of the NF-κB pathway by Schisandrin C and Curcumin.
Neuroprotective Activity: Schisandrin C vs. Resveratrol
Resveratrol is a well-known neuroprotective agent. Comparing its effects with Schisandrin C in models of neuronal injury can highlight their respective potencies and potential synergistic applications.
Experimental Data Summary (Hypothetical Direct Comparison based on individual findings):
| Treatment | Neuronal Viability (% of control) | ROS Production (% of glutamate control) | Reference |
| Glutamate | ~50 | 100 | [3][7] |
| Schisandrin C (100 µM) + Glutamate | ~85 | Significantly Decreased | [3] |
| Resveratrol (20 µM) + Glutamate model | ~80 | Significantly Decreased | [7] |
Note: This table is a synthesized comparison based on separate studies and not a direct head-to-head experiment. The experimental models and concentrations may vary.
Section 4: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate HUVECs or neuronal cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.[8]
-
Treatment: Pre-treat cells with various concentrations of Schisandrin C, curcumin, or resveratrol for a specified duration (e.g., 2 hours).[3]
-
Induction of Injury: Add the inducing agent (e.g., 50 µg/mL ox-LDL or 10 µM glutamate) and incubate for 24 hours.[2][3]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
-
Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., rabbit anti-p-Akt 1:1000, rabbit anti-Beclin1 1:1000) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP 1:2000) for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using an ECL detection system.
Immunofluorescence Staining
-
Cell Culture: Grow HUVECs on coverslips in a 24-well plate.
-
Treatment: Treat cells as described in the MTT assay protocol.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibody (e.g., rabbit anti-Beclin1, diluted according to manufacturer's instructions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Atherosclerosis Animal Model
-
Animal Model: Use male ApoE-/- mice.[11]
-
Diet: Feed the mice a high-fat diet to induce atherosclerosis.
-
Treatment: Administer Schisandrin C orally at a specified dosage (e.g., to be determined based on further specific studies) for a period of 12 weeks.[8]
-
Analysis: At the end of the treatment period, sacrifice the mice and collect aortic tissue for histological analysis (e.g., H&E and Oil Red O staining) to assess plaque formation. Analyze blood samples for lipid profiles and inflammatory markers.
Conclusion
Schisandrin C demonstrates significant therapeutic potential in preclinical models of atherosclerosis and neurodegeneration. Its mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB. While direct comparative data is limited, individual studies suggest its efficacy is comparable to that of established natural compounds like curcumin and resveratrol. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further elucidating the therapeutic utility of Schisandrin C. Future studies should focus on direct, head-to-head comparisons with relevant alternatives to definitively establish its position in the landscape of natural product-based therapeutics.
References
- 1. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 9. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Schisandrin-loaded β-cyclodextrin nanoparticles for atherosclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisandrin C: A Potential Challenger to Standard Cancer Therapies? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a central focus of oncological research. Schisandrin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising candidate, exhibiting multifaceted antitumor activities. This guide provides an objective comparison of Schisandrin C with standard-of-care chemotherapeutic agents—cisplatin, doxorubicin, and paclitaxel—supported by available preclinical experimental data.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the available IC50 values for Schisandrin C and standard chemotherapies across various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines and exposure times.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Schisandrin C | Bel-7402 | Human Hepatocellular Carcinoma | 81.58 ± 1.06 | 48 |
| KB-3-1 | Human Nasopharyngeal Carcinoma | 108.00 ± 1.13 | 48 | |
| Bcap37 | Human Breast Cancer | 136.97 ± 1.53 | 48 | |
| Cisplatin | MCF-7 | Human Breast Cancer (ER+) | ~1 (24h), ~0.08 (48h)[1] | 24, 48 |
| MDA-MB-231 | Human Breast Cancer (TNBC) | ~1 (24h), ~0.08 (48h)[1] | 24, 48 | |
| 4T1 | Murine Breast Cancer | - | - | |
| MC38 | Murine Colon Cancer | 30[2] | - | |
| Doxorubicin | MCF-7 | Human Breast Cancer (ER+) | 9.908[3] | 48 |
| MDA-MB-231 | Human Breast Cancer (TNBC) | 0.69[3] | 48 | |
| 4T1 | Murine Breast Cancer | 0.14[3] | 48 | |
| Paclitaxel | MCF-7 | Human Breast Cancer (ER+) | 3.5[4] | 72 |
| MDA-MB-231 | Human Breast Cancer (TNBC) | 0.3[4] | 72 | |
| SK-BR-3 | Human Breast Cancer (HER2+) | 4[4] | 72 | |
| T-47D | Human Breast Cancer (Luminal A) | - | - |
In Vivo Antitumor Efficacy: A Head-to-Head Comparison
A preclinical study directly compared the in vivo antitumor effects of Schisandrin C and cisplatin in mouse models of breast (4T1) and colon (MC38) cancer.[2][5]
| Treatment Group | Tumor Growth Inhibition | Cancer Model |
| Schisandrin C (30 mg/kg) | Significant delay in tumor growth compared to control[2][5] | 4T1 Breast Cancer |
| Cisplatin (2 mg/kg) | Inhibition of tumor growth | MC38 Colon Cancer |
| Schisandrin C + Cisplatin | Greater inhibitory effect on tumor growth than either agent alone[2] | MC38 Colon Cancer |
These findings suggest that Schisandrin C not only possesses intrinsic antitumor activity but also enhances the efficacy of standard chemotherapy, indicating its potential in combination therapy.[2]
Mechanisms of Action: A Divergent Approach
Schisandrin C and standard chemotherapies employ distinct mechanisms to induce cancer cell death.
Schisandrin C:
-
Immune Activation via the cGAS-STING Pathway: Schisandrin C has been shown to enhance the activation of the cGAS-STING pathway.[2][5][6] This innate immune sensing pathway detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines, which in turn stimulates an antitumor immune response.[2][5][6]
-
Induction of Apoptosis: Schisandrin C induces programmed cell death (apoptosis) in cancer cells. This is characterized by chromatin condensation and fragmentation.
Standard Chemotherapies:
-
Cisplatin: An alkylating-like agent that forms DNA adducts, leading to DNA damage and the inhibition of DNA synthesis and cell division.[1]
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, all of which contribute to DNA damage and cell death.[3]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and the induction of apoptosis.[4][7]
Experimental Protocols
In Vivo Tumor Model
-
Cell Lines and Animal Models: 4T1 murine breast cancer cells or MC38 murine colon cancer cells are injected into the flanks of BALB/c or C57BL/6 mice, respectively.[2][5]
-
Treatment Regimen: Once tumors are established, mice are treated with vehicle control, Schisandrin C (e.g., 30 mg/kg, intraperitoneally), cisplatin (e.g., 2 mg/kg, intraperitoneally), or a combination of both.[2]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 3 days) using calipers. At the end of the study, tumors are excised and weighed.[2][5]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Preparation: Cancer cells (e.g., 4T1) are seeded in 6-well plates and treated with various concentrations of Schisandrin C or standard drugs for a specified time (e.g., 24-48 hours).
-
Staining: Adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[8][9][10]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.[8][9][10]
Western Blot Analysis for cGAS-STING Pathway Proteins
-
Cell Lysis: Cells treated with Schisandrin C and/or cisplatin are lysed to extract total protein.[11]
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against key cGAS-STING pathway proteins (e.g., p-STING, p-TBK1, p-IRF3) and a loading control (e.g., β-actin).[12]
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]
Visualizing the Pathways
To illustrate the molecular mechanisms discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Schisandrin C activates the cGAS-STING pathway, leading to an antitumor immune response.
Caption: Both Schisandrin C and standard therapies can induce apoptosis through the mitochondrial pathway.
Caption: A simplified workflow for in vivo antitumor efficacy studies.
Conclusion and Future Directions
The available preclinical data suggests that Schisandrin C holds significant promise as an anticancer agent, both as a monotherapy and in combination with standard chemotherapies. Its unique mechanism of action, particularly its ability to stimulate an antitumor immune response, distinguishes it from conventional cytotoxic drugs. However, further research is imperative. Head-to-head comparative studies using a broader range of cancer cell lines and standardized protocols are needed to robustly evaluate its relative potency. Moreover, comprehensive in vivo studies are required to assess its efficacy, toxicity profile, and pharmacokinetic and pharmacodynamic properties in more detail. The findings presented in this guide provide a strong rationale for continued investigation into the therapeutic potential of Schisandrin C in oncology.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. bosterbio.com [bosterbio.com]
- 11. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cGas–Sting Signaling Pathway Is Required for the Innate Immune Response Against Ectromelia Virus - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Schisandrin C in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Schisandrin C, a bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. Emerging evidence now points towards its potential as an adjuvant in cancer therapy, specifically for its synergistic effects when combined with conventional chemotherapeutic agents. This guide provides a comprehensive comparison of Schisandrin C's synergistic activities with other drugs, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Synergism with Cisplatin
Recent studies have highlighted the potent synergistic anti-tumor effects of Schisandrin C when used in combination with the platinum-based chemotherapy drug, cisplatin. This combination has been shown to enhance the therapeutic efficacy of cisplatin while potentially mitigating its side effects.
Quantitative Data Summary
| Combination | Cancer Model | Key Findings | Reference |
| Schisandrin C + Cisplatin | 4T1 breast cancer and MC38 colon cancer mouse models | - Greater inhibition of tumor growth compared to cisplatin monotherapy.- Enhanced type I IFN response and strengthened antitumor immunity.- Increased presence of T cells and NK cells within the tumor. | [1][2] |
| Schisandrin C + Cisplatin | MC38 and 4T1 cancer cell lines | - Synergistically enhanced the transcription of IFNβ, CXCL10, ISG15, and IFIT1 induced by cisplatin.- Increased protein levels of phosphorylated IRF3 and STING compared to cisplatin alone. | [1] |
| Schisandrin C + Cisplatin | YD-38 oral cancer cells | - Contrasting Finding: Protected YD-38 cells from cisplatin-induced cell death by inhibiting cytochrome c release and attenuating ROS generation. | [3] |
Experimental Protocols
In Vivo Tumor Growth Inhibition Assay:
-
Treatment: Mice were treated with Schisandrin C, cisplatin, or a combination of both. A control group received a vehicle.
-
Data Collection: Tumor volume was measured at regular intervals. At the end of the study, tumors were excised and weighed.
-
Analysis: Comparison of tumor growth inhibition between the different treatment groups.
Flow Cytometry for Immune Cell Infiltration:
-
Sample Preparation: Tumors from treated mice were harvested, dissociated into single-cell suspensions.
-
Staining: Cells were stained with fluorescently labeled antibodies specific for immune cell markers (e.g., CD3, CD4, CD8 for T cells; NK1.1 for NK cells).
-
Analysis: The percentage and absolute number of different immune cell populations within the tumor microenvironment were quantified using a flow cytometer.[1]
Quantitative Real-Time PCR (qRT-PCR):
-
Sample: RNA was extracted from treated cancer cells or tumor tissues.
-
Procedure: RNA was reverse-transcribed into cDNA. qRT-PCR was then performed using primers specific for target genes (e.g., IFNβ, CXCL10, ISG15, IFIT1).
-
Analysis: The relative expression of target genes was calculated and compared between treatment groups.[1]
Western Blot Analysis:
-
Sample: Protein lysates were obtained from treated cancer cells.
-
Procedure: Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against proteins of interest (e.g., phosphorylated IRF3, STING).
-
Analysis: The relative protein expression levels were quantified and compared.[1]
Signaling Pathway
The primary mechanism underlying the synergistic effect of Schisandrin C with cisplatin involves the enhancement of the cGAS-STING pathway, a critical component of the innate immune response.
Caption: Schisandrin C enhances cisplatin's anti-tumor effect via the cGAS-STING pathway.
Potential Synergism with Other Chemotherapeutic Agents
While the evidence for Schisandrin C's synergy with cisplatin is robust, its synergistic potential with other drugs is an area of active investigation. It is important to distinguish the effects of Schisandrin C from other related lignans, such as Schisandrin B.
-
Doxorubicin: Some studies have explored the combination of doxorubicin with Schisandrin B, demonstrating that Schisandrin B can prevent doxorubicin-induced cardiotoxicity while enhancing its anticancer activity.[4][5][6][7] Further research is needed to determine if Schisandrin C exhibits similar properties.
-
Paclitaxel: Research has indicated that lignans, as a class of compounds, may have synergistic effects with paclitaxel.[8] However, specific studies focusing on the combination of Schisandrin C and paclitaxel are limited.
Contrasting Findings and Future Directions
It is noteworthy that one study reported a protective effect of Schisandrin C against cisplatin-induced cell death in YD-38 oral cancer cells.[3] This contrasts with the synergistic anti-tumor effects observed in breast and colon cancer models.[1][2] These differing outcomes underscore the context-dependent nature of drug interactions and highlight the need for further investigation into the cell-type-specific effects of Schisandrin C.
Future research should focus on:
-
Elucidating the precise molecular mechanisms behind the conflicting observations with cisplatin.
-
Conducting comprehensive studies on the synergistic potential of Schisandrin C with a broader range of chemotherapeutic agents, including doxorubicin and paclitaxel.
-
Evaluating the clinical efficacy and safety of Schisandrin C combination therapies in preclinical and clinical settings.
References
- 1. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-nps.or.kr [e-nps.or.kr]
- 4. Schisandrin B Prevents Doxorubicin Induced Cardiac Dysfunction by Modulation of DNA Damage, Oxidative Stress and Inflammation through Inhibition of MAPK/p53 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandrin B prevents doxorubicin-induced chronic cardiotoxicity and enhances its anticancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandrin B prevents doxorubicin-induced cardiotoxicity via enhancing glutathione redox cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
Schisandrin C: A Comparative Guide to its In Vitro and In Vivo Effects
Schisandrin C, a prominent dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] This guide provides a comprehensive comparison of the in vitro and in vivo effects of Schisandrin C, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data. The focus is on its anti-cancer, anti-inflammatory, antioxidant, and anti-fibrotic properties, elucidating the underlying molecular mechanisms and translational potential.
In Vitro Effects of Schisandrin C
In vitro studies provide a foundational understanding of a compound's bioactivity at the cellular and molecular level. Schisandrin C has been extensively evaluated in various cell-based assays, demonstrating a range of effects from cytotoxicity in cancer cells to the modulation of inflammatory and oxidative stress pathways.
Anti-Cancer Activities
Schisandrin C exhibits dose-dependent cytotoxic effects against several human cancer cell lines.[2][3] Notably, it has shown particular efficacy against hepatocellular carcinoma cells. The primary mechanism of its anti-cancer action appears to be the induction of apoptosis.[2][3] Studies have shown that treatment with Schisandrin C leads to characteristic apoptotic features such as chromatin condensation and the appearance of a sub-G0/G1 peak in flow cytometry analysis, which is indicative of DNA fragmentation.[2][3]
| Cell Line | Concentration | Incubation Time | Effect | Quantitative Outcome | Reference |
| Bel-7402 (Hepatocellular Carcinoma) | 12.5–200 µM | 48 h | Cytotoxicity | IC50: 81.58 ± 1.06 µM | [2][3] |
| Bcap37 (Breast Cancer) | 12.5–200 µM | 48 h | Cytotoxicity | IC50: 136.97 ± 1.53 µM | [2][3] |
| KB-3-1 (Nasopharyngeal Carcinoma) | 12.5–200 µM | 48 h | Cytotoxicity | IC50: 108.00 ± 1.13 µM | [2][3] |
| Bel-7402 | 100 µM | 24 h | Apoptosis Induction | 40.61 ± 1.43% hypodiploid cells | [2][3] |
| QSG-7701 (Normal Liver Cells) | 200 µM | 48 h | Low Cytotoxicity | 73.2 ± 2.4% cell survival | [3] |
| DU-145 (Prostate Cancer) | 1.38 µM | Not Specified | Potent Cytotoxicity | IC50: 1.38 µM | [4] |
| HUVECs | >25 µM | Not Specified | Cytotoxicity | Significant toxic effects observed | [5] |
Anti-Inflammatory and Antioxidant Effects
Schisandrin C demonstrates significant anti-inflammatory and antioxidant properties across various in vitro models. It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO) and down-regulates the expression of inflammatory cytokines like IL-1β, IL-6, and TNFα.[6][7][8][9] This is achieved through the inhibition of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappaB (NF-κB) pathways.[6][7][10][11]
Furthermore, Schisandrin C exerts potent antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[10][12] It has been shown to target Keap1, a negative regulator of Nrf2, leading to increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[6][12]
| Cell Line | Stimulus | Concentration | Effect | Quantitative Outcome | Reference |
| RAW 264.7 Macrophages | LPS | 10, 50, 100 µM | Inhibition of NO Production | Dose-dependent reduction | [7][8] |
| RAW 264.7 Macrophages | LPS | 1, 10, 100 µM | Reduced Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα) | Significant reduction in gene expression | [9] |
| RAW 264.7 Macrophages | LPS | Not Specified | Attenuation of NLRP3 Inflammasome | Significant prevention of NLRP3 and caspase-1 activation | [9] |
| Human Dental Pulp Cells (HDPCs) | LPS | Not Specified | Inhibition of inflammatory molecules (IL-1β, TNFα, etc.) | P < 0.05 | [6] |
| Rat Aortic Endothelial Cells | Angiotensin II | Not Specified | Amelioration of Oxidative Stress | Mediated through Nrf2 induction | [12] |
| L02 Cells | Acetaminophen (APAP) | 10, 20, 40 µM | Inhibition of Oxidative Stress | Dose-dependent increase in cell survival and decrease in LDH/MDA release | [13] |
Experimental Protocols: In Vitro
Cytotoxicity Assay (MTT Assay): [3]
-
Cells are seeded in 96-well plates at a density of 1x10⁴ cells/well and allowed to attach for 24 hours.
-
The cells are then treated with various concentrations of Schisandrin C (e.g., 12.5 to 200 µM) or a vehicle control (0.5% DMSO) for a specified duration (e.g., 48 hours).
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.
Apoptosis Analysis (Flow Cytometry): [2]
-
Bel-7402 cells are treated with Schisandrin C (e.g., 50, 75, and 100 µM) for 24 hours.
-
Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
The fixed cells are then washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
After incubation in the dark, the DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the sub-G0/G1 phase (hypodiploid peak) is quantified to determine the level of apoptosis.
Western Blot Analysis for Protein Expression: [6][14]
-
Cells are treated as required by the experiment (e.g., with LPS and/or Schisandrin C).
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NLRP3, caspase-1, p-Akt, Nrf2) overnight.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is often used as a loading control.
In Vitro Signaling Pathway: Anti-inflammatory and Antioxidant Mechanisms
Caption: Schisandrin C inhibits inflammation and oxidative stress.
In Vivo Effects of Schisandrin C
Translating in vitro findings to whole-organism models is a critical step in drug development. Schisandrin C has been investigated in various animal models, largely corroborating its in vitro bioactivities and demonstrating therapeutic potential.
Anti-Tumor and Immune-Modulatory Effects
In animal models, Schisandrin C has been shown to significantly inhibit tumor growth.[10][15] Its anti-tumor mechanism in a living system is multifaceted, involving not only the direct effects on cancer cells but also the modulation of the host's anti-tumor immunity.[15] Recent studies have revealed that Schisandrin C can enhance the cGAS-STING pathway, which is crucial for the innate immune response to cancer.[15] This leads to an activation of the type I interferon (IFN) response and an increased infiltration of cytotoxic T cells and Natural Killer (NK) cells into the tumor microenvironment.[10][15] Furthermore, Schisandrin C can synergize with conventional chemotherapy drugs like cisplatin, enhancing their efficacy while potentially reducing adverse reactions.[15]
Anti-Fibrotic and Organ-Protective Effects
Schisandrin C has demonstrated significant protective effects against fibrosis in various organs, including the liver and kidneys.[13][16][17] In models of renal fibrosis, Schisandrin C was found to inhibit the excessive accumulation of the extracellular matrix (ECM).[16][17] This anti-fibrotic activity is mediated by the regulation of the TGF-β and PI3K-Akt signaling pathways, leading to the downregulation of fibrosis markers such as α-SMA and collagen.[16][17] Similarly, it has been shown to protect against liver fibrosis by inhibiting oxidative stress and preventing hepatocyte injury.[13]
| Animal Model | Condition | Dosage & Route | Effect | Key Findings | Reference |
| 4T1 and MC38 Tumor-bearing Mice | Breast and Colon Cancer | Not Specified | Tumor Growth Inhibition | Significant inhibition of tumor growth; activation of Type I IFN response; increased T cell and NK cell infiltration. | [10][15] |
| Gentamicin-induced Zebrafish | Renal Fibrosis | Not Specified | Anti-fibrotic Activity | Significant anti-fibrotic effect; downregulation of CDH2, α-SMA, COL3A1, and COL1A1. | [16][17] |
| Ang II-challenged Mice | Vascular Oxidative Stress | Not Specified | Antioxidant | Prevents aorta oxidative stress and improves relaxation. | [12] |
| Aβ(1-42)-induced Mice | Memory Impairment | 4, 12, 36 mg/kg (i.g.) | Neuroprotection | Significantly improved short-term and spatial memory; increased SOD, GSH-px and decreased MDA. | [18] |
| Chronic Stress-induced Mice | Dyslipidemia | 2.5, 5 mg/kg | Lipid Regulation | Improved mood and memory; modulated lipid levels (TG, LDL-c, HDL-c). | [19] |
| Indomethacin-induced C. elegans | Intestinal Injury | Not Specified | Intestinal Protection | Ameliorated intestinal atrophy; modulated AKT/GSK-3β pathway. | [20] |
| HBV-replicating Mice | Hepatitis B Virus Infection | Not Specified | Antiviral | Reduced HBeAg, HBcAg, HBsAg, and HBV DNA levels; enhanced cGAS-STING pathway activation. | [21] |
Experimental Protocols: In Vivo
Tumor Xenograft Model: [15]
-
Cancer cells (e.g., 4T1 or MC38) are subcutaneously injected into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Schisandrin C is administered to the treatment group via a specified route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Tumor volume is measured regularly using calipers (Volume = 0.5 × length × width²).
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, flow cytometry for immune cell infiltration, qRT-PCR for gene expression).
Gentamicin-Induced Renal Fibrosis in Zebrafish: [16][17]
-
Zebrafish larvae are exposed to gentamicin to induce renal injury and subsequent fibrosis.
-
The larvae are then treated with different concentrations of Schisandrin C.
-
The anti-fibrotic effect is assessed by observing changes in renal morphology and by using specific staining techniques (e.g., Masson's trichrome) to visualize collagen deposition.
-
Transcriptomic analysis or qPCR can be performed on tissue samples to validate the modulation of key fibrotic signaling pathways.
In Vivo Signaling Pathway: Anti-Tumor Immunity via cGAS-STING
Caption: Schisandrin C enhances anti-tumor immunity via the cGAS-STING pathway.
Comparison and Discussion
The in vivo effects of Schisandrin C are largely consistent with its in vitro activities, though the mechanisms in a whole organism are inherently more complex.
-
Translational Consistency: The anti-inflammatory effects observed in vitro, such as the inhibition of NF-κB and MAPK pathways, translate well to in vivo models where Schisandrin C reduces inflammation-associated pathologies like paw edema and vascular permeability.[8] Similarly, the antioxidant activity demonstrated by the activation of the Nrf2 pathway in cell culture is mirrored by increased levels of antioxidant enzymes and reduced oxidative damage in animal models of stress and neurodegeneration.[12][18]
-
Complexity in Cancer Treatment: While Schisandrin C shows direct cytotoxicity to cancer cells in vitro, its in vivo anti-tumor effects are significantly augmented by its ability to modulate the immune system.[2][15] The enhancement of the cGAS-STING pathway and subsequent T cell and NK cell activation is a crucial mechanism that cannot be fully recapitulated in simple 2D cell culture.[15] This highlights the importance of using immunocompetent animal models to evaluate the full therapeutic potential of immuno-modulatory compounds.
-
Pharmacokinetics and Bioavailability: A key difference between in vitro and in vivo studies is the role of pharmacokinetics (absorption, distribution, metabolism, and excretion). The concentrations used in in vitro experiments (often in the micromolar range) may not always be achievable or sustained in target tissues in vivo. Studies in rats have shown that the oral bioavailability of Schisandrin C is approximately 15.56%, which is a critical consideration for translating effective in vitro doses to in vivo therapeutic regimens.[22][23] The first-pass metabolism in the liver and intestines can limit its clinical efficacy.[4]
-
Model Systems: The choice of model is paramount. In vitro studies on human cell lines provide direct insight into the effects on human cells, while in vivo studies in mice or zebrafish offer a systemic view of efficacy and safety.[15][16][17] The use of models like C. elegans allows for rapid screening and pathway analysis, as seen in the investigation of intestinal injury.[20]
Caption: Typical workflow from in vitro discovery to in vivo validation.
Conclusion
Schisandrin C is a pleiotropic bioactive compound with well-documented anti-cancer, anti-inflammatory, antioxidant, and anti-fibrotic effects. In vitro studies have been instrumental in elucidating the molecular mechanisms and signaling pathways it modulates, including NF-κB, Nrf2, and TGF-β. In vivo experiments not only confirm these activities in a complex biological system but also reveal additional layers of regulation, such as the profound impact of Schisandrin C on the anti-tumor immune response via the cGAS-STING pathway.
While the translation from cell culture to animal models is strong, future research should focus on optimizing drug delivery systems to overcome pharmacokinetic challenges and improve bioavailability. The synergistic potential of Schisandrin C with existing chemotherapies and immunotherapies presents a promising avenue for clinical application. This guide underscores the value of an integrated approach, combining in vitro mechanistic studies with in vivo efficacy and safety evaluations, to fully harness the therapeutic potential of natural compounds like Schisandrin C.
References
- 1. A Review of Extraction and Purification, Biological Properties, Structure-Activity Relationships and Future Prospects of Schisandrin C: A Major Active Constituent of Schisandra Chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. View of Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation [cellmolbiol.org]
- 12. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Curdione and Schisandrin C Synergistically Reverse Hepatic Fibrosis via Modulating the TGF-β Pathway and Inhibiting Oxidative Stress [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanistic insights into Schisandrin C as the active anti-renal fibrosis ingredient of Schisandra chinensis: a network pharmacology analysis and transcriptomics integrated experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Schizandrin, an antioxidant lignan from Schisandra chinensis, ameliorates Aβ1-42-induced memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Schisandrin C Improves Chronic Stress-Induced Dyslipidemia in Mice by Regulating Pyroptosis and Autophagy Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Schisandrin C enhances cGAS-STING pathway activation and inhibits HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Assessing the Specificity of Schisandrin C's Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Schisandrin C, a bioactive lignan isolated from Schisandra chinensis, and its closely related analogues, Schisandrin A and B. The focus is on assessing the specificity of their molecular targets, drawing upon available experimental data to inform research and drug development efforts. While direct, quantitative binding affinities for Schisandrin C remain to be fully elucidated, this guide synthesizes current knowledge on its biological effects and compares them with its structural relatives.
Comparative Analysis of Cytotoxic Activity
Schisandrin C has demonstrated cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a compound's potency in inhibiting biological processes, in this case, cancer cell proliferation. The available data for Schisandrin C and its analogues, Schisandrin A and B, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Schisandrin C | Bel-7402 | Hepatocellular Carcinoma | 81.58 ± 1.06 | [1][2] |
| Bcap37 | Breast Cancer | 136.97 ± 1.53 | [1][2] | |
| KB-3-1 | Nasopharyngeal Carcinoma | 108.00 ± 1.13 | [1][2] | |
| Schisandrin A | A549 | Non-Small Cell Lung Cancer | 61.09 | |
| H1975 | Non-Small Cell Lung Cancer | 39.99 | ||
| H1299 | Non-Small Cell Lung Cancer | 101.5 | ||
| Schisandrin B | A549 | Lung Adenocarcinoma | Dose-dependent inhibition | |
| HCT116 | Colon Cancer | ~25 | [3] | |
| HT29 | Colon Cancer | ~30 | [3] | |
| SW620 | Colon Cancer | ~35 | [3] |
Known Signaling Pathways and Molecular Targets
Schisandrin C is known to modulate several key signaling pathways implicated in cancer, inflammation, and oxidative stress. While direct binding affinities are not yet widely available, studies have identified its influence on the following pathways:
-
Keap1-Nrf2 Pathway: Schisandrin C has been shown to target Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nuclear factor erythroid 2-related factor 2 (Nrf2)[4]. This interaction leads to the activation of the Nrf2 antioxidant response element (ARE) pathway, a critical cellular defense mechanism against oxidative stress.
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. Molecular docking studies suggest that Schisandrin C can bind to key proteins in this pathway, such as AKT and PI3K, potentially inhibiting their activity[5].
-
Apoptosis Pathway: Schisandrin C has been observed to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and the activation of caspases.
The following diagram illustrates the key signaling pathways influenced by Schisandrin C.
Comparative Insights from Schisandrin Analogues
Studies on Schisandrin A and B offer valuable context for understanding the potential specificity of Schisandrin C. Molecular docking simulations have suggested that Schisandrin B may have a higher binding affinity for key cancer-related proteins such as STAT3, Akt, MMP2/9, and VEGF when compared to Schisandrin A and C. Furthermore, it has been proposed that a reactive metabolite of Schisandrin B, a carbene, is responsible for its interaction with Keap1[6]. This suggests that the metabolism of these compounds could play a crucial role in their target specificity and biological activity.
Experimental Protocols for Target Specificity Assessment
To definitively determine the direct targets of Schisandrin C and quantify its binding affinity, rigorous experimental approaches are necessary. The following are detailed methodologies for key experiments that can be adapted for this purpose.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify drug-target engagement in a cellular context. It relies on the principle that a protein's thermal stability is altered upon ligand binding.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture the target cell line to 70-80% confluency.
-
Treat cells with various concentrations of Schisandrin C or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Expose the aliquots to a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature for 3 minutes[7].
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a suitable lysis buffer.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins[7].
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific primary antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of Schisandrin C indicates target engagement.
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS)
IP-MS is a robust method for identifying the direct binding partners of a compound.
Experimental Workflow:
Detailed Protocol:
-
Preparation of Schisandrin C-conjugated Beads:
-
Synthesize a derivative of Schisandrin C with a linker arm suitable for conjugation to affinity beads (e.g., NHS-activated sepharose beads).
-
Couple the Schisandrin C derivative to the beads according to the manufacturer's protocol.
-
-
Cell Lysis:
-
Lyse cultured cells using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
-
Pre-clearing Lysate:
-
Incubate the cell lysate with unconjugated beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the Schisandrin C-conjugated beads (and control beads) overnight at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with the lysis buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using a suitable elution buffer (e.g., low pH glycine buffer or a buffer containing a high concentration of free Schisandrin C).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Conclusion and Future Directions
The available evidence indicates that Schisandrin C exerts its biological effects through the modulation of multiple signaling pathways, with the Keap1-Nrf2 and PI3K/AKT/mTOR pathways being prominent. Comparative data on cytotoxic activity against various cancer cell lines provide a preliminary basis for assessing its relative potency. However, a significant gap remains in the understanding of its direct molecular targets and their binding affinities.
To advance the development of Schisandrin C as a potential therapeutic agent, future research should prioritize:
-
Quantitative Binding Assays: Employing techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding constants (Kd) of Schisandrin C to its putative targets.
-
Target Validation Studies: Utilizing the experimental protocols outlined in this guide, such as CETSA and IP-MS, to confirm direct target engagement in a cellular context.
-
Comparative Profiling: Conducting head-to-head studies of Schisandrin A, B, and C using a standardized panel of assays to delineate their specificities and mechanisms of action more clearly.
By addressing these knowledge gaps, the scientific community can gain a more precise understanding of Schisandrin C's therapeutic potential and pave the way for its rational development as a targeted therapy.
References
- 1. Bio-informatics and in Vitro Experiments Reveal the Mechanism of Schisandrin A Against MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Schisandrin B protects against angiotensin II-induced endotheliocyte deficits by targeting Keap1 and activating Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Do Natural Products Identify Their Targets? Chemical Proteomics Provides the Answer | MtoZ Biolabs [mtoz-biolabs.com]
- 7. tandfonline.com [tandfonline.com]
Schisandrin C: A Meta-Analysis of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison Guide
Schisandrin C, a bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities. This guide provides a comprehensive meta-analysis of existing research, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms to facilitate further investigation and drug development.
Pharmacokinetics: A Comparative Overview
Schisandrin C's bioavailability and pharmacokinetic profile are crucial for determining its therapeutic efficacy. Studies in rodent models have provided initial insights into its absorption, distribution, metabolism, and excretion.
Table 1: Pharmacokinetic Parameters of Schisandrin C in Rats
| Administration Route | Dose | Cmax (μg/mL) | Tmax (min) | AUC (min·ng/mL) | Oral Bioavailability (%) | Reference |
| Intravenous (i.v.) | 10 mg/kg | - | - | 43.11 | - | [1] |
| Oral (p.o.) | 10 mg/kg | - | - | 6.71 ± 4.51 | 15.56 ± 10.47 | [1] |
| Oral (p.o.) - S. chinensis extract | 3 g/kg (equiv. 5.2 mg/kg Schisandrin C) | 0.08 ± 0.07 | ~22-200 | 17.58 ± 12.31 | - | [1] |
| Oral (p.o.) - S. chinensis extract | 10 g/kg (equiv. 17.3 mg/kg Schisandrin C) | 0.15 ± 0.09 | ~22-200 | 28.03 ± 14.29 | - | [1] |
Experimental Protocol: Pharmacokinetic Study in Rats [1]
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: For intravenous administration, pure Schisandrin C (10 mg/kg) was dissolved in a vehicle and administered via the femoral vein. For oral administration, pure Schisandrin C (10 mg/kg) or Schisandra chinensis extract (3 g/kg and 10 g/kg) was administered by gavage.
-
Sample Collection: Blood samples were collected from the jugular vein at various time points post-administration.
-
Analytical Method: Plasma concentrations of Schisandrin C were determined using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The linear range for schizandrin in rat plasma was 5.0–1000 ng/mL.
-
Data Analysis: Pharmacokinetic parameters, including maximum concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC), were calculated using non-compartmental analysis. Oral bioavailability was calculated as (AUCoral/Doseoral) / (AUCiv/Doseiv) x 100.
Anti-Cancer Activity: A Comparison of Cytotoxicity
Schisandrin C has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
Table 2: In Vitro Cytotoxicity of Schisandrin C against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Bel-7402 | Hepatocellular Carcinoma | 81.58 ± 1.06 | 48 | [2] |
| KB-3-1 | Nasopharyngeal Carcinoma | 108.00 ± 1.13 | 48 | [2] |
| Bcap37 | Breast Cancer | 136.97 ± 1.53 | 48 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity [2]
-
Cell Lines: Human hepatocellular carcinoma (Bel-7402), nasopharyngeal carcinoma (KB-3-1), and breast cancer (Bcap37) cell lines.
-
Cell Culture: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of Schisandrin C for 48 hours.
-
MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of Schisandrin C that caused 50% inhibition of cell growth.
Hepatoprotective Effects: Mitigating Liver Injury
Schisandrin C has shown significant promise in protecting the liver from various toxins. Its efficacy is often evaluated by measuring key liver function enzymes and markers of oxidative stress.
Table 3: Hepatoprotective Effects of Schisandrin C in Carbon Tetrachloride (CCl4)-Induced Liver Injury in Mice
| Treatment Group | Dose | ALT (U/L) | AST (U/L) | SOD (U/g protein) | MDA (nmol/mg protein) | Reference |
| Control | - | Normal Range | Normal Range | Normal Range | Normal Range | [3][4] |
| CCl4 Model | CCl4 | Significantly Elevated | Significantly Elevated | Significantly Decreased | Significantly Increased | [3][4] |
| Schisandrin C | Varies | Significantly Reduced vs. CCl4 | Significantly Reduced vs. CCl4 | Significantly Increased vs. CCl4 | Significantly Reduced vs. CCl4 | [3][4] |
Experimental Protocol: CCl4-Induced Acute Liver Injury in Mice [5]
-
Animal Model: Male Kunming mice.
-
Induction of Liver Injury: Mice were intraperitoneally injected with a single dose of carbon tetrachloride (CCl4) dissolved in olive oil.
-
Treatment: Schisandrin C was administered orally for a specified period before and/or after CCl4 administration.
-
Biochemical Analysis: At the end of the experiment, blood and liver tissues were collected. Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured. Liver homogenates were used to determine the activities of superoxide dismutase (SOD) and the levels of malondialdehyde (MDA).
-
Histopathological Examination: Liver tissues were fixed, sectioned, and stained with hematoxylin and eosin (H&E) for histological evaluation of liver damage.
Anti-Inflammatory Activity: Modulation of Inflammatory Responses
Schisandrin C exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in immune cells.
Table 4: Anti-inflammatory Effects of Schisandrin C on LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) | Reference |
| LPS | 1 µg/mL | 100% | 100% | 100% | [6][7] |
| Schisandrin A | 50 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced | [6] |
| Schisandrin A | 100 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced | [6] |
| Schisandrin A | 200 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced | [6] |
Experimental Protocol: In Vitro Anti-inflammatory Assay [6]
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Cell Culture: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Cells were pre-treated with various concentrations of Schisandrin C for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.
-
Cytokine Measurement: The levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the culture medium were quantified using enzyme-linked immunosorbent assay (ELISA) kits.
Neuroprotective Effects: Shielding Neurons from Damage
Emerging evidence suggests that Schisandrin C may protect neuronal cells from excitotoxicity and oxidative stress, highlighting its potential in neurodegenerative diseases.
Table 5: Neuroprotective Effects of Schisandrin C against Glutamate-Induced Cytotoxicity in PC12 Cells
| Treatment | Concentration | Cell Viability (% of control) | LDH Release (% of control) | Apoptotic Cells (%) | Reference |
| Control | - | 100% | Normal | Normal | [8][9] |
| Glutamate | 10 mM | Significantly Decreased | Significantly Increased | Significantly Increased | [9] |
| Schisandrin C + Glutamate | Varies | Significantly Increased vs. Glutamate | Significantly Decreased vs. Glutamate | Significantly Decreased vs. Glutamate | [8] |
Experimental Protocol: Glutamate-Induced Neurotoxicity Assay [9]
-
Cell Line: PC12 rat pheochromocytoma cell line.
-
Cell Culture: PC12 cells were maintained in DMEM supplemented with horse serum and fetal bovine serum.
-
Treatment: Cells were pre-treated with different concentrations of Schisandrin C for a specified time before being exposed to a neurotoxic concentration of glutamate (e.g., 10 mM).
-
Cell Viability Assay: Cell viability was assessed using the MTT assay.
-
LDH Release Assay: The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, was measured using a colorimetric assay.
-
Apoptosis Assay: Apoptosis was quantified by methods such as Hoechst 33342 staining or flow cytometry using Annexin V/Propidium Iodide staining.
Signaling Pathways Modulated by Schisandrin C
Schisandrin C exerts its diverse pharmacological effects by modulating key intracellular signaling pathways. The following diagrams illustrate its influence on the Nrf2 and PI3K/AKT/mTOR pathways.
Caption: Schisandrin C activates the Nrf2 antioxidant pathway.
Caption: Schisandrin C modulates the PI3K/AKT/mTOR signaling pathway.
Conclusion
This meta-analysis highlights the significant therapeutic potential of Schisandrin C across a spectrum of diseases, including cancer, liver injury, inflammation, and neurodegenerative disorders. The presented quantitative data and experimental protocols offer a valuable resource for researchers to design and conduct further studies. The visualization of its interaction with key signaling pathways provides a foundation for understanding its molecular mechanisms of action. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and hepatoprotective effects of Schisandra chinensis pollen extract on CCl4-induced acute liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protective Effect of Schisandrin on CORT-Induced PC12 Depression Cell Model by Inhibiting Cell Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of biochanin A against glutamate-induced cytotoxicity in PC12 cells via apoptosis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Schisandrin C's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Schisandrin C, a bioactive lignan isolated from Schisandra chinensis, against established therapeutic alternatives. The information presented is collated from peer-reviewed experimental data to facilitate an independent verification of its efficacy and mechanisms of action across several key therapeutic areas: atherosclerosis, neurodegenerative disease, and inflammation.
Schisandrin C in Atherosclerosis: A Comparison with Statins
Atherosclerosis, a chronic inflammatory disease characterized by lipid deposition in artery walls, is primarily managed by statins, which lower cholesterol levels. Schisandrin C presents a potential alternative or adjunct therapy by modulating lipid metabolism and inflammatory pathways.
Comparative Efficacy and Mechanistic Data
The following table summarizes the quantitative data on the effects of Schisandrin C and a representative statin, Atorvastatin, on key markers of atherosclerosis.
| Parameter | Schisandrin C | Atorvastatin | Experimental Model | Source |
| Lipid Profile Regulation | ||||
| Total Cholesterol (TC) | Significant decrease in serum levels in hyperlipidemic mice.[1] | Significant reduction in LDL-C, TC, TG, and VLDL in hyperlipidemic patients.[2] | High-fat diet-induced hyperlipidemic mice; Human clinical trial | [1][2] |
| Triglycerides (TG) | Significant decrease in serum levels in hyperlipidemic mice.[1] | Significant reduction in LDL-C, TC, TG, and VLDL in hyperlipidemic patients.[2] | High-fat diet-induced hyperlipidemic mice; Human clinical trial | [1][2] |
| LDL-C | Significant decrease in serum levels in hyperlipidemic mice.[1] | Significant reduction in LDL-C, TC, TG, and VLDL in hyperlipidemic patients.[2] | High-fat diet-induced hyperlipidemic mice; Human clinical trial | [1][2] |
| HDL-C | Significant increase in serum levels in hyperlipidemic mice.[1] | Significant increase in HDL-C levels.[2] | High-fat diet-induced hyperlipidemic mice; Human clinical trial | [1][2] |
| Inflammatory Response | ||||
| TNF-α Expression | Significant decrease in ox-LDL-induced HUVECs.[3] | Reduces inflammation independently of LDL reduction.[4] | ox-LDL-induced Human Umbilical Vein Endothelial Cells (HUVECs) | [3][4] |
| IL-1β Expression | Significant decrease in ox-LDL-induced HUVECs.[3] | Reduces inflammation independently of LDL reduction.[4] | ox-LDL-induced Human Umbilical Vein Endothelial Cells (HUVECs) | [3][4] |
| Foam Cell Formation | ||||
| Mechanism | Promotes ox-LDL degradation via PI3K/AKT/mTOR mediated autophagy.[3] | Inhibits foam cell formation by promoting lipophagy via the AMPK/mTOR pathway.[5] | In vitro cell models | [3][5] |
Signaling Pathway Comparison
Schisandrin C and statins, while both impacting lipid metabolism and inflammation in atherosclerosis, appear to exert their effects through distinct, albeit sometimes overlapping, signaling pathways.
Comparative signaling pathways of Schisandrin C and Statins in atherosclerosis.
Experimental Protocols
-
Animal Model: Male Kunming mice are fed a high-fat diet for 4 weeks to induce hyperlipidemia.[1]
-
Treatment: Mice are orally administered with Schisandrin C (e.g., 100 mg/kg) or a comparator statin daily for a specified period (e.g., 4 weeks).[1]
-
Sample Collection: At the end of the treatment period, blood samples are collected via retro-orbital puncture.
-
Analysis: Serum levels of Total Cholesterol (TC), Triglycerides (TG), Low-Density Lipoprotein Cholesterol (LDL-C), and High-Density Lipoprotein Cholesterol (HDL-C) are determined using commercial assay kits according to the manufacturer's instructions.
-
Statistical Analysis: Data are expressed as mean ± standard deviation. Statistical significance is determined using one-way ANOVA followed by a post-hoc test.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.
-
Induction of Foam Cells: HUVECs are incubated with oxidized low-density lipoprotein (ox-LDL) (e.g., 50 µg/mL) for 24-48 hours to induce foam cell formation.
-
Treatment: Cells are pre-treated with various concentrations of Schisandrin C or a statin for a specified time before or during ox-LDL exposure.
-
Staining: Lipid accumulation is visualized by Oil Red O staining.
-
Quantification: The stained area or the extracted dye is quantified spectrophotometrically to assess the extent of lipid accumulation.
Schisandrin C in Neurodegenerative Disease: A Comparison with Donepezil
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as an acetylcholinesterase inhibitor. Schisandrin C offers a multi-faceted approach by targeting amyloid-β (Aβ) aggregation and oxidative stress.
Comparative Efficacy and Mechanistic Data
| Parameter | Schisandrin C | Donepezil | Experimental Model | Source |
| Effect on Amyloid-β | ||||
| Aβ Aggregation | Inhibits Aβ aggregation. | At 100µM, inhibits acetylcholinesterase-induced Aβ aggregation by 22%.[6] | In vitro aggregation assays | [6] |
| Aβ Plaque Burden | - | 4mg/kg dose significantly reduces plaque number and burden in Tg2576 mice.[6] | Tg2576 mouse model of Alzheimer's disease | [6] |
| Cognitive Function | ||||
| Cognitive Improvement | - | Shows a 2-3 point improvement on the ADAS-Cog scale versus placebo in clinical trials.[7] | Human clinical trials | [7] |
| Global Function | - | Superior to placebo on the Clinician's Interview-Based Impression of Change-Plus (CIBIC-Plus) score.[8] | Human clinical trials | [8] |
Therapeutic Strategy Visualization
Comparative therapeutic strategies of Schisandrin C and Donepezil.
Experimental Protocols
-
Preparation of Aβ: Synthetic Aβ peptide (e.g., Aβ42) is dissolved in an appropriate solvent (e.g., hexafluoroisopropanol), lyophilized, and then resuspended in a suitable buffer (e.g., phosphate-buffered saline).
-
Incubation: Aβ peptide is incubated with or without different concentrations of Schisandrin C or Donepezil at 37°C with gentle agitation to induce aggregation.
-
ThT Fluorescence Measurement: At various time points, aliquots of the incubation mixture are added to a solution of Thioflavin T.
-
Analysis: The fluorescence intensity is measured using a fluorescence spectrophotometer (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates Aβ fibril formation.
Schisandrin C in Inflammation: A Comparison with NSAIDs and Dexamethasone
Nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids like dexamethasone are widely used to manage inflammation. Schisandrin C demonstrates potent anti-inflammatory effects through the modulation of key inflammatory signaling pathways.
Comparative Anti-inflammatory Activity
| Parameter | Schisandrin C | Ibuprofen (NSAID) | Dexamethasone (Corticosteroid) | Experimental Model | Source | |---|---|---|---|---| | NF-κB Inhibition | | | | | | IC50 for TNF-induced NF-κB activation | Not explicitly reported, but shows significant inhibition. | 3.49 mM | 0.027 mM | Human leukemia (KBM-5) cells |[9] | | Mechanism | Suppresses IκBα degradation and nuclear translocation of NF-κB.[10] | Inhibits IκBα kinase.[9] | Inhibits IκBα kinase.[9] | Various cell lines |[9][10] | | Cytokine Production | | | | | | IL-6 Production | Significantly reduces LPS-induced IL-6 production in RAW 264.7 cells.[11] | - | - | LPS-stimulated RAW 246.7 macrophages |[11] | | TNF-α Production | Significantly reduces LPS-induced TNF-α production in RAW 264.7 cells.[11] | - | - | LPS-stimulated RAW 246.7 macrophages |[11] | | COX-2 Expression | | | | | | Inhibition | Reduces LPS-induced COX-2 expression.[12] | Inhibits COX-2 activity.[13] | Suppresses TNF-induced COX-2 expression.[9] | RAW 264.7 macrophages; Various cell lines |[9][12][13] |
NF-κB Signaling Pathway Inhibition
Inhibition of the NF-κB signaling pathway by Schisandrin C, NSAIDs, and Dexamethasone.
Experimental Protocols
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured and pre-treated with Schisandrin C, an NSAID, or dexamethasone for a specified time, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS).
-
Protein Extraction: Cytoplasmic and nuclear protein fractions are extracted from the cells.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IκBα and NF-κB p65, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software.
-
Cell Culture and Treatment: Similar to the Western blot protocol, cells are treated with the compounds and stimulated with LPS.
-
Supernatant Collection: The cell culture supernatant is collected after the incubation period.
-
ELISA: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read on a microplate reader, and cytokine concentrations are calculated from a standard curve.
Conclusion
The compiled experimental evidence suggests that Schisandrin C holds significant therapeutic potential across multiple disease areas. Its mechanisms of action, particularly its ability to modulate key signaling pathways such as PI3K/AKT/mTOR, NF-κB, and those involved in oxidative stress, provide a strong basis for its observed beneficial effects. While direct quantitative comparisons with established drugs are not always available, the existing data allows for a robust qualitative and mechanistic comparison. Schisandrin C's multi-target effects distinguish it from many single-target pharmaceuticals and warrant further investigation through rigorous preclinical and clinical studies to fully elucidate its therapeutic utility. This guide serves as a foundational resource for researchers to design and interpret future studies on Schisandrin C.
References
- 1. Metabolomics study of the therapeutic mechanism of Schisandra Chinensis lignans in diet-induced hyperlipidemia mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative effect of atorvastatin with other statins in patients of hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Effects of Schisandra chinensis (Turcz.) Baill Fruit Through the Inactivation of Nuclear Factor-κB and Mitogen-activated Protein Kinases Signaling Pathways in Lipopolysaccharide-stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atorvastatin Enhances Foam Cell Lipophagy and Promotes Cholesterol Efflux Through the AMP-Activated Protein Kinase/Mammalian Target of Rapamycin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.monash.edu.au [med.monash.edu.au]
- 9. Nonsteroidal anti-inflammatory agents differ in their ability to suppress NF-kappaB activation, inhibition of expression of cyclooxygenase-2 and cyclin D1, and abrogation of tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Schisandrin B exhibits anti-inflammatory activity through modulation of the redox-sensitive transcription factors Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sentosacy.com [sentosacy.com]
- 12. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. COX-2 inhibitors compared and contrasted - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Information Not Available for SID 3712249
Comprehensive searches for "SID 3712249" have not yielded specific information regarding its chemical identity, properties, or associated safety procedures. As a result, detailed disposal instructions and related safety information cannot be provided.
The identifier "this compound" does not correspond to a publicly available entry in major chemical databases, including PubChem and other resources. A Substance ID (SID) is a contributor-supplied identifier, and without a corresponding public record linking it to a specific chemical structure or a Compound ID (CID), it is not possible to ascertain the nature of the substance.
Without knowledge of the chemical's properties—such as its reactivity, toxicity, and physical state—providing any disposal guidance would be unsafe and irresponsible. Proper disposal procedures are contingent upon these factors to ensure the safety of personnel and compliance with environmental regulations.
For researchers, scientists, and drug development professionals, it is crucial to rely on accurate and verified information, typically found in a Safety Data Sheet (SDS) or from the substance supplier.
Recommendations for Proceeding:
-
Consult Internal Documentation: If "this compound" is an internal identifier within your organization, please refer to your internal laboratory safety protocols, chemical inventory system, or contact the individual or department that synthesized or acquired the substance.
-
Contact the Supplier: If this substance was procured from a commercial or academic source, the supplier is obligated to provide a Safety Data Sheet (SDS) which will contain detailed information on proper handling, storage, and disposal.
-
Chemical Analysis: If the substance's identity is unknown and it was generated in-house, appropriate analytical methods should be employed to characterize the compound before any disposal attempts are made.
Given the absence of foundational data for this compound, the mandatory requirements of this request, including data presentation in tables and the creation of diagrams for experimental workflows or signaling pathways, cannot be fulfilled. Any attempt to do so would be speculative and could lead to unsafe practices.
The commitment to being a preferred source for laboratory safety and chemical handling information necessitates a cautious and evidence-based approach. Therefore, in the interest of safety and accuracy, no procedural guidance can be offered for the unidentified substance this compound.
Personal protective equipment for handling SID 3712249
Comprehensive safety and handling information for the substance identified as "SID 3712249" is not available in publicly accessible resources. Searches for this specific identifier did not yield any relevant results for a chemical compound, indicating that it may be an internal, non-standard, or incorrectly transcribed identifier.
Without access to a Safety Data Sheet (SDS) or other reliable source of information, it is not possible to provide the essential, immediate safety and logistical information, including operational and disposal plans, as requested. This includes:
-
Hazard Identification and Personal Protective Equipment (PPE): Specific hazards associated with this compound are unknown. Therefore, appropriate PPE cannot be recommended.
-
First-Aid Measures: In the event of exposure, the correct first-aid procedures are not documented.
-
Fire-Fighting Measures: Suitable extinguishing media and specific hazards arising from the chemical in case of fire are not known.
-
Accidental Release Measures: Procedures for containment and cleanup of a spill cannot be provided.
-
Handling and Storage: Safe handling practices and appropriate storage conditions are unavailable.
-
Physical and Chemical Properties: Quantitative data such as molecular weight, boiling point, and solubility are not documented.
-
Toxicological Information: The toxicity of this substance has not been reported.
-
Disposal Considerations: Proper disposal methods cannot be determined without knowledge of the substance's properties and potential hazards.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
It is imperative to obtain the Safety Data Sheet (SDS) for any chemical from the manufacturer or supplier before handling. The SDS will contain the necessary information to conduct a thorough risk assessment and implement appropriate safety controls.
If "this compound" is an internal identifier, please refer to your organization's internal documentation and chemical inventory system to identify the substance and access its corresponding SDS. If the substance is a novel compound, a qualified safety professional should be consulted to perform a hazard evaluation and develop safe handling procedures.
Due to the lack of available data, no quantitative data tables, experimental protocols, or procedural diagrams can be generated at this time.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
